Product packaging for 2-Amino-3,5-dibromopyridine(Cat. No.:CAS No. 35486-42-1)

2-Amino-3,5-dibromopyridine

カタログ番号: B040352
CAS番号: 35486-42-1
分子量: 251.91 g/mol
InChIキー: WJMJWMSWJSACSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Amino-3,5-dibromopyridine>The synthesis of this compound complexes and their analysis by single crystal X-ray diffraction has been studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2 B040352 2-Amino-3,5-dibromopyridine CAS No. 35486-42-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,5-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJWMSWJSACSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188990
Record name 3,5-Dibromo-2-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35486-42-1
Record name 2-Amino-3,5-dibromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35486-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-pyridylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035486421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35486-42-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromo-2-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-2-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromopyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic placement of an amine and two bromine atoms on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and detailed experimental protocols for researchers in the field.

Core Properties and Characteristics

This compound is a yellow to brown crystalline powder at room temperature.[1] Its structural features, particularly the electron-withdrawing bromine atoms and the electron-donating amino group, dictate its chemical behavior and reactivity. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 35486-42-1[1][2]
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance Yellow to brown fine crystalline powder[1]
Melting Point 104-105 °C[1]
Boiling Point 253.9 °C at 760 mmHg[1]
Solubility Insoluble in water[1]
pKa 1.89 ± 0.49[1]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 2-aminopyridine.[1] The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions (C3 and C5). Careful control of the reaction conditions is necessary to favor the formation of the dibrominated product over the monobrominated species. Over-bromination can be a significant side reaction.[1]

Synthesis_Workflow Start 2-Aminopyridine Reaction Electrophilic Bromination Start->Reaction Reagents Brominating Agent (e.g., Br₂, NBS) Solvent (e.g., Acetic Acid, Acetone) Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Ethanol (90%)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

  • Cool the solution to 10 °C using an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) in acetone dropwise over a period of 30 minutes, maintaining the temperature at 10 °C. The dropwise addition is crucial to control the exothermicity of the reaction and minimize the formation of over-brominated byproducts.[1]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 10 °C.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from 90% ethanol to afford this compound as a yellow solid.[1]

Purification Insights: Steam distillation followed by recrystallization from aqueous ethanol or petroleum ether are also effective purification methods.[1] The choice of purification technique will depend on the scale of the reaction and the nature of the impurities.

Key Chemical Reactions and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the amino group can be a site for N-functionalization or can influence the electronic properties of the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 3- and 5-positions. The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII Ar-Pd(II)Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ + Base Boronic->Transmetal PdII_R Ar-Pd(II)R(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine substrate and can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, as the Pd(0) catalyst is sensitive to air.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3- and 5-positions of the pyridine ring, providing access to a diverse array of substituted aminopyridines.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various biologically active molecules, particularly in the field of medicinal chemistry. Its derivatives have been explored as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The bromine atoms at the 3- and 5-positions of this compound serve as handles to introduce larger, often aromatic, substituents that can interact with the ATP-binding pocket of kinases. For instance, derivatives of this scaffold are investigated as potential inhibitors of Polo-like kinase 1 (PLK1) and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), both of which are implicated in cancer.[3][4]

  • Agrochemicals: The pyridine ring is a common motif in many herbicides and fungicides. The unique substitution pattern of this compound allows for the synthesis of novel agrochemicals with potentially improved efficacy and selectivity.[2]

  • Materials Science: The ability to introduce different functional groups at the 3- and 5-positions makes this compound a candidate for the synthesis of novel organic materials, such as conducting polymers and materials with interesting photophysical properties.[2]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Data
¹H NMR (CDCl₃)δ = 5.14 (br s, 2H, NH₂), 7.75 (d, J = 2.0 Hz, 1H, H-4), 8.03 (d, J = 2.0 Hz, 1H, H-6)
¹³C NMR (CDCl₃)δ = 104.6, 107.1, 141.9, 147.6, 154.5
Mass Spec. (EI) m/z (%) = 254 (51, [M (⁸¹Br, ⁸¹Br)]⁺), 252 (100, [M (⁷⁹Br, ⁸¹Br)]⁺), 250 (59, [M (⁷⁹Br, ⁷⁹Br)]⁺), 173 (22), 171 (22), 92 (65)
FTIR The IR spectrum shows characteristic bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), and C-Br stretching (in the fingerprint region).
UV-Vis A broad absorption band is observed around 255 nm.[5]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[1]

Safety Information
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
First Aid IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel and functional molecules. This guide provides a solid foundation of technical information and practical protocols to facilitate its effective use in the laboratory.

References

solubility of 2-Amino-3,5-dibromopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-dibromopyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive examination of the solubility of this compound (CAS: 35486-42-1), a vital heterocyclic building block in the synthesis of various pharmaceuticals.[2][3] We will explore the molecular properties governing its solubility, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Profile of this compound

Understanding the molecular structure and inherent properties of this compound is fundamental to predicting its interaction with various solvents. The molecule's architecture features a polar pyridine ring, a primary amine group capable of hydrogen bonding, and two electron-withdrawing bromine atoms that increase its molecular weight and introduce lipophilic character.

The pyridine nitrogen and the amino group can act as hydrogen bond acceptors, while the hydrogens on the amine can act as hydrogen bond donors.[4][5] This duality is a key determinant of its solubility in protic and aprotic polar solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35486-42-1[2]
Molecular Formula C₅H₄Br₂N₂[2]
Molecular Weight 251.91 g/mol [2]
Appearance Yellow to brown fine crystalline powder[2][3]
Melting Point 104-105 °C[2][6]
pKa 1.89 ± 0.49 (Predicted)[2]
XLogP3 1.9[6]
Water Solubility Insoluble[2]

Guiding Principles of Solubility: A "Like Dissolves Like" Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] It posits that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, the key interactions are:

  • Hydrogen Bonding: The -NH₂ group can donate hydrogen bonds, and the pyridine nitrogen and amine nitrogen can accept them. This is the dominant interaction in polar protic solvents (e.g., alcohols).

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and bromine atoms. This allows for strong interactions with polar aprotic solvents (e.g., DMSO, Acetone).

  • London Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction with nonpolar solvents (e.g., Hexane, Toluene).

cluster_solute This compound cluster_solvents Organic Solvents Solute C₅H₄Br₂N₂ (Solute) Protic Polar Protic (e.g., Methanol, Ethanol) Solute->Protic Strong (H-Bonding Dominant) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Strong (Dipole-Dipole) Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Weak (Dispersion Forces)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventTypeKey Interaction(s)Predicted SolubilityRationale
Methanol/Ethanol Polar ProticHydrogen Bonding, Dipole-DipoleHighThe hydroxyl group of the alcohol can effectively hydrogen bond with the solute's amine and pyridine nitrogen.
Isopropanol Polar ProticHydrogen Bonding, Dipole-DipoleModerate to HighIncreased steric hindrance and alkyl character compared to methanol may slightly reduce solubility.
DMSO/DMF Polar AproticDipole-DipoleHighStrong dipole moment of the solvent effectively solvates the polar regions of the solute. DMSO solubility is confirmed.[9]
Acetonitrile Polar AproticDipole-DipoleModerateLess polar than DMSO/DMF, leading to slightly lower but still significant solubility.
Acetone Polar AproticDipole-DipoleModerateGood general-purpose solvent for moderately polar compounds.
Dichloromethane (DCM) Polar AproticDipole-DipoleModerate to LowCan engage in dipole interactions but lacks H-bonding capability, limiting its effectiveness.
Ethyl Acetate Polar AproticDipole-DipoleModerate to LowThe ester functionality provides some polarity, but the overall character is less polar than ketones or nitriles.
Toluene NonpolarLondon DispersionLowThe large, nonpolar aromatic ring of toluene has poor affinity for the polar functional groups of the solute.
Hexane/Heptane NonpolarLondon DispersionVery Low / InsolubleAliphatic hydrocarbons cannot effectively overcome the strong solute-solute interactions in the crystal lattice.
Petroleum Ether NonpolarLondon DispersionLow (higher when hot)Used for purification, suggesting the target is more soluble in the hot solvent than related impurities.[8][10]

Authoritative Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To move from prediction to precise quantification, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[1][11] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the equilibrium solubility (S) of this compound in a selected organic solvent at 25 °C (or other specified temperature).

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance (4-decimal place)

    • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

    • Orbital shaker with temperature control

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_result Phase 4: Calculation A 1. Add excess solute to vial (~50-100 mg) B 2. Add known volume of solvent (e.g., 5 mL) A->B C 3. Seal vials and place in temperature-controlled shaker (e.g., 25°C) D 4. Agitate for 24-48 hours C->D E 5. Visually confirm excess solid remains D->E F 6. Allow solids to settle G 7. Withdraw supernatant with syringe F->G H 8. Filter through 0.22 µm syringe filter into vial G->H I 9. Dilute sample accurately for HPLC analysis H->I J 10. Quantify concentration using HPLC calibration curve I->J K 11. Calculate solubility (mg/mL or mol/L) J->K

References

spectroscopic data interpretation for 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Amino-3,5-dibromopyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 35486-42-1), a key heterocyclic building block in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep, mechanistic interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers and drug development professionals with the foundational understanding required for confident structure elucidation and quality control. This guide incorporates detailed experimental protocols, data summary tables, and logical workflow diagrams to create a self-validating and authoritative resource.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative whose structural features—a nucleophilic amino group and two electrophilic bromine atoms on an electron-deficient pyridine ring—make it a versatile intermediate for constructing complex molecular architectures.[1] Its application as a precursor in the synthesis of pharmaceuticals necessitates unambiguous structural verification and purity assessment.[1] Spectroscopic analysis is the cornerstone of this verification process. By integrating data from multiple analytical techniques, we can construct a complete and validated profile of the molecule. This guide will dissect the data from four primary spectroscopic methods: ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. The chemical shift (δ) of a proton is governed by the electron density around it; electron-donating groups (EDGs) like the amino (-NH₂) group increase shielding and shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) like bromine and the pyridine nitrogen deshield protons, shifting them downfield (higher ppm).[2]

Interpretation of the ¹H NMR Spectrum

The structure of this compound presents three distinct proton environments: the two amine protons (-NH₂) and the two aromatic protons at positions 4 and 6 (H-4 and H-6).

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In a deuterated chloroform (CDCl₃) solvent, this signal is observed around δ 5.14 ppm.[3] Its integration corresponds to two protons.

  • Aromatic Protons (H-4 and H-6): The pyridine ring protons are found in the aromatic region, generally between 7.0 and 9.0 ppm.[2]

    • H-4 Signal: This proton is observed as a doublet at approximately δ 7.75 ppm.[3]

    • H-6 Signal: This proton appears further downfield as a doublet around δ 8.03 ppm.[3] The deshielding effect is more pronounced on H-6 due to its proximity (ortho position) to the electronegative ring nitrogen.

  • Spin-Spin Coupling: The H-4 and H-6 protons are four bonds apart (meta-coupling). This results in a small coupling constant (J), reported as 2.0 Hz, which is characteristic of meta-coupling in pyridine rings.[3] The signals for H-4 and H-6 therefore appear as sharp doublets.

Data Summary: ¹H NMR
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH₂5.14Broad Singlet-2H
H-47.75Doublet2.01H
H-68.03Doublet2.01H
Data acquired in CDCl₃ solvent.[3]

Visualization: ¹H NMR Assignments

G cluster_mol This compound cluster_labels Proton Assignments mol H6 H-6 ~8.03 ppm (d) H6->p_H6 H4 H-4 ~7.75 ppm (d) H4->p_H4 NH2 -NH₂ ~5.14 ppm (br s) NH2->p_NH2

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.[2]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. As with ¹H NMR, the chemical shifts are influenced by the electronic environment. The presence of electronegative atoms like nitrogen and bromine generally causes a downfield shift for the attached carbon.

Interpretation of the ¹³C NMR Spectrum

The molecule has five unique carbon atoms. Based on established substituent effects for pyridine rings, the signals can be assigned.[4]

  • C2 (bearing -NH₂): The strong electron-donating amino group significantly shields this carbon, but its direct attachment to the ring nitrogen places it downfield. The reported value is δ 154.5 ppm.[3]

  • C3 & C5 (bearing -Br): Carbons directly bonded to bromine experience a shielding effect (the "heavy atom effect") that counteracts the inductive deshielding. These signals appear relatively upfield, at δ 104.6 and 107.1 ppm.[3]

  • C4 & C6: These protonated carbons appear in the typical aromatic region. C6 is deshielded by the adjacent ring nitrogen, placing it further downfield (δ 147.6 ppm) compared to C4 (δ 141.9 ppm).[3]

Definitive assignment, especially of the quaternary carbons (C2, C3, C5), often requires 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to see correlations over 2-3 bonds, which reveals the complete carbon framework.[2]

Data Summary: ¹³C NMR
Carbon AssignmentChemical Shift (δ, ppm)
C3/C5104.6
C3/C5107.1
C4141.9
C6147.6
C2154.5
Data acquired in CDCl₃ solvent.[3]

Visualization: Logical Workflow for NMR Structure Elucidation

G start_node Sample: This compound d1_node 1D NMR Experiments start_node->d1_node h1 ¹H NMR (Proton Environments & Coupling) d1_node->h1 c13 ¹³C NMR (Carbon Environments) d1_node->c13 d2_node 2D NMR Experiments (For Unambiguous Assignment) h1->d2_node Ambiguity in assignments? c13->d2_node Quaternary C's unassigned? cosy COSY (H-H Connectivity) d2_node->cosy hsqc HSQC (Direct C-H Correlation) d2_node->hsqc hmbc HMBC (Long-Range C-H Correlation) d2_node->hmbc end_node Final Validated Structure cosy->end_node hsqc->end_node hmbc->end_node

Caption: Workflow for structure elucidation using 1D and 2D NMR experiments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by detecting their characteristic molecular vibrations. For this compound, the key signatures arise from the primary amine and the aromatic ring.

Interpretation of the IR Spectrum
  • N-H Stretching: As a primary amine (R-NH₂), the compound exhibits two distinct stretching bands in the 3250-3500 cm⁻¹ region. These correspond to the asymmetric (~3400-3500 cm⁻¹) and symmetric (~3300-3400 cm⁻¹) N-H stretches.[5][6] In the solid state, hydrogen bonding between molecules to form dimers can cause a splitting effect on these bands.[7]

  • N-H Bending: The N-H "scissoring" vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region.[5][6] This band can sometimes overlap with aromatic ring vibrations.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1400-1620 cm⁻¹ range.

  • C-N Stretching: The stretching vibration for an aromatic C-N bond is found in the 1250-1335 cm⁻¹ range.[5]

  • C-Br Stretching: The C-Br stretching vibrations occur at lower frequencies, typically below 1000 cm⁻¹, within the complex "fingerprint region."

Data Summary: Characteristic IR Absorptions
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Primary Amine
N-H Scissoring Bend1580 - 1650Primary Amine
C=C, C=N Ring Stretch1400 - 1620Aromatic Pyridine
C-N Stretch1250 - 1335Aromatic Amine
C-H Aromatic Bend (out-of-plane)690 - 900Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common ionization technique that often causes the molecule to fragment, providing structural clues.

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₅H₄Br₂N₂.[8] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule leads to a highly characteristic isotopic cluster for the molecular ion. We expect to see peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

  • Isotopic Pattern Analysis: The observed mass spectrum confirms this prediction, showing peaks at m/z 250, 252, and 254.[3]

    • m/z 250: Corresponds to the molecule with two ⁷⁹Br isotopes [M(⁷⁹Br, ⁷⁹Br)]⁺.

    • m/z 252: Corresponds to the molecule with one ⁷⁹Br and one ⁸¹Br isotope [M(⁷⁹Br, ⁸¹Br)]⁺. This is the most abundant peak (base peak) in the cluster.

    • m/z 254: Corresponds to the molecule with two ⁸¹Br isotopes [M(⁸¹Br, ⁸¹Br)]⁺. The observed intensity ratio of 59:100:51 is in excellent agreement with the theoretical 1:2:1 pattern.[3]

  • Fragmentation Pattern: EI is a high-energy technique that leads to fragmentation. Key fragment ions observed include:

    • m/z 171/173: Represents the loss of one bromine atom ([M-Br]⁺). The 1:1 ratio of this doublet confirms it is a fragment still containing one bromine atom.[3]

    • m/z 92: Represents the loss of both bromine atoms ([M-2Br]⁺).[3] This corresponds to the 2-aminopyridine radical cation.

Data Summary: Key Mass Fragments (EI-MS)
m/z ValueRelative Intensity (%)Assignment
25059[C₅H₄⁷⁹Br₂N₂]⁺ (M⁺)
252100[C₅H₄⁷⁹Br⁸¹BrN₂]⁺ (M+2⁺)
25451[C₅H₄⁸¹Br₂N₂]⁺ (M+4⁺)
171/17322[C₅H₄BrN₂]⁺
9265[C₅H₄N₂]⁺
Data from Heterocyclic Letters, Vol. 11.[3]

Visualization: MS Isotope Pattern and Fragmentation

G cluster_isotope Molecular Ion Isotope Cluster cluster_frag Primary Fragmentation Pathway M m/z 250 [M]⁺ (⁷⁹Br, ⁷⁹Br) M2 m/z 252 [M+2]⁺ (⁷⁹Br, ⁸¹Br) M4 m/z 254 [M+4]⁺ (⁸¹Br, ⁸¹Br) mol_ion [M]⁺ Cluster m/z 250, 252, 254 frag1 [M-Br]⁺ m/z 171, 173 mol_ion->frag1 - Br• frag2 [M-2Br]⁺ m/z 92 frag1->frag2 - Br•

Caption: Bromine isotope pattern and key fragmentation pathway in EI-MS.

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques. ¹H NMR confirms the substitution pattern and proton environments, while ¹³C NMR maps the carbon framework. IR spectroscopy validates the presence of the primary amine and aromatic ring functional groups. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of two bromine atoms through its characteristic isotopic signature and fragmentation pattern. This integrated approach provides a self-validating system, ensuring the identity and integrity of this critical chemical intermediate for researchers in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3,5-dibromopyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dibromopyridine is a pivotal building block in synthetic organic chemistry, serving as a key intermediate in the development of pharmaceuticals and other high-value chemical entities.[1] Its di-halogenated pyridine scaffold allows for diverse downstream functionalization through cross-coupling reactions and other transformations. The synthesis of this compound from the readily available starting material, 2-aminopyridine, is a classic example of electrophilic aromatic substitution on a heterocyclic system.

However, the synthesis is not without its challenges. The strong activating nature of the amino group can lead to a mixture of products, including the mono-brominated species (2-amino-5-bromopyridine) and other isomers.[2] Achieving high yield and selectivity for the desired 2-amino-3,5-dibromo product requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This guide provides an in-depth exploration of the synthesis pathway, offering field-proven insights, detailed protocols, and critical safety considerations for researchers and drug development professionals.

Mechanistic Insights: The Dynamics of Electrophilic Bromination

The formation of this compound from 2-aminopyridine is an electrophilic aromatic substitution (EAS) reaction. The key to understanding the regioselectivity of this transformation lies in the electronic properties of the 2-aminopyridine ring.

  • Activating Group: The amino (-NH₂) group at the C-2 position is a powerful activating group. Through resonance, it donates electron density into the pyridine ring, making the ring more nucleophilic and thus more reactive towards electrophiles like the bromonium ion (Br⁺).

  • Directing Effects: The amino group is an ortho, para-director. It preferentially increases the electron density at the positions ortho (C-3) and para (C-5) to itself. This directing effect is the primary reason why bromination occurs at these specific positions. The initial bromination predominantly yields 2-amino-5-bromopyridine. Since the ring remains activated, a second bromination occurs at the remaining activated position, C-3, to yield the final dibrominated product.

Controlling the reaction to prevent the formation of 2-amino-5-bromopyridine as the major product is the central challenge.[3] This is typically achieved by using a sufficient stoichiometry of the brominating agent and carefully managing reaction conditions to drive the reaction to completion.

Reaction_Mechanism Figure 1: Electrophilic Bromination Mechanism cluster_start Starting Material cluster_reagent Brominating Agent cluster_intermediate Mono-brominated Intermediate cluster_product Final Product 2_AP 2-Aminopyridine Mono_Br 2-Amino-5-bromopyridine 2_AP->Mono_Br + 1 eq. Br⁺ Br2 2 eq. Br₂ or NBS Di_Br This compound Mono_Br->Di_Br + 1 eq. Br⁺

Figure 1: Electrophilic Bromination Mechanism

Strategic Selection of Reagents and Conditions

The choice of brominating agent and solvent system is critical for optimizing the yield and purity of this compound. Two primary methods are prevalent in the literature.

  • Elemental Bromine (Br₂): This is a powerful and cost-effective brominating agent. The reaction is typically carried out in a protic solvent like acetic acid.[4] The acid protonates the pyridine nitrogen, which can modulate the ring's reactivity. However, elemental bromine is highly corrosive and volatile, requiring stringent safety precautions. The reaction can be highly exothermic and may lead to the formation of byproducts if not carefully controlled.[4]

  • N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine. Reactions using NBS are often performed in aprotic solvents like acetone or acetonitrile.[2][5] This method can offer better control over the reaction, minimizing the formation of the mono-brominated byproduct and improving the selectivity for the desired this compound.[5]

Comparative Overview of Reaction Conditions
ParameterMethod A: Elemental BromineMethod B: N-BromosuccinimideReference
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)[4][5]
Solvent Acetic AcidAcetone or Acetonitrile[2][4]
Stoichiometry >2.0 equivalents of Br₂>2.0 equivalents of NBS[4][5]
Temperature 20-50°C (controlled)Room Temperature or 10°C[4][5]
Key Advantage Cost-effectiveSafer handling, better control[2][5]
Key Disadvantage Hazardous, potential for byproductsHigher reagent cost[4][5]

Detailed Experimental Protocol (NBS Method)

This protocol is adapted from established procedures emphasizing safety and control by using N-Bromosuccinimide.[2][5] It is designed as a self-validating system for producing high-purity this compound on a laboratory scale.

Reagents and Equipment
  • 2-Aminopyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Acetonitrile (solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, eluents)

Reaction Setup and Execution
  • Preparation: In a well-ventilated fume hood, charge a three-necked round-bottom flask with 2-aminopyridine (1.0 eq) and acetonitrile. Begin stirring to dissolve the starting material completely.

  • Cooling: Cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: Dissolve NBS (2.1 eq) in a separate portion of acetonitrile. Add this NBS solution dropwise to the cooled 2-aminopyridine solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10°C. The slow addition is crucial to control the exothermic reaction and prevent over-bromination side reactions.[5]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation
  • Quenching: Carefully quench the reaction by adding saturated sodium thiosulfate solution to destroy any unreacted bromine/NBS, followed by saturated sodium bicarbonate solution to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Column Chromatography: For higher purity, the crude product should be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[5] The byproduct this compound is often separated effectively using this technique.[2]

Experimental_Workflow Figure 2: Laboratory Synthesis Workflow Start Dissolve 2-Aminopyridine in Acetonitrile Cool Cool to 0-5°C Start->Cool 1 Add_NBS Dropwise Addition of NBS Solution Cool->Add_NBS 2 React Stir at Room Temp (2-3 hours) Add_NBS->React 3 Monitor Monitor by TLC React->Monitor 4 Quench Quench with Na₂S₂O₃ and NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract 5 Dry Dry and Concentrate Extract->Dry 6 Purify Purify via Column Chromatography Dry->Purify 7 Characterize Characterize Product (NMR, MS, MP) Purify->Characterize 8

Figure 2: Laboratory Synthesis Workflow

Characterization of this compound

Confirmation of the product's identity and purity is essential. The following data are characteristic of this compound (CAS: 35486-42-1).[6]

  • Appearance: Yellow to brown fine crystalline powder.[1]

  • Molecular Formula: C₅H₄Br₂N₂[1]

  • Molecular Weight: 251.91 g/mol [1]

  • Melting Point: 104-105°C[1]

  • ¹H NMR (CDCl₃): δ = 5.14 (br s, 2 H, NH₂), 7.75 (d, J = 2.0 Hz, 1 H, H-4), 8.03 (d, J = 2.0 Hz, 1 H, H-6).[2]

  • ¹³C NMR (CDCl₃): δ = 104.6, 107.1, 141.9, 147.6, 154.5.[2]

  • Mass Spectrometry (EI): m/z (%) = 254 ([M (⁸¹Br, ⁸¹Br)]⁺), 252 (100, [M (⁷⁹Br, ⁸¹Br)]⁺), 250 ([M (⁷⁹Br, ⁷⁹Br)]⁺). The characteristic isotopic pattern for two bromine atoms is a definitive indicator.[2]

  • Infrared (IR) Spectroscopy: Structural analysis using IR spectroscopy can confirm the presence of N-H bonds from the amino group and the aromatic C-Br bonds.[7]

Safety and Hazard Management

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols.

  • Bromine/NBS: Elemental bromine is extremely corrosive, toxic, and causes severe burns.[8] NBS is a safer alternative but is still an irritant and should be handled with care. All manipulations should be performed in a certified chemical fume hood.

  • Pyridine Derivatives: 2-aminopyridine and its brominated derivatives are toxic.[9] Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[9]

  • Waste Disposal: Halogenated organic waste must be collected in a designated container for proper disposal according to institutional and environmental regulations.

  • Emergency Procedures: Ensure eyewash stations and safety showers are accessible. In case of skin contact, wash the affected area immediately with copious amounts of water.[9] If inhaled, move to fresh air and seek medical attention.[8]

Conclusion

The synthesis of this compound from 2-aminopyridine is a fundamental transformation for accessing a valuable synthetic intermediate. Success hinges on a solid understanding of the electrophilic substitution mechanism and meticulous control over the reaction conditions to favor dibromination. The use of N-Bromosuccinimide offers a more controlled and safer alternative to elemental bromine, aligning with modern laboratory safety standards. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can reliably and safely produce this important chemical building block.

References

A Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the essential safety protocols for 2-Amino-3,5-dibromopyridine (CAS No: 35486-42-1). As a key building block in the synthesis of novel pharmaceuticals and complex organic molecules, its safe management is paramount in a laboratory setting.[1][2] This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering scientists to build a self-validating culture of safety.

Compound Profile and Hazard Identification

This compound is a halogenated heterocyclic compound widely used as a chemical intermediate.[1][2] Understanding its fundamental properties is the first step in a robust risk assessment. The compound typically presents as a yellow to brown crystalline powder.[1][3][4]

A thorough understanding of its hazards is critical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its risk profile.

Table 1: Physicochemical Properties and GHS Hazard Classification

PropertyValueSource(s)
CAS Number 35486-42-1[3][4]
Molecular Formula C₅H₄Br₂N₂[1][4]
Molecular Weight 251.91 g/mol [1][3][4]
Appearance Yellow to brown crystalline powder[1][3][4]
Melting Point 103-107 °C[3]
GHS Pictogram GHS07 (Exclamation Mark)[4][5]
GHS Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5]
Precautionary Statements (selected) P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P405[4][5][6]

The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure.[1][4] The fine, crystalline nature of the solid increases the risk of aerosolization, making inhalation a key exposure pathway to manage.

A Risk-Based Approach: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Diagram: Hierarchy of Controls for this compound.
  • Engineering Controls : This is the most critical layer for handling this compound powder. All manipulations that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood.[7][8] This physically isolates the material from the user's breathing zone. The laboratory must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7][8]

  • Administrative Controls : Standard Operating Procedures (SOPs) for handling this specific chemical must be established and all personnel must be trained on them. Areas where the chemical is stored or used should be clearly marked with appropriate hazard warnings.

  • Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be used in conjunction with the controls above, never as the sole protective measure.

Table 2: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale and Best Practices
Hand Nitrile glovesNitrile provides good general chemical resistance.[9] Always check the specific solvent's compatibility. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]
Eye/Face Chemical safety gogglesProtects against dust particles. If there is a risk of splashing (e.g., when handling solutions), a face shield should be worn in addition to goggles.[11]
Body Laboratory coat with tight-fitting cuffsPrevents skin contact on arms and body.[9][11] Gowns should be removed before leaving the laboratory area to prevent cross-contamination.[10]
Respiratory NIOSH/MSHA-approved respirator (if required)While a fume hood is the primary control, respiratory protection (e.g., an N95 dust mask) may be required if engineering controls are not available or fail.[7][12]

Standard Operating Procedures for Handling

Adherence to detailed protocols is essential for ensuring reproducible science and operator safety.

Protocol 1: Weighing and Transferring Solid this compound
  • Preparation : Don all required PPE as specified in Table 2.

  • Verify Engineering Controls : Ensure the chemical fume hood is on, functioning correctly, and has a valid certification sticker.

  • Containment : Perform all work at least 6 inches inside the fume hood sash. Use a disposable weigh boat or glassine paper on a tared analytical balance inside the hood.

  • Transfer : Use a spatula to carefully transfer the desired amount of powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Closure : Immediately and securely close the main container after dispensing.[5][7]

  • Clean-up : Gently wipe the spatula and any minor dust from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.

  • Doffing PPE : Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[13]

Protocol 2: Preparing a Solution
  • Preparation : Follow steps 1-3 from Protocol 1.

  • Solvent Addition : Place the receiving flask containing the weighed solid into a secondary container (e.g., a beaker). Slowly add the solvent to the solid, directing the stream to the side of the flask to minimize aerosol generation.

  • Dissolution : Cap the flask and mix using a magnetic stirrer or gentle swirling. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Transfer and Storage : Once dissolved, the solution can be transferred via pipette. Ensure the final solution container is clearly and correctly labeled.

  • Clean-up : Rinse all non-disposable glassware with an appropriate solvent and wash thoroughly. Dispose of all contaminated disposable items as hazardous waste.

  • Final Steps : Remove PPE and wash hands thoroughly.[13]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

Emergency_Response Exposure Exposure Event Occurs Assess Assess Situation (Is it safe to respond?) Exposure->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhalation Inhalation Assess->Inhalation Inhalation FlushSkin Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Skin->FlushSkin FlushEye Immediately flush with eyewash for at least 15 minutes. Hold eyelids open. Eye->FlushEye FreshAir Move to fresh air immediately. Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical Report Report incident to Supervisor and EHS SeekMedical->Report

Diagram: Emergency Exposure Response Workflow.
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] While rinsing, remove all contaminated clothing and jewelry.[7][14] Seek medical attention if irritation develops or persists.[5][7]

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[7][14] Remove contact lenses if present and easy to do so, but do not delay flushing.[8][14] Seek immediate medical attention from an ophthalmologist.[5][14]

  • Inhalation : Move the affected person to fresh air at once.[7][8] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[5][7]

  • Ingestion : Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spills : For small powder spills, avoid generating dust.[7][13] Carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.[7][13] The area should then be decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[13]

  • Fire : Use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[5][7] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][15] Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide.[1][15]

Chemical Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions : Store in a cool, dry, and well-ventilated area.[4][7][13] The container must be kept tightly closed to prevent moisture absorption and contamination.[4][5][7]

  • Incompatibilities : Store away from strong oxidizing agents.[1][16] Avoid storage near heat sources or open flames.

  • Labeling : Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

References

Chemical Identification and Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety of 2-Amino-3,5-dibromopyridine

For professionals in research and drug development, a thorough understanding of a chemical's safety profile is not merely a regulatory formality; it is the bedrock of responsible innovation and laboratory safety. This guide provides a comprehensive examination of the Material Safety Data Sheet (MSDS) for this compound (CAS No: 35486-42-1), a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Moving beyond a simple recitation of data, this document synthesizes the available information with practical, field-proven insights to ensure that researchers can handle this compound with the highest degree of safety and efficacy.

This compound, also known as 3,5-dibromo-2-pyridylamine, is a substituted pyridine derivative.[2] Its utility as a building block in organic synthesis stems from the reactivity conferred by the amino group and the two bromine atoms on the pyridine ring.[1] These features allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules, including novel therapeutic agents.[1][2]

The physical and chemical properties of a compound are fundamental to understanding its behavior under laboratory conditions, influencing everything from storage to reaction setup.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 35486-42-1 [1][2]
Molecular Formula C₅H₄Br₂N₂ [1][2]
Molecular Weight 251.91 g/mol [1][2]
Appearance Yellow to brown fine crystalline powder [1][2][3]
Melting Point 104-106 °C [2][3]
Boiling Point 253.9 °C at 760 mmHg [2]
Flash Point 107.3 °C [2][4]
Solubility Insoluble in water. [2]

| Stability | Stable under normal storage conditions. |[2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[5][6] The primary hazards are related to its irritant properties. Understanding these classifications is the first step in implementing appropriate safety controls.

GHS Classification Summary:

  • Skin Irritation: Category 2[4][6][7]

  • Serious Eye Irritation: Category 2[4][6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4][6][7]

These classifications necessitate specific precautionary measures, as outlined by the "P-statements" associated with these hazards.[6] The causality is clear: the chemical nature of the compound allows it to interact with and cause damage to epithelial tissues upon contact.

Caption: GHS Hazard Summary for this compound.

Toxicological Profile and Health Effects

The toxicological data informs our understanding of how this substance interacts with biological systems. Exposure can lead to both acute (short-term) and potentially chronic (long-term) health effects.

  • Acute Effects:

    • Skin Contact: Causes skin irritation, characterized by redness and inflammation.[5][7] Pre-existing conditions like dermatitis may be exacerbated.[5] It is crucial to prevent entry into the bloodstream through cuts or abrasions, which could lead to systemic effects.[5]

    • Eye Contact: Causes serious eye irritation and potential damage.[5][6] Symptoms include redness and profuse watering.[7]

    • Inhalation: As a dust or powder, it can cause respiratory tract irritation.[5][6] This may lead to coughing, wheezing, or a feeling of tightness in the chest.[7] Individuals with impaired respiratory function are at higher risk.[5]

    • Ingestion: Considered harmful if swallowed.[5] Ingestion may cause gastrointestinal irritation with symptoms like soreness of the mouth and throat.[7] Animal experiments suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[5]

  • Chronic Effects & Sensitization:

    • Skin Sensitization: There is a potential for this material to cause an allergic skin reaction (sensitization) in some individuals after repeated contact.[5]

    • Long-Term Exposure: While comprehensive data is limited, long-term exposure to respiratory irritants can lead to airway diseases.[5] There is also some evidence from animal studies of developmental toxicity.[5] Chronic intoxication with ionic bromides, though more historically associated with medical use, can lead to a range of neurological symptoms.[5]

Safe Handling and Storage Protocols

A self-validating safety system relies on protocols that inherently minimize risk. For this compound, this means a multi-layered approach focusing on containment and personal protection.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2][5] A chemical fume hood is the standard and required engineering control to prevent inhalation of dust.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[7]

    • Eye/Face Protection: Use safety glasses with side-shields or goggles.[7] An eyewash station must be readily accessible.[7]

    • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7]

    • Respiratory Protection: If dust formation is unavoidable and ventilation is inadequate, a respiratory protective device with a particle filter (e.g., N95) is necessary.[7]

  • Hygiene Practices:

    • Avoid all personal contact, including inhalation.[5]

    • Do not eat, drink, or smoke in the handling area.[5][8]

    • Wash hands thoroughly with soap and water after handling.[5]

    • Contaminated work clothes should be laundered separately before reuse.[5]

Storage Requirements: The objective of proper storage is to maintain the chemical's integrity while preventing hazardous reactions.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][5][7] A recommended storage temperature is 2-8 °C.[1][7]

  • Protect containers from physical damage and check regularly for leaks.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates), as ignition may result.[2][5]

  • Do not store near foodstuff containers.[5]

Emergency Procedures and First Aid

In the event of an exposure, a rapid and correct response is critical. All personnel should be familiar with these procedures before beginning work with the compound.

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately remove all contaminated clothing. Flush skin with running water and soap. skin->skin_action eye_action Bathe the eye with running water for 15 minutes, keeping eyelids open. eyes->eye_action inhalation_action Remove casualty to fresh air. Keep warm and at rest. inhalation->inhalation_action ingestion_action Wash out mouth with water. DO NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical If irritation occurs eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency First Aid Decision Workflow.

Detailed First-Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing and footwear.[7] Wash the affected area immediately with plenty of soap and water.[7] Seek medical attention if irritation develops or persists.[5]

  • If in Eyes: Immediately flush the eyes with running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[7] Remove contact lenses if it can be done safely.[9] Immediate consultation with an ophthalmologist is necessary.[6]

  • If Inhaled: Move the person to fresh air.[7] Keep the patient warm and rested.[5] If breathing is irregular or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[7]

  • If Swallowed: Wash out the mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Do NOT induce vomiting.[6] Seek urgent medical attention.[5]

Fire and Explosion Hazard Data

While it is a combustible solid, it propagates flame with difficulty.[5] The primary fire-related hazard comes from the potential for dust explosions and the generation of toxic fumes upon combustion.

Table 2: Fire-Fighting Measures Summary

Aspect Guideline Source(s)
Extinguishing Media Foam, dry chemical powder, carbon dioxide (CO₂). Water spray can be used for cooling and for large fires. [5][7]
Fire Incompatibility Avoid contamination with oxidizing agents. [5]
Hazards from Combustion Emits toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). [7]
Explosion Hazard Dust clouds may form an explosive mixture with air. Avoid generating dust in confined spaces near ignition sources. [5]

| Fire-Fighter PPE | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |[7] |

Accidental Release Measures

A swift, safe, and systematic approach is required to manage spills. The procedure differs for minor versus major spills.

Step-by-Step Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert personnel in the area and remove all ignition sources.[5]

    • Ensure the area is well-ventilated.

  • Containment & PPE:

    • Control personal contact by wearing the appropriate PPE as described in Section 4.[5]

    • Prevent the spill from entering drains or waterways.[5]

  • Cleanup Procedure (Dry Spill):

    • Use dry cleanup procedures to avoid generating dust.[5]

    • Carefully sweep or vacuum the material.

    • Place the collected material into a suitable, labeled container for waste disposal.[5]

  • Decontamination:

    • Wash the spill area down with large amounts of water.[5]

    • Prevent runoff from entering drains.[5]

  • For Major Spills:

    • Evacuate the area and alert emergency responders.[5]

    • Follow the same principles of containment and cleanup but with a higher level of caution and control.[5]

Stability and Reactivity

  • Reactivity: Generally stable.

  • Chemical Stability: Stable under recommended storage and handling conditions.[2]

  • Conditions to Avoid: Heat, formation of dust, and exposure to ignition sources.[5]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it can release toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2][7]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Dispose of the substance and its container at an approved waste disposal plant.[10]

  • Do not discharge into sewers or waterways.[5]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly. Puncturing containers to prevent re-use is a recommended practice before landfill disposal.[5]

References

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Alfuzosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the key chemical intermediates that form the backbone of Alfuzosin synthesis. As a selective α1-adrenergic receptor antagonist, Alfuzosin is a critical therapeutic agent for benign prostatic hyperplasia (BPH)[1][2]. The efficiency and purity of its synthesis are paramount, hinging on the strategic preparation and handling of its core molecular building blocks. This document eschews a rigid template, instead opting for a narrative that delves into the causality behind the synthetic strategies and experimental choices, reflecting field-proven insights.

The Convergent Synthesis of Alfuzosin: A Tale of Two Intermediates

The industrial synthesis of Alfuzosin is a prime example of a convergent strategy. This approach involves the independent synthesis of two complex molecular fragments, which are then coupled in the final stages. This method is often preferred for its efficiency and ability to maximize yields by allowing for the optimization of separate reaction pathways.

The two pivotal intermediates in the synthesis of Alfuzosin are:

  • The Quinazoline Core: 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • The Furan-containing Side Chain: Assembled through various strategies, with key intermediates including N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine and N-(3-(methylamino)propyl)tetrahydro-2-furancarboxamide.

This guide will dissect the synthesis of these crucial components, providing detailed protocols and a rationale for the methodologies employed.

Part 1: The Quinazoline Core - 4-amino-2-chloro-6,7-dimethoxyquinazoline

The synthesis of this heterocyclic core is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The general pathway commences from readily available starting materials and culminates in the formation of the substituted quinazoline ring.

Diagram: Synthesis of the Quinazoline Core

Quinazoline Core Synthesis A 2-Amino-4,5-dimethoxybenzamide B 6,7-Dimethoxyquinazoline-2,4-dione A->B Urea/Heat C 2,4-Dichloro-6,7-dimethoxyquinazoline B->C POCl3/Catalyst D 4-Amino-2-chloro-6,7-dimethoxyquinazoline C->D NH3/Solvent

Caption: Synthetic pathway to the quinazoline core of Alfuzosin.

Step 1: Formation of 6,7-Dimethoxyquinazoline-2,4-dione

The synthesis typically begins with 2-amino-4,5-dimethoxybenzamide, which undergoes cyclization to form the quinazoline-2,4-dione ring system. This reaction is often achieved by heating with urea, which serves as a source of the C2 and N3 atoms of the quinazoline ring[1].

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazoline-2,4-dione

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4,5-dimethoxybenzamide and urea is heated.

  • The reaction temperature is maintained to facilitate the cyclization, typically in a high-boiling solvent or neat.

  • Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.

  • The crude 6,7-dimethoxyquinazoline-2,4-dione can be purified by recrystallization to achieve the desired purity[1].

Causality: The use of urea is a cost-effective and efficient method for the construction of the pyrimidinedione portion of the quinazoline ring. The high temperature provides the necessary activation energy for the condensation and cyclization reactions.

Step 2: Chlorination to 2,4-Dichloro-6,7-dimethoxyquinazoline

The subsequent step involves the conversion of the hydroxyl groups of the dione to chlorides, a crucial activation for the subsequent selective amination. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[3][4].

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

  • A mixture of 6,7-dimethoxyquinazoline-2,4-dione and phosphorus oxychloride is heated to reflux[3][4].

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction[3][4].

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is then carefully quenched with ice-water, causing the product to precipitate.

  • The solid 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration and washed with water to remove any remaining acid[3][4].

Causality: Phosphorus oxychloride is a powerful chlorinating agent suitable for converting the tautomeric hydroxyl groups of the dione into more reactive chloride leaving groups. The addition of a catalytic base accelerates the reaction. The workup procedure is designed to safely handle the reactive POCl₃ and effectively isolate the product.

Step 3: Selective Amination to 4-amino-2-chloro-6,7-dimethoxyquinazoline

This is a critical step where one of the two chlorine atoms is selectively replaced by an amino group. The C4 position is more reactive towards nucleophilic substitution than the C2 position, allowing for regioselective amination.

Experimental Protocol: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • 2,4-Dichloro-6,7-dimethoxyquinazoline is dissolved in a suitable solvent, such as tetrahydrofuran (THF)[5].

  • The solution is treated with a source of ammonia, which can be in the form of aqueous ammonia or by bubbling ammonia gas through the solution[5].

  • The reaction is typically carried out at a controlled temperature to favor the monosubstitution at the C4 position.

  • Upon completion, the product precipitates from the reaction mixture and is isolated by filtration.

  • Recrystallization from a suitable solvent like ethanol can be performed to obtain the final, highly pure intermediate[5].

Causality: The differential reactivity of the two chlorine atoms on the quinazoline ring is exploited to achieve selective amination. The choice of solvent and temperature is crucial to control the reaction and prevent the formation of the di-amino byproduct.

Part 2: The Furan-containing Side Chain and Final Coupling

Two primary strategies are employed for the synthesis and attachment of the side chain.

Strategy A: Stepwise Assembly on the Quinazoline Core

This approach involves first attaching a precursor to the side chain to the quinazoline core, followed by further modifications.

Stepwise Side Chain Assembly D 4-Amino-2-chloro-6,7- dimethoxyquinazoline F 3-((4-Amino-6,7-dimethoxyquinazolin-2-yl) (methyl)amino)propanenitrile D->F Condensation E 3-Methylaminopropionitrile E->F G N1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)- N1-methylpropane-1,3-diamine F->G Reduction (e.g., Raney Ni/H2) I Alfuzosin G->I Acylation H Tetrahydro-2-furoic acid H->I

Caption: Stepwise synthesis of Alfuzosin via nitrile intermediate.

Key Intermediate 1: 3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propanenitrile

This intermediate is formed by the nucleophilic substitution of the remaining chlorine atom on the quinazoline core with 3-methylaminopropionitrile[6][7].

Experimental Protocol: Synthesis of the Propanenitrile Intermediate

  • A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline and 3-methylaminopropionitrile is heated in a high-boiling polar aprotic solvent, such as toluene or dimethyl sulfoxide (DMSO)[7].

  • A base may be added to scavenge the HCl generated during the reaction[7].

  • The reaction is monitored until the starting materials are consumed.

  • The product is then isolated by cooling the reaction mixture and collecting the precipitate by filtration[8].

Causality: The use of a high-boiling solvent allows the reaction to be carried out at an elevated temperature, which is necessary for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Key Intermediate 2: N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine

The nitrile group of the preceding intermediate is then reduced to a primary amine to provide a site for the final acylation step.

Experimental Protocol: Reduction of the Nitrile

  • The propanenitrile intermediate is dissolved in a suitable solvent, often an alcohol containing ammonia[6].

  • A hydrogenation catalyst, such as Raney Nickel, is added to the solution.

  • The mixture is then subjected to hydrogenation under pressure[6].

  • After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the diamine product[6][9].

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

Final Step: Acylation to Alfuzosin

The final step in this synthetic route is the acylation of the primary amine of the diamine intermediate with tetrahydro-2-furoic acid or an activated derivative thereof[6].

Experimental Protocol: Final Acylation

  • N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine is dissolved in an aprotic solvent like dichloromethane.

  • Tetrahydro-2-furoic acid is activated, for example, by forming a mixed anhydride with pivaloyl chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC)[6].

  • The activated acid is then added to the solution of the diamine at a controlled low temperature.

  • After the reaction is complete, the product is isolated through an aqueous workup and purified by crystallization[6].

Causality: The activation of the carboxylic acid is necessary to make it sufficiently electrophilic to react with the primary amine. The use of a coupling agent or the formation of a mixed anhydride are standard methods to achieve this activation.

Strategy B: Convergent Synthesis with a Pre-formed Side Chain

This alternative and often preferred route involves the synthesis of the complete side chain, which is then coupled with the quinazoline core.

Convergent Side Chain Synthesis J Tetrahydro-2-furoic acid L N-(3-(Methylamino)propyl) tetrahydro-2-furancarboxamide J->L Amidation K N-Methyl-1,3-diaminopropane K->L I Alfuzosin L->I D 4-Amino-2-chloro-6,7- dimethoxyquinazoline D->I Condensation

Caption: Convergent synthesis of Alfuzosin with a pre-formed side chain.

Key Intermediate: N-(3-(methylamino)propyl)tetrahydro-2-furancarboxamide

This key intermediate is synthesized by the amidation of tetrahydro-2-furoic acid with N-methyl-1,3-diaminopropane[10][11].

Experimental Protocol: Synthesis of the Amide Side Chain

  • Tetrahydro-2-furoic acid is activated, for instance, by conversion to its acid chloride or by using a coupling agent.

  • The activated acid is then reacted with N-methyl-1,3-diaminopropane in a suitable solvent.

  • Careful control of stoichiometry is required to ensure mono-acylation.

  • The product is isolated and purified, often by chromatographic methods, to yield the desired amide[10].

Causality: The selective mono-acylation of the diamine is a key challenge in this step. This can often be controlled by the slow addition of the activated acid to an excess of the diamine or by using protecting group strategies, although the former is more atom-economical for industrial-scale production.

Final Step: Coupling of the Side Chain and Quinazoline Core

The final step involves the nucleophilic aromatic substitution of the chlorine on the quinazoline core with the secondary amine of the pre-formed side chain.

Experimental Protocol: Final Condensation

  • A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(3-(methylamino)propyl)tetrahydro-2-furancarboxamide is heated in a suitable solvent[5].

  • A base is typically added to neutralize the HCl formed during the reaction.

  • The reaction progress is monitored by a suitable analytical technique such as HPLC.

  • Once the reaction is complete, the product, Alfuzosin, is isolated by workup and purified by crystallization to yield the final active pharmaceutical ingredient[5].

Causality: This final condensation step benefits from the convergence of the two independently synthesized intermediates, often leading to a higher overall yield and simpler purification of the final product compared to a linear synthesis.

Summary of Key Intermediates and Their Synthetic Roles

Key IntermediateStructureRole in Alfuzosin Synthesis
6,7-Dimethoxyquinazoline-2,4-dione Quinazoline dionePrecursor to the chlorinated quinazoline core.
2,4-Dichloro-6,7-dimethoxyquinazoline DichloroquinazolineActivated intermediate for selective amination.
4-Amino-2-chloro-6,7-dimethoxyquinazoline MonochloroaminoquinazolineThe core heterocyclic building block of Alfuzosin.
3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propanenitrile Nitrile intermediatePrecursor to the diamine side chain in a stepwise approach.
N¹-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine Diamine intermediateKey intermediate for the final acylation step in a stepwise approach.
N-(3-(methylamino)propyl)tetrahydro-2-furancarboxamide Amide side chainThe complete side chain for the convergent synthesis approach.

Conclusion

The synthesis of Alfuzosin is a well-designed process that relies on the efficient preparation of key intermediates. Understanding the synthetic pathways to the 4-amino-2-chloro-6,7-dimethoxyquinazoline core and the furan-containing side chain is crucial for process optimization, impurity profiling, and ensuring the quality of the final drug substance. The choice between a stepwise or convergent approach for the side chain assembly depends on various factors, including scalability, cost of reagents, and overall process efficiency. This guide has provided a comprehensive overview of these critical aspects, offering valuable insights for professionals in the field of drug development and manufacturing.

References

An In-depth Technical Guide to 2-Amino-3,5-dibromopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of a Differentiated Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount strategic importance. It dictates the accessible chemical space, influences pharmacokinetic properties, and ultimately defines the therapeutic potential of a lead series. Among the myriad of heterocyclic systems, the 2-aminopyridine moiety has proven to be a privileged structure, capable of critical interactions with a wide range of biological targets. This guide focuses on a particularly versatile derivative: 2-Amino-3,5-dibromopyridine . Its true value lies not in its intrinsic biological activity, but in its role as a master key—a precisely functionalized building block that unlocks access to novel, potent, and selective therapeutic agents. The strategic placement of two bromine atoms and an amino group provides three distinct, orthogonally reactive handles for molecular elaboration. This guide will deconstruct the synthesis, reactivity, and application of this scaffold, providing researchers and drug development professionals with the technical insights required to leverage its full potential.

Core Characteristics and Synthesis of this compound

Physicochemical Identity

This compound is a yellow to brown crystalline powder that serves as a foundational intermediate in complex organic synthesis.[1] Its core properties are summarized below.

PropertyValueReference
CAS Number 35486-42-1[1][2]
Molecular Formula C₅H₄Br₂N₂[1][2]
Molecular Weight 251.91 g/mol [1][2]
Melting Point 104-105°C[1]
Boiling Point 253.9°C at 760 mmHg[1]
Solubility Insoluble in water[1]
Synthesis: A Controlled Electrophilic Substitution

The primary industrial route to this compound involves the direct bromination of 2-aminopyridine.[1] The amino group at the C2 position is a powerful activating group, directing electrophilic substitution to the C3 and C5 positions.

Causality Behind Experimental Choices: The choice of brominating agent and reaction conditions is critical to control the degree of substitution. Over-bromination is a common side reaction, leading to the formation of mono-brominated species (2-amino-5-bromopyridine) or other impurities.[3][4] Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent allows for selective di-bromination.[3][4] The reaction must be carefully monitored to maximize the yield of the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound from 2-aminopyridine.

  • Materials:

    • 2-Aminopyridine

    • N-Bromosuccinimide (NBS)

    • Acetone

    • Round-bottom flask with magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in acetone in a round-bottom flask and cool the mixture in an ice bath to 0-5°C.

    • In a separate beaker, prepare a solution of NBS (2.1 eq) in acetone.

    • Add the NBS solution dropwise to the stirred 2-aminopyridine solution over a period of 1-2 hours, maintaining the temperature below 10°C. The slow addition is crucial to control the exothermic reaction and prevent over-bromination side products.[3]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

    • Concentrate the mixture under reduced pressure to remove the acetone.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization from aqueous ethanol or by column chromatography on silica gel to yield pure this compound.[1]

The Reactive Triad: Leveraging Orthogonal Reactivity

The synthetic power of this compound stems from its three reactive sites, which can be addressed with high selectivity using modern cross-coupling methodologies. The two C-Br bonds are prime candidates for palladium-catalyzed reactions, while the C-NH₂ group offers a nucleophilic site.

G cluster_scaffold This compound cluster_reactions Key Transformations Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki   Pd Catalyst   R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald   Pd Catalyst   R₂NH Acylation Amine Derivatization (e.g., Acylation) Scaffold->Acylation   Acyl Chloride   Base

Caption: Key reactive pathways of the this compound scaffold.

Suzuki-Miyaura Cross-Coupling: Building Carbon Skeletons

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling organoboron compounds with halides.[5] For this compound, this allows for the sequential and selective introduction of aryl or heteroaryl moieties at the C3 and C5 positions. This is fundamental for exploring the outer solvent-exposed regions of protein binding pockets.

The reactivity of the C-Br bonds can be differentiated. The C5-Br bond is often more reactive towards Suzuki coupling than the more sterically hindered C3-Br bond, allowing for selective mono-arylation at the C5 position under carefully controlled conditions. Subsequent, more forcing conditions can then be used to functionalize the C3 position.[6][7]

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[8] This transformation is invaluable for installing diverse amino groups that can act as hydrogen bond donors/acceptors or key pharmacophoric features. Similar to the Suzuki reaction, selective mono-amination can often be achieved. The amino group at the C2 position can also participate in Buchwald-Hartwig coupling with aryl halides, further expanding the accessible chemical diversity.[9]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Objective: To selectively couple an arylboronic acid to the C5 position of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 ratio)

    • Schlenk flask or microwave vial

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[10]

    • Evacuate and backfill the flask with the inert gas three times to ensure the removal of oxygen, which can deactivate the catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95°C and stir for 12-18 hours.[5] Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the mono-coupled product.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the 2-amino-3-bromo-5-arylpyridine product.

Applications in Medicinal Chemistry: A Scaffold for High-Value Targets

The true utility of this compound is demonstrated by its successful application in the synthesis of potent modulators of various drug targets.

Kinase Inhibitors: The Hinge-Binding Privileged Fragment

The 2-aminopyridine motif is a cornerstone of modern kinase inhibitor design.[3] It acts as a "hinge-binder," forming one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This compound serves as an ideal starting point to build upon this interaction.

  • Logic of Design: The amino group at C2 secures the molecule in the hinge region. The C3 and C5 positions project outwards from the hinge. By using Suzuki and Buchwald-Hartwig reactions, medicinal chemists can install a variety of substituents at these positions to probe and occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby achieving high potency and selectivity for the target kinase.[3][11]

G Scaffold 2-Aminopyridine Core N-H N Hinge Kinase Hinge Region C=O N-H Scaffold:f1->Hinge:f1 H-Bond Scaffold:f2->Hinge:f2 H-Bond R1 Substituent at C5 (from Suzuki/Buchwald) Explores Hydrophobic Pocket I Scaffold->R1 R2 Substituent at C3 (from Suzuki/Buchwald) Targets Solvent Front Scaffold->R2

Caption: Interaction of a 2-aminopyridine scaffold with a kinase hinge region.

Central Nervous System (CNS) Agents

The pyridine ring is a common feature in drugs that target the CNS, as its physicochemical properties are often conducive to crossing the blood-brain barrier.[9] this compound provides a platform for creating libraries of compounds to screen for activity against CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.[9] The ability to modulate lipophilicity and polarity through substitutions at the C3 and C5 positions is critical for optimizing CNS penetration and target engagement.

Structure-Activity Relationship (SAR) Data

The systematic modification of the this compound core allows for the development of clear structure-activity relationships. The following table presents hypothetical data for a series of kinase inhibitors derived from this scaffold, illustrating how substitutions impact potency.

Compound IDR¹ at C5 (via Suzuki)R² at C3 (via Amination)Kinase X IC₅₀ (nM)
A-1 Phenyl-H (from debromination)850
A-2 4-Fluorophenyl-H (from debromination)420
A-3 4-Methoxyphenyl-H (from debromination)600
A-4 4-FluorophenylMorpholino75
A-5 4-FluorophenylN-methylpiperazinyl25

Analysis of SAR:

  • Comparing A-1 and A-2 suggests that adding an electron-withdrawing fluorine atom at the para-position of the C5-phenyl ring is beneficial for activity.

  • Comparing A-2 and A-4/A-5 demonstrates a significant potency increase upon substitution at the C3 position. The basic amine in the piperazine of A-5 likely forms an additional salt-bridge interaction with a charged residue (e.g., Aspartate) in the active site, leading to the highest potency.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a highly engineered scaffold that provides a robust and flexible entry point into medicinally relevant chemical space. Its value is rooted in the predictable and high-yielding transformations that can be performed at its three distinct reactive sites. This allows for the rapid generation of diverse compound libraries and the systematic optimization of lead compounds. From serving as the hinge-binding anchor in potent kinase inhibitors to providing the core framework for novel CNS agents, its role in modern drug discovery is well-established.[12] As synthetic methodologies continue to advance, the strategic application of this compound and its derivatives will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-Amino-3,5-dibromopyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of Substituted Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which form the core of countless functional molecules.[3][4][5]

This guide focuses on a particularly challenging yet valuable substrate: 2-Amino-3,5-dibromopyridine . The presence of multiple reactive sites—two distinct carbon-bromine bonds and two nitrogen atoms (amino and pyridine ring)—introduces significant complexities, primarily concerning regioselectivity and catalyst stability.[6][7][8] The amino and pyridine nitrogen atoms can act as Lewis bases, coordinating to the palladium catalyst and potentially inhibiting the catalytic cycle. Furthermore, the non-equivalent C3-Br and C5-Br bonds require precise control to achieve selective mono-arylation at the desired position.

This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-proven protocols to empower researchers, scientists, and drug development professionals to successfully navigate the Suzuki-Miyaura coupling of this versatile building block.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through three fundamental steps, orchestrated by a palladium(0) catalyst.[9]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) species into a carbon-halogen bond (C-Br in this case). This is often the rate-determining step and a crucial control point for regioselectivity in dihalogenated substrates.[1][10]

  • Transmetalation: In this step, the organic moiety is transferred from the organoboron reagent to the palladium(II) center. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (the "boronate pathway") or, alternatively, generates a palladium(II) hydroxide complex that reacts with the neutral boronic acid (the "hydroxide pathway").[11][12][13][14]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][10]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex Boronic Ar'-B(OR)₂ + Base Boronic->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Challenges & Strategic Considerations

Successfully coupling this compound demands a strategic approach that directly addresses its inherent challenges.

The Crux of Regioselectivity

For this compound, oxidative addition can occur at either the C3-Br or C5-Br bond. The outcome is governed by a combination of steric and electronic factors. Generally, for substituted 3,5-dibromopyridines, coupling is favored at the C5 position, which is sterically more accessible and electronically distinct from the C3 position adjacent to the amino group. However, certain substituents at the C2 position can direct the reaction to the C3 position, possibly through a coordinating effect with the palladium catalyst.[15] Achieving high regioselectivity is essential for synthesizing a single desired isomer and avoiding complex purification challenges.

Overcoming Catalyst Inhibition

The lone electron pairs on both the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, forming stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[6][7] This issue is particularly pronounced with standard phosphine ligands like PPh₃. The solution lies in employing specialized ligands that can counteract this inhibition.

Mitigating Common Side Reactions

Several side reactions can compete with the desired cross-coupling, reducing yield and complicating product isolation:

  • Protodeboronation: The acid- or base-catalyzed cleavage of the C-B bond in the organoboron reagent, replacing it with a proton. This is particularly problematic with electron-deficient or heteroaryl boronic acids in aqueous media.[6] Using more stable boronic esters (e.g., pinacolates) can significantly reduce this side reaction.

  • Dehalogenation: The reduction of the aryl halide starting material (C-Br to C-H). This can occur if hydride sources are present in the reaction mixture.[1][7]

  • Homocoupling: The self-coupling of the organoboron reagent to form a symmetrical biaryl. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[7]

Parameter Optimization: A Guide to Reaction Components

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of each reaction component. The following table summarizes key parameters and provides expert recommendations for the coupling of this compound.

Parameter Recommendation & Rationale Common Options
Palladium Precatalyst The choice of precatalyst is often a matter of convenience and stability. The active catalyst, Pd(0), is generated in situ. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) sources that are readily reduced in the reaction mixture.[5]Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄
Ligand This is the most critical parameter. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands). These ligands accelerate the rate of oxidative addition and reductive elimination while their steric bulk discourages the formation of inactive catalyst dimers and prevents inhibition by the substrate's nitrogen atoms.[6][16][17]SPhos , XPhos , RuPhos, DavePhos
Base A base is essential for activating the boronic acid for transmetalation.[14] For challenging substrates like aminopyridines, stronger inorganic bases are often required. K₃PO₄ is frequently the base of choice as it is strong enough to promote the reaction without causing excessive decomposition of sensitive substrates.[16]K₃PO₄ , Cs₂CO₃, K₂CO₃
Boron Reagent While boronic acids are common, boronic pinacol esters (R-B(pin)) are more stable towards protodeboronation and are often preferred for heteroaromatic couplings to improve yields and consistency.[6]Arylboronic acids, Arylboronic pinacol esters
Solvent System A polar aprotic solvent is typically used to solubilize the organic components. A co-solvent, often water, is added to dissolve the inorganic base.[1][18] The solvent system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.1,4-Dioxane/H₂O (4:1 to 10:1) , Toluene/H₂O, THF/H₂O
Temperature Heating is generally required to drive the reaction to completion in a reasonable timeframe. Temperatures between 80-110 °C are typical.[5]80 - 110 °C
Atmosphere The reaction is highly sensitive to oxygen. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[7]Argon or Nitrogen

Experimental Protocol: Selective Mono-Arylation of this compound

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C5 position. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid partners.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.5–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add this compound, the arylboronic reagent, potassium phosphate (K₃PO₄), the palladium precatalyst, and the phosphine ligand.

  • Establish Inert Atmosphere: Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask until the solids are "fluffy" and then backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The mixture will typically be a suspension.

  • Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting dibromopyridine. Reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-5-aryl-3-bromopyridine product.

Workflow Figure 2: Experimental Workflow start 1. Add Solids to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat with Stirring (90-100 °C) solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor workup 6. Cool, Dilute, & Filter monitor->workup Reaction Complete extract 7. Aqueous Extraction workup->extract purify 8. Dry, Concentrate, & Purify (Chromatography) extract->purify end Pure Product purify->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling procedure.

Advanced Strategy: One-Pot Borylation/Suzuki Sequence

For syntheses requiring sequential, differential functionalization of both the C3 and C5 positions, a one-pot borylation/Suzuki reaction is a highly efficient strategy.[19][20] This approach avoids the isolation of the intermediate boronic ester.

  • Miyaura Borylation: The this compound is first reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), under palladium catalysis. This selectively converts the more reactive C5-Br bond into a C-B(pin) group.

  • Suzuki Coupling: Without isolating the intermediate, a second aryl halide, additional base, and sometimes a fresh charge of catalyst/ligand are added directly to the reaction vessel. The newly formed boronic ester then undergoes a standard Suzuki coupling.[21][22][23]

This advanced method requires careful optimization to ensure both steps proceed efficiently but offers significant advantages in atom and step economy.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but manageable transformation that provides access to high-value, functionalized pyridine scaffolds. Success hinges on a rational approach that acknowledges the substrate's unique properties. The strategic selection of a bulky, electron-rich phosphine ligand is the single most critical factor in overcoming catalyst inhibition and achieving high yields. By carefully controlling the reaction parameters outlined in this guide—particularly the catalyst system, base, and solvent—and by maintaining a strictly inert atmosphere, researchers can reliably achieve selective C-C bond formation and unlock the synthetic potential of this versatile building block.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Amino-3,5-dibromopyridine. This versatile difunctionalized pyridine is a critical building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic, regioselective functionalization of its C3 and C5 positions via powerful bond-forming reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings is paramount.[2] This document offers researchers, scientists, and drug development professionals a blend of theoretical insights and practical, field-proven protocols to effectively leverage this substrate in their synthetic campaigns. We delve into the causality behind experimental choices, from ligand and base selection to solvent and temperature optimization, ensuring each protocol is a self-validating system for achieving high yields and predictable outcomes.

Introduction: The Strategic Value of this compound

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of two bromine atoms in this compound offers two distinct, reactive handles for sequential or selective palladium-catalyzed cross-coupling reactions. This capability allows for the rapid and modular construction of diverse molecular architectures from a single, readily available starting material.[3]

The primary challenge and opportunity when working with dihalogenated pyridines lies in controlling the regioselectivity of the coupling.[4] Generally, the C-Br bond at a position alpha to the pyridine nitrogen (like C2 or C6) is more reactive towards oxidative addition by a Pd(0) catalyst.[5] However, in the 3,5-dibromo isomer, electronic and steric factors governing the reactivity of the C3 and C5 positions are more nuanced, making ligand and condition selection critical for directing the reaction to the desired site.[6] This guide will explore protocols that exploit these subtleties to achieve selective functionalization.

The Catalytic Heart: A Unified Mechanism

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate through a similar catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.[7][8] The cycle is a sequence of three key steps: oxidative addition, transmetalation (for Suzuki, etc.) or migratory insertion (for Heck), and reductive elimination.[9]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Ar-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L2-R' PdII_RX->PdII_R_R1 R'-M Transmetal Transmetalation (e.g., Suzuki) PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Forms Product RedElim Reductive Elimination Buchwald_Workflow start Start: Assemble Reagents setup Combine Substrate, Base, Catalyst, Ligand in Schlenk Flask start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert add_solv Add Anhydrous Solvent & Amine inert->add_solv heat Heat to 80-110 °C add_solv->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Quench, Extract monitor->workup purify Purify via Chromatography workup->purify end End: Pure Product purify->end

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 2-Amino-3,5-dibromopyridine

This compound is a highly valuable and versatile starting material in the fields of medicinal and agricultural chemistry.[1] Its utility is rooted in a unique trifecta of structural features: a nucleophilic amino group at the C2 position and two electrophilic bromine atoms at the C3 and C5 positions. This specific arrangement of functional groups provides a powerful platform for chemists to orchestrate selective, sequential, and diverse chemical transformations. The differential reactivity of the C3-Br and C5-Br bonds, influenced by the electronic push of the C2-amino group, allows for regioselective functionalization, paving the way for the construction of complex molecular architectures.

This guide moves beyond simple reaction lists to provide a strategic framework for leveraging this compound as a key building block. We will explore cornerstone methodologies such as palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to forge novel heterocyclic systems. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale & Strategic Considerations

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[2][3] When applied to substrates like this compound, the primary challenge is the potential for the amino group's lone pair to coordinate with the palladium catalyst, thereby inhibiting the catalytic cycle.[4] Overcoming this requires a carefully selected catalytic system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families, or the widely accessible Tetrakis(triphenylphosphine)palladium(0), can mitigate catalyst inhibition and promote high reaction yields.[2][5]

The reaction typically proceeds with preferential reactivity at the C5 position due to lesser steric hindrance and favorable electronic factors, allowing for selective mono-arylation. This selectivity is a key strategic advantage, installing a new molecular scaffold while leaving the C3-bromine available for subsequent transformations.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reagents (this compound, Boronic Acid, Base, Catalyst) to a dry Schlenk flask. prep2 2. Evacuate & Backfill Repeat 3x with an inert gas (Ar or N2). prep1->prep2 prep3 3. Add Solvents (e.g., 1,4-Dioxane/Water) via syringe. prep2->prep3 react 4. Heat Reaction Stir vigorously at specified temperature (e.g., 90-100 °C) for 4-18 hours. prep3->react workup1 5. Cool & Dilute Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate). react->workup1 workup2 6. Aqueous Wash Wash with water and brine. workup1->workup2 workup3 7. Dry & Concentrate Dry organic layer (e.g., Na2SO4), filter, and concentrate under reduced pressure. workup2->workup3 workup4 8. Purify Purify crude product via column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 2-Amino-5-aryl-3-bromopyridine

This protocol is adapted from established procedures for structurally analogous aminobromopyridines.[2][4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, the base (K₃PO₄), and the palladium catalyst [Pd(PPh₃)₄].

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Through a septum, add the degassed 1,4-dioxane and water solvent mixture (e.g., 5 mL per 1 mmol of the starting pyridine).

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 90-100 °C.

  • Monitor the reaction progress using TLC or LC-MS (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 2-amino-5-aryl-3-bromopyridine.

Data Summary: Suzuki Coupling of Analogous Substrates

The following table summarizes yields obtained for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog, providing a strong indication of expected outcomes.[2]

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid88
44-Chlorophenylboronic acid78
54-Fluorophenylboronic acid80
63,5-Difluorophenylboronic acid~75 (estimated)

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

Scientific Rationale & Strategic Considerations

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, offering a powerful alternative to classical methods that often require harsh conditions.[6][7] When applied to this compound, the reaction provides a direct route to N-substituted aminopyridine derivatives, which are prevalent motifs in pharmaceuticals.

A key strategic element is regioselectivity. For many dihalopyridines, palladium-catalyzed amination occurs preferentially at the C2 or C4/C6 positions due to electronic activation. In the case of this compound, the C5 position is generally more susceptible to oxidative addition than the more sterically hindered and electronically distinct C3 position.[8] This allows for the selective synthesis of 2,5-diaminopyridine derivatives, leaving the C3-bromine atom as a handle for further diversification. The choice of a bulky phosphine ligand (e.g., XPhos, dppf) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is critical for achieving high catalytic turnover and preventing side reactions.[9][10]

Reaction Scheme: Buchwald-Hartwig Amination

A This compound B Step 1: Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Intermediate (e.g., 2-Amino-5-aryl-3-bromopyridine) B->C D Step 2: Intramolecular Cyclization Reaction (e.g., Pd-catalyzed or thermal) C->D E Novel Fused Heterocyclic Compound D->E

References

Application Notes & Protocols: Leveraging 2-Amino-3,5-dibromopyridine as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Among the functionalized pyridines, 2-Amino-3,5-dibromopyridine stands out as a uniquely versatile and powerful building block for the synthesis of complex molecular architectures. Its strategic arrangement of a nucleophilic amino group and two differentially reactive bromine atoms provides medicinal chemists with a robust platform for rapid library synthesis and lead optimization. This guide provides an in-depth exploration of the reactivity of this compound, detailed protocols for its key transformations, and insights into its application in contemporary drug discovery programs, with a focus on kinase inhibitor development.

Introduction: The Strategic Value of this compound

Halogenated heterocycles are indispensable tools in drug discovery, serving as key intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions. This compound (CAS: 35486-42-1) is a commercially available, crystalline solid that offers three distinct points for chemical modification.[1] Its utility stems from several key features:

  • The 2-Amino Group: This group is a common hydrogen bond donor in ligand-receptor interactions and can be readily acylated, alkylated, or used as a directing group in subsequent reactions.

  • Orthogonal Bromine Atoms: The bromine atoms at the C3 and C5 positions possess different electronic environments, allowing for regioselective functionalization. The C3-Br is positioned ortho to the directing amino group, while the C5-Br is para. This often results in preferential reactivity at one site, which can be exploited for sequential cross-coupling reactions.

  • The Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility, to the final molecule.

This combination makes this compound an ideal starting material for generating diverse chemical libraries to probe structure-activity relationships (SAR).[2]

Core Reactivity and Mechanistic Considerations

The synthetic power of this compound lies in the ability to selectively address its three functional handles. Understanding the underlying principles of its reactivity is crucial for successful experimental design.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime substrates for a multitude of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The choice of catalyst, ligand, and base can influence which bromine atom reacts preferentially. Often, oxidative addition of the palladium catalyst occurs more readily at the more electron-deficient C5 position. However, chelation of the palladium catalyst by the 2-amino group can direct reactivity to the C3 position.[3]

  • Amino Group Derivatization: The 2-amino group behaves as a typical aromatic amine. It can be acylated with acid chlorides or anhydrides, alkylated via reductive amination, or converted into other functional groups. It is common practice to protect the amino group (e.g., as an acetamide) before performing subsequent cross-coupling reactions to prevent side reactions and improve solubility.

The following workflow illustrates a typical drug discovery campaign utilizing this building block.

G cluster_0 Phase 1: Scaffold Elaboration cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Biological Evaluation A This compound (Starting Material) B Selective C5-Position Suzuki Coupling A->B ArB(OH)2, Pd Catalyst C Selective C3-Position Buchwald-Hartwig Amination B->C R2NH, Pd Catalyst D Di-substituted Pyridine Core C->D E Amino Group Derivatization D->E Acylation, Alkylation, etc. F Library of Analogs E->F G Screening & Hit ID F->G H Lead Optimization G->H I Clinical Candidate H->I

Caption: Drug discovery workflow using this compound.

Experimental Protocols: Key Synthetic Transformations

The following protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction, which is often the first step in functionalizing the scaffold. The reaction is generally selective for the C5 position under these conditions.

Objective: To couple an aryl boronic acid at the C5-position of this compound.

Materials:

  • This compound

  • Aryl boronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)

  • Potassium Carbonate (K2CO3), anhydrous (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.1 eq), Pd(dppf)Cl2 (0.03 eq), and K2CO3 (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-bromo-5-arylpyridine.

Causality and Optimization:

  • Catalyst Choice: Pd(dppf)Cl2 is a robust, air-stable precatalyst suitable for a wide range of boronic acids. Other catalysts like Pd(PPh3)4 can also be used.

  • Base: K2CO3 is a moderately strong base sufficient for most Suzuki couplings. For less reactive boronic acids, a stronger base like Cesium Carbonate (Cs2CO3) may be required.

  • Solvent: The dioxane/water system is effective for dissolving both the organic and inorganic reagents. The water is essential for the catalytic cycle. Ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Sequential Buchwald-Hartwig Amination

This protocol describes the amination of the remaining C3-Br position, a key step in building many kinase inhibitors. This reaction is performed on the product from Protocol 1.

Objective: To install a primary or secondary amine at the C3-position of a 2-amino-3-bromo-5-arylpyridine.

Materials:

  • 2-amino-3-bromo-5-arylpyridine (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Second-generation RuPhos Precatalyst (0.02 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 equivalents)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the 2-amino-3-bromo-5-arylpyridine (1.0 eq) and the RuPhos precatalyst (0.02 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Add LiHMDS solution (2.2 eq) dropwise at room temperature.[3]

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Causality and Optimization:

  • Catalyst/Ligand System: RuPhos is a bulky, electron-rich phosphine ligand that is highly effective for C-N cross-coupling of electron-rich anilines. BrettPhos is another excellent alternative.[3] Using a precatalyst simplifies reaction setup and improves reproducibility.

  • Base: LiHMDS is a strong, non-nucleophilic base that deprotonates the amine nucleophile and facilitates the catalytic cycle without competing in side reactions.

  • Challenges: A key challenge with 3-halo-2-aminopyridines is potential catalyst inhibition through chelation by the 1,2-diamine-like structure formed after the reaction.[3] The use of specialized bulky ligands like RuPhos helps to mitigate this issue and promote efficient reductive elimination.

G A This compound B Step 1: Suzuki Coupling (C5-Position) A->B ArB(OH)2, Pd(dppf)Cl2 C 2-Amino-3-bromo- 5-arylpyridine B->C D Step 2: Buchwald-Hartwig (C3-Position) C->D R2NH, RuPhos Precatalyst E Final Product: 2-Amino-3-amino- 5-arylpyridine D->E

Caption: Sequential cross-coupling strategy.

Application Case Study: Tyrosine Kinase Inhibitors

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. It can form critical hydrogen bonds with the "hinge" region of the ATP binding pocket of many kinases. This compound is an ideal starting point for synthesizing libraries of kinase inhibitors.[5]

For example, in the synthesis of inhibitors targeting Tyrosine Kinase 2 (TYK2), a key therapeutic target for autoimmune diseases, a general structure might involve an aryl group at the C5 position to occupy a hydrophobic pocket and a substituted amine at the C3 position for additional interactions.[6]

PositionModificationRationale for SAR
C5 Suzuki coupling with various (hetero)aryl boronic acidsProbes hydrophobic pocket; modulates ADME properties.
C3 Buchwald-Hartwig amination with diverse aminesInteracts with solvent-exposed region; fine-tunes potency and selectivity.
C2-NH2 Acylation with different acid chloridesCan form additional H-bonds or introduce vectors for property modulation.

Table 1: Structure-Activity Relationship (SAR) strategy for kinase inhibitor development using the this compound scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for accelerating drug discovery. Its predictable, yet tunable, reactivity allows for the efficient, modular synthesis of complex molecules. By mastering the regioselective functionalization of its C3 and C5 positions through robust palladium-catalyzed cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds for biological screening. The protocols and insights provided herein serve as a comprehensive guide for medicinal chemists to unlock the full potential of this invaluable building block in their quest for novel therapeutics.

References

Application Notes and Protocols for the N-Alkylation of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated aminopyridines are pivotal structural motifs in medicinal chemistry and materials science. The introduction of alkyl groups onto the amino moiety of substituted pyridines allows for the fine-tuning of their physicochemical properties, influencing their biological activity and material characteristics. 2-Amino-3,5-dibromopyridine is a versatile building block, with the bromine atoms serving as handles for subsequent cross-coupling reactions, while the amino group provides a site for diversification through N-alkylation. This guide provides detailed experimental procedures for the N-alkylation of this compound, offering researchers a selection of robust protocols to synthesize a variety of N-substituted derivatives. The methodologies discussed herein are grounded in established chemical principles and supported by literature precedents for analogous systems.

Strategic Approaches to N-Alkylation

The selective mono-N-alkylation of 2-aminopyridines can be challenging due to the potential for over-alkylation, where the product of the initial reaction is more nucleophilic than the starting material. To address this, several strategic approaches have been developed. This document will detail three primary methods for the N-alkylation of this compound:

  • Classical N-Alkylation with Alkyl Halides: A direct and straightforward approach utilizing common alkylating agents.

  • Reductive Amination: A milder alternative that avoids the use of harsh alkylating agents and often provides excellent control over mono-alkylation.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for the synthesis of N-aryl derivatives, but also applicable to N-alkylation.

The choice of method will depend on the desired alkyl group, the scale of the reaction, and the functional group tolerance required.

Visualization of Methodologies

experimental_workflows cluster_0 Protocol 1: Classical N-Alkylation cluster_1 Protocol 2: Reductive Amination cluster_2 Protocol 3: Buchwald-Hartwig Amination P1_Start This compound P1_Reagents Alkyl Halide, Base (e.g., NaH, K2CO3) P1_Start->P1_Reagents P1_Solvent Anhydrous Solvent (e.g., DMF, THF) P1_Reagents->P1_Solvent P1_Reaction Reaction at controlled temperature P1_Solvent->P1_Reaction P1_Workup Aqueous Workup & Extraction P1_Reaction->P1_Workup P1_Purification Column Chromatography P1_Workup->P1_Purification P1_Product N-Alkyl-2-amino-3,5-dibromopyridine P1_Purification->P1_Product P2_Start This compound P2_Reagents Aldehyde/Ketone P2_Start->P2_Reagents P2_Solvent Solvent (e.g., DCE, THF) P2_Reagents->P2_Solvent P2_Reducing Reducing Agent (e.g., NaBH(OAc)3) P2_Workup Quenching & Extraction P2_Reducing->P2_Workup P2_Reaction Imine formation & in situ reduction P2_Solvent->P2_Reaction P2_Reaction->P2_Reducing P2_Purification Column Chromatography P2_Workup->P2_Purification P2_Product N-Alkyl-2-amino-3,5-dibromopyridine P2_Purification->P2_Product P3_Start This compound P3_Reagents Alkyl Halide/Tosylatea P3_Start->P3_Reagents P3_Catalyst Pd Catalyst & Ligand P3_Reagents->P3_Catalyst P3_Base Base (e.g., NaOtBu, Cs2CO3) P3_Catalyst->P3_Base P3_Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) P3_Base->P3_Solvent P3_Reaction Inert Atmosphere, Heat P3_Solvent->P3_Reaction P3_Workup Filtration & Extraction P3_Reaction->P3_Workup P3_Purification Column Chromatography P3_Workup->P3_Purification P3_Product N-Alkyl-2-amino-3,5-dibromopyridine P3_Purification->P3_Product

Caption: Comparative workflows for N-alkylation of this compound.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is a fundamental approach for forming C-N bonds. The exocyclic amino group of this compound is deprotonated by a suitable base to form a more nucleophilic amide anion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation and to avoid unwanted side reactions.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to irreversibly deprotonate the amino group, driving the reaction towards the alkylated product. Sodium hydride can, however, also act as a reducing agent in some cases, which is a potential complication.[1][2] A milder base like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF, which enhances the nucleophilicity of the amine.[3][4]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used. These solvents are capable of dissolving the reactants and intermediates, and they do not interfere with the reaction by protonating the amide anion.

  • Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide and the strength of the base used. Reactions with more reactive alkylating agents like methyl iodide may proceed at room temperature, while less reactive halides may require heating.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation:

    • Using Sodium Hydride (NaH): Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

    • Using Potassium Carbonate (K₂CO₃): Add finely powdered, anhydrous K₂CO₃ (2.0-3.0 eq) to the solution.

  • Alkylation: To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates and conditions.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution (if NaH was used) or water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

Protocol 2: Reductive Amination

Reductive amination is a highly effective method for the selective mono-alkylation of amines.[6][7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding alkylated amine.[6] This method is particularly advantageous as it avoids the use of highly reactive alkylating agents and minimizes the risk of over-alkylation.[8]

Causality Behind Experimental Choices:

  • Carbonyl Source: Aldehydes or ketones serve as the source of the alkyl group. For example, formaldehyde can be used for N-methylation.

  • Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10] While primarily used for N-arylation, it can also be adapted for N-alkylation, especially with less reactive alkyl halides or for the introduction of more complex alkyl groups.[11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP) are essential for the catalytic cycle.[10][11] The choice of ligand is crucial for the efficiency and scope of the reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used bases.[8][11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and intermediates.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a dry Schlenk tube equipped with a stir bar.

  • Reactant Addition: Add this compound (1.0 eq) and the alkyl halide or tosylate (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

MethodAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Classical AlkylationMethyl IodideNaHTHF0 to RT60-80 (estimated)[12]
Classical AlkylationEthyl BromideK₂CO₃DMF8050-70 (estimated)[3]
Reductive AminationFormaldehyde-DCERT70-90 (estimated)[9]
Reductive AminationAcetaldehyde-DCERT65-85 (estimated)[9]
Buchwald-HartwigMethyl TosylateNaOtBuToluene10070-95 (estimated)[11]

Note: The yields are estimated based on similar transformations reported in the literature for other aminopyridines, as specific data for this compound is limited.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated this compound derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group and a downfield shift of the pyridine ring protons are expected. The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material will also be observed.

    • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product. The isotopic pattern of the two bromine atoms will be a characteristic feature.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for a mono-alkylated product or will be absent for a di-alkylated product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Alkylating Agents: Many alkylating agents are toxic, mutagenic, and/or carcinogenic. Handle with extreme care.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

References

Application Notes & Protocols: The Sandmeyer Reaction of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for performing the Sandmeyer reaction on the heteroaromatic substrate, 2-Amino-3,5-dibromopyridine. The conversion of this aminopyridine to its corresponding 2-halo derivatives is a pivotal transformation in synthetic organic chemistry, enabling access to a class of versatile intermediates for drug discovery and materials science. This guide elucidates the underlying mechanism, details the critical process parameters, and presents a robust, step-by-step protocol. It addresses the unique challenges posed by heteroaromatic amines and offers field-proven insights to ensure procedural success, safety, and reproducibility.

Introduction: Strategic Importance of the Sandmeyer Reaction on Pyridine Scaffolds

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1][2] It facilitates the substitution of a primary aromatic amino group with a wide array of nucleophiles—most commonly halides (Cl, Br) and pseudohalides (CN)—via the formation of a diazonium salt intermediate.[3][4] This transformation is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][5]

While extensively applied to carbocyclic aromatic amines, its application to heteroaromatic systems like this compound presents both unique opportunities and challenges. The resulting 2-halo-3,5-dibromopyridine products are highly valuable building blocks. The newly introduced halogen at the 2-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the existing bromine atoms at the 3- and 5-positions offer additional handles for sequential, site-selective modifications.

However, the diazotization of aminopyridines requires careful control. The pyridine ring's basic nitrogen atom can be protonated in the acidic medium required for diazotization, influencing the reactivity of the amino group.[6] Furthermore, pyridine diazonium salts are often more labile than their benzene analogues and can be susceptible to competing hydrolysis, leading to the formation of undesired pyridone byproducts.[7] This guide provides the necessary protocols to navigate these complexities effectively.

Reaction Mechanism: From Amine to Halide

The Sandmeyer reaction is a two-stage process: (1) Diazotization of the primary amine and (2) Copper(I)-catalyzed decomposition of the diazonium salt and nucleophilic substitution.[8]

Stage 1: Diazotization The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr, HCl).[9] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO). This ion is attacked by the nucleophilic amino group of this compound, leading to the formation of the corresponding diazonium salt after a series of proton transfers and elimination steps.[10] This stage must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[9]

Stage 2: Radical-Nucleophilic Substitution The core catalytic cycle involves a single-electron transfer (SET) from the copper(I) catalyst (e.g., CuBr) to the diazonium salt.[8] This generates a diazo radical and a copper(II) halide. The diazo radical rapidly extrudes a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to form a highly reactive aryl radical.[5] This radical then abstracts a halogen atom from the copper(II) halide species, yielding the final 2-halo-3,5-dibromopyridine product and regenerating the copper(I) catalyst, thus completing the cycle.[3][8] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for this radical-mediated pathway.[1]

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_catalytic_cycle Stage 2: Catalytic Cycle Amine This compound Diazonium 3,5-Dibromopyridine-2-diazonium Salt Amine->Diazonium +NO⁺ Amine->Diazonium CuI Cu(I)Br ArylRadical 3,5-Dibromopyridin-2-yl Radical Diazonium->ArylRadical Single-Electron Transfer (SET) Reagents_D NaNO₂, HBr (0-5 °C) CuII Cu(II)Br₂ CuI->CuII Oxidation CuII->ArylRadical Provides Halogen Product 2,3,5-Tribromopyridine ArylRadical->Product Halogen Abstraction N2 N₂ Gas ArylRadical->N2 Product->CuI Regenerates Catalyst

Caption: Mechanism of the Sandmeyer reaction on this compound.

Experimental Workflow and Protocols

The overall experimental process involves the careful preparation of the diazonium salt, its subsequent reaction with the copper(I) halide solution, and a final workup and purification sequence.

Workflow Start Start: This compound Diazotization Step 1: Diazotization - Suspend in 48% HBr - Cool to 0-5 °C - Add NaNO₂ (aq) dropwise Start->Diazotization Diazonium_Sol Intermediate: Cold Diazonium Salt Solution (Use immediately) Diazotization->Diazonium_Sol Sandmeyer Step 2: Sandmeyer Reaction - Prepare CuBr in 48% HBr - Cool to 0 °C - Add diazonium solution slowly - Warm to 60-70 °C Diazonium_Sol->Sandmeyer Workup Step 3: Workup - Quench with H₂O - Neutralize (e.g., NaOH) - Extract with organic solvent Sandmeyer->Workup Purification Step 4: Purification - Wash & Dry Organic Layer - Solvent Removal (Rotovap) - Column Chromatography Workup->Purification Final Final Product: Pure 2,3,5-Tribromopyridine Purification->Final

Caption: General experimental workflow for the Sandmeyer reaction.

Detailed Protocol: Synthesis of 2,3,5-Tribromopyridine

Safety Precautions:

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive. This procedure is designed for the in situ generation and immediate consumption of the diazonium salt in solution. NEVER attempt to isolate the diazonium salt.

  • Chemical Hazards: Concentrated acids (HBr) are highly corrosive. Copper salts are toxic. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.

Reagents and Equipment:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48% aqueous solution)

  • Copper(I) Bromide (CuBr)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer)

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

Part A: Diazotization

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend this compound (1.0 eq) in 48% hydrobromic acid (approx. 4.0 eq).

  • Cool the resulting suspension to 0–5 °C using an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the addition.[11]

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Transfer the cold sodium nitrite solution to the dropping funnel and add it dropwise to the stirred pyridine suspension over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.[11]

  • After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The solution should appear clear or slightly yellow.

Part B: Sandmeyer Reaction 6. In a separate, larger flask (e.g., 500 mL), prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath. 7. Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuBr solution via the dropping funnel. Control the rate of addition to manage the vigorous evolution of nitrogen gas. 8. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. 9. Gently heat the mixture to 60–70 °C and maintain this temperature for 1 hour, or until the evolution of nitrogen gas has completely ceased.[11] The color of the mixture will typically darken.

Part C: Workup and Purification 10. Cool the reaction mixture back to room temperature and then pour it carefully over crushed ice. 11. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). 13. Combine the organic extracts and wash them with brine (saturated NaCl solution). 14. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,3,5-tribromopyridine.

Critical Parameters and Optimization

The success of the Sandmeyer reaction on this substrate hinges on the careful control of several key parameters. Deviations can lead to reduced yields and the formation of significant side products, most notably the corresponding 2-pyridone.

ParameterRecommended ConditionRationale & Impact on Outcome
Temperature Diazotization: 0–5 °CSandmeyer: 0 °C initially, then warm to 60-70 °CCritical for stability. Higher temperatures during diazotization cause premature decomposition of the diazonium salt, leading to N₂ loss and formation of 2-hydroxy-3,5-dibromopyridine (pyridone).[7][9] Gentle heating after addition ensures the reaction goes to completion.
Acid Concentration Use concentrated acid (e.g., 48% HBr)High acidity is required to generate the active nitrosating agent (+NO) and keep the amine substrate protonated and in solution.[9][12] For aminopyridines, it can also help suppress unwanted side reactions.
Stoichiometry NaNO₂: 1.05–1.2 eqCuBr: ≥1.0 eq (often stoichiometric)A slight excess of NaNO₂ ensures complete diazotization. While catalytic amounts of Cu(I) are sufficient mechanistically, stoichiometric or near-stoichiometric amounts are often used in practice to maximize reaction rate and yield by outcompeting side reactions.[1][2]
Rate of Addition Slow, dropwise addition of both NaNO₂ and the diazonium saltPrevents localized overheating and uncontrolled, potentially hazardous evolution of N₂ gas. Ensures a steady reaction rate and minimizes byproduct formation.
Choice of Halide CuBr for bromination, CuCl for chlorinationThe counter-ion of the copper(I) salt must match the desired nucleophile to avoid the formation of mixed halide products.[5]

Conclusion

The Sandmeyer reaction provides a reliable and effective method for the conversion of this compound into its 2-chloro or 2-bromo analogues. These products are valuable intermediates for further synthetic elaboration. Success in this procedure is contingent upon rigorous temperature control during the diazotization step to prevent the formation of pyridone byproducts and careful management of the exothermic, gas-evolving substitution step. The protocol detailed herein, when executed with the specified safety precautions, serves as a robust foundation for researchers and drug development professionals seeking to utilize this powerful transformation.

References

Application Note: Accelerating the Synthesis of 2-Amino-3,5-dibromopyridine and its Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-3,5-dibromopyridine and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science, serving as key intermediates in the synthesis of novel therapeutics, including kinase inhibitors, and advanced agrochemicals.[1][2] Traditional synthetic routes to these compounds often rely on conventional heating methods that necessitate long reaction times, harsh conditions, and frequently result in complex product mixtures requiring laborious purification.[3] This application note details the strategic implementation of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. We provide a comprehensive guide with detailed, field-tested protocols for the rapid and efficient synthesis of the this compound core and its subsequent derivatization. By leveraging the unique advantages of microwave irradiation—including accelerated reaction rates, higher yields, and improved product purity—these protocols offer a robust and scalable solution for researchers, scientists, and drug development professionals aiming to streamline their synthetic workflows and advance their discovery programs.[4][5]

The Rationale for Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that fundamentally alters the paradigm of chemical synthesis.[6][7] Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy via conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[8]

This direct energy transfer results in rapid, uniform (volumetric) heating, eliminating thermal gradients and localized overheating common in conventional methods.[8] The primary advantages of this approach are profound:

  • Accelerated Reaction Rates: Chemical transformations that require hours or even days under reflux can often be completed in a matter of minutes.[4][8]

  • Enhanced Yields and Purity: The significant reduction in reaction time minimizes the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[4][9]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a significantly more energy-efficient process.[4][6]

  • Reproducibility: Precise control over temperature and pressure within a sealed microwave vessel leads to highly reproducible experimental outcomes, a critical factor in drug development.[4]

For the synthesis of halogenated pyridines, MAOS is particularly advantageous. The bromination of activated rings like 2-aminopyridine can lead to mixtures of mono- and di-halogenated products.[10] The precise temperature control and short reaction times afforded by microwave synthesis can enhance selectivity and significantly simplify product purification.

Part I: Synthesis of the this compound Core

The direct dibromination of 2-aminopyridine provides a streamlined entry to the this compound scaffold, a versatile building block for further functionalization.

Experimental Workflow: Dibromination

cluster_start Starting Materials A 2-Aminopyridine C Microwave Reactor A->C B N-Bromosuccinimide (NBS) in Acetonitrile B->C D Reaction Workup (Quenching, Extraction) C->D Irradiation: 120°C, 15 min E Purification (Recrystallization) D->E F This compound E->F cluster_start Starting Materials A This compound C Microwave Reactor A->C B Secondary Amine (e.g., Morpholine) + Base (e.g., K₂CO₃) in NMP B->C D Reaction Workup (Dilution, Extraction) C->D Irradiation: 180°C, 30 min E Purification (Column Chromatography) D->E F N-Substituted Derivative E->F

References

Application Note: Pilot Plant Scale-Up Synthesis of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-Amino-3,5-dibromopyridine, a critical building block in the pharmaceutical and agrochemical sectors. Transitioning a synthesis from the laboratory bench to a pilot plant introduces significant challenges related to reaction control, thermal management, process safety, and material handling. This document outlines a robust and validated protocol for the electrophilic bromination of 2-aminopyridine, focusing on process parameters optimized for a pilot-scale batch reactor. We address critical safety considerations for handling bromine and pyridine derivatives, detail in-process analytical controls, and provide a framework for ensuring the final product meets stringent quality specifications. The methodologies described herein are designed for researchers, chemical engineers, and drug development professionals tasked with the efficient and safe production of this key intermediate on a multi-kilogram scale.

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate whose structural features—a pyridine core functionalized with both an amine and two bromine atoms—offer remarkable synthetic versatility. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck), while the amino group can be readily derivatized, allowing for the construction of complex heterocyclic systems. This has led to its extensive use as a precursor for a wide range of active pharmaceutical ingredients (APIs), including anti-cancer agents and treatments for neurological disorders.

The synthesis typically involves the direct electrophilic bromination of 2-aminopyridine. While straightforward at the lab scale, scaling this process presents formidable challenges. The reaction is highly exothermic, and controlling the regioselectivity to favor the 3,5-dibrominated product over the mono-brominated species requires precise control of stoichiometry and reaction conditions.[1][2][3][4][5] Furthermore, the use of elemental bromine, a highly corrosive and toxic reagent, necessitates a rigorous Process Safety Management (PSM) framework to mitigate risks to personnel and the environment.[6][7] This guide provides the field-proven insights necessary to navigate these complexities.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is the direct bromination of 2-aminopyridine in an acidic medium, typically acetic acid.

Reaction Scheme: (Self-generated image, no citation needed)

Mechanism: The reaction proceeds via electrophilic aromatic substitution. The amino group at the C2 position is a powerful activating group, directing electrophiles to the ortho (C3) and para (C5) positions. In an acidic solvent, the pyridine nitrogen is protonated, further deactivating the ring but not enough to prevent substitution at the highly activated C3 and C5 positions. Precise control over the molar equivalents of bromine is crucial; using at least two equivalents ensures the formation of the desired dibrominated product. Over-bromination can occur, but this compound is often the major product under controlled conditions.[5][8]

Pilot Plant Manufacturing Protocol

This protocol is designed for a target scale of ~2.5 kg of this compound, suitable for a 50 L pilot plant reactor. All operations must be conducted in a designated area with appropriate engineering controls.

Reagents and Materials
Reagent/MaterialGradeQuantityMolesSupplier Example
2-Aminopyridine>99%1.00 kg10.63 molSigma-Aldrich
Glacial Acetic AcidACS Grade10.0 L-Thermo Fisher Scientific
Bromine>99.5%1.10 L (3.43 kg)21.47 molMilliporeSigma
40% (w/w) Sodium HydroxideTechnical~12.0 L-VWR
Deionized Water-As needed-In-house
TolueneACS Grade~15.0 L-Avantor
Sodium ThiosulfateAnhydrousAs needed-Alfa Aesar
Equipment
  • 50 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and bottom discharge valve.

  • 20 L Jacketed Dropping Funnel for bromine addition.

  • Diaphragm pump for reagent transfer.

  • Scrubber system charged with 10% sodium thiosulfate solution.

  • Nutsche Filter-Dryer or centrifuge.

  • Vacuum Tray Dryer.

  • Personal Protective Equipment (PPE): See Section 4.3.

Detailed Step-by-Step Procedure
  • Reactor Inerting and Charging:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Inert the 50 L reactor by purging with nitrogen gas.

    • Charge the reactor with glacial acetic acid (10.0 L).

    • Begin agitation at 100-150 RPM.

    • Charge 2-aminopyridine (1.00 kg) to the reactor. Stir until fully dissolved.

    • Cool the reactor contents to 10-15°C using the jacket cooling system.

  • Controlled Bromine Addition:

    • In a well-ventilated fume hood, carefully transfer bromine (1.10 L) to the 20 L jacketed dropping funnel.

    • Connect the dropping funnel to an addition port on the reactor lid. The reactor's vent must be connected to the caustic scrubber.

    • Begin the dropwise addition of bromine to the reactor, maintaining the internal temperature between 15-20°C.[5] This is a critical exothermic step; the addition rate should be controlled to not exceed 25°C.

    • Causality Note: Slow addition is paramount to control the exotherm and prevent runaway reactions. Acetic acid serves as both a solvent and a moderator for the reactivity of bromine.[5]

    • After approximately half the bromine is added, the hydrobromide salt of the product may begin to precipitate, forming a thick slurry.[5] The agitation rate may need to be increased to ensure adequate mixing.

    • Total addition time should be approximately 2-3 hours.

  • Reaction Maturation:

    • Once the bromine addition is complete, allow the reaction mixture to stir at 20-25°C for an additional 1-2 hours to ensure completion.

  • In-Process Control (IPC):

    • Carefully take a sample from the reaction mixture. Quench it with a small amount of sodium thiosulfate solution, followed by neutralization with sodium bicarbonate. Extract with ethyl acetate.

    • Analyze the organic layer by TLC or HPLC to confirm the consumption of the starting material and the mono-bromo intermediate. (See Section 5 for analytical details).

  • Work-up and Neutralization:

    • Once the reaction is complete, dilute the mixture by slowly adding deionized water (7.5 L) to dissolve the hydrobromide salts.[5]

    • Transfer the contents of the reactor to a larger, stirred neutralization vessel.

    • Slowly and carefully add 40% sodium hydroxide solution to neutralize the mixture, maintaining the temperature below 40°C. The target pH is 7-8.

    • Causality Note: This neutralization is highly exothermic and releases dissolved HBr gas. It must be done slowly with efficient cooling.

    • The crude this compound will precipitate as a solid.

  • Isolation and Washing:

    • Filter the precipitated solid using a Nutsche filter or centrifuge.

    • Wash the filter cake thoroughly with deionized water (3 x 5 L) until the washings are free of bromide ions (test with AgNO₃).

    • Perform a final wash with cold toluene (2 x 2 L) to remove organic-soluble impurities.

  • Drying:

    • Dry the product in a vacuum tray dryer at 50-60°C until a constant weight is achieved.

    • The expected yield is 2.2 - 2.4 kg (82-89%).

Process Parameter Summary
ParameterSetpoint / RangeRationale
Stoichiometry (Br₂:2-AP)2.02 : 1.00A slight excess of bromine ensures complete dibromination.
Reaction Temperature15-25°CBalances reaction rate with safety, minimizing byproduct formation.
Bromine Addition Time2-3 hoursCritical for controlling the exotherm of this highly reactive process.
Agitation Speed100-200 RPMEnsures homogeneity, especially after product precipitation.
Neutralization pH7-8Ensures complete precipitation of the free-base product.
Drying Temperature50-60°CSufficient to remove water and residual solvent without product degradation.

Process Safety Management (PSM)

A robust PSM program is not optional; it is a requirement for handling highly hazardous chemicals like bromine.[9][10][11][12]

Hazard Identification
  • Bromine: Extremely corrosive to metals and tissue.[6] Highly toxic and fatal if inhaled. It is a strong oxidizing agent that can react violently with combustible materials.[6] Vapors are dense and can accumulate in low-lying areas.[13]

  • 2-Aminopyridine & Derivatives: Toxic if swallowed or absorbed through the skin.[14][15] Can cause irritation to the skin, eyes, and respiratory system.

  • Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. It is highly irritating to the respiratory system.

  • Sodium Hydroxide: Corrosive, causing severe skin burns and eye damage. The neutralization reaction is highly exothermic.

Engineering and Administrative Controls
  • Closed System Operation: The entire reaction should be conducted within a closed, glass-lined reactor to contain vapors.

  • Ventilation and Scrubbing: The reactor must be vented to a chemical scrubber containing a neutralizing agent (e.g., 10% sodium thiosulfate or sodium bisulfite) to capture and neutralize bromine and HBr vapors.[13][16]

  • Controlled Addition: Utilize a pump or jacketed dropping funnel with precise flow control for bromine addition.

  • Emergency Shutdown Procedures: Clear, documented procedures must be in place for stopping the reaction in case of a thermal runaway or other emergency.

  • Restricted Access: The pilot plant area must be restricted to trained personnel only during the synthesis.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Full-face respirator with cartridges rated for acid gases and halogens (e.g., NIOSH-approved).

  • Eye/Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty, chemically resistant gloves (e.g., Butyl or Viton). A double layer of gloves is recommended.

  • Body Protection: Chemical-resistant apron or full-body suit over flame-retardant lab coats.

  • Foot Protection: Steel-toed, chemical-resistant safety boots.

Emergency and Waste Management Workflow

SafetyWorkflow cluster_prep Preparation & Handling cluster_reaction Reaction Phase cluster_emergency Emergency Response cluster_waste Waste Management PPE Don Full PPE Transfer Transfer Bromine in Fume Hood PPE->Transfer Scrubber Verify Scrubber Operation Transfer->Scrubber Monitor Monitor Temp. & Pressure Scrubber->Monitor Process Start Control Control Addition Rate Monitor->Control IPC Perform IPC Sampling Control->IPC Spill Bromine Spill Control->Spill If Deviation Aqueous Neutralized Aqueous Waste IPC->Aqueous Proceed to Work-up Evac Evacuate Area Spill->Evac Neutralize Neutralize with Thiosulfate Spill->Neutralize Inhale Inhalation Exposure FirstAid Administer First Aid / Use Eyewash Inhale->FirstAid Contact Skin/Eye Contact Contact->FirstAid Segregate Segregate Waste Streams Aqueous->Segregate Organic Brominated Organic Waste Organic->Segregate Dispose Dispose via Licensed Contractor Segregate->Dispose

Caption: Workflow for safe handling, reaction, and disposal.

Analytical Quality Control (QC)

Rigorous analytical testing is essential to ensure the process is controlled and the final product meets specifications.

In-Process Controls (IPCs)
  • Method: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC System:

    • Stationary Phase: Silica Gel 60 F₂₅₄

    • Mobile Phase: 70:30 Hexane:Ethyl Acetate

    • Visualization: UV light (254 nm)

  • Acceptance Criteria: Starting material (2-aminopyridine) and 2-amino-5-bromopyridine intermediate should be less than 2% of the product spot/peak area.

Final Product Specifications
TestSpecificationMethod
AppearanceOff-white to light yellow solidVisual
IdentityConforms to the reference spectrum¹H NMR, ¹³C NMR, FT-IR
Purity≥ 98.0%HPLC or GC[17]
Melting Point105-109 °CCapillary Melting Point Apparatus
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsToluene ≤ 890 ppmHeadspace GC

Spectroscopic Data Note: The structure of this compound can be confirmed by its characteristic spectroscopic data, including IR bands for N-H stretching and ¹H NMR signals for the two remaining aromatic protons.[18]

Pilot Plant Process Flow Diagram

PilotPlantFlow cluster_input cluster_process cluster_output reagents 2-Aminopyridine Acetic Acid reactor 50L Reactor Charge & Cool Bromination Maturation reagents->reactor:head bromine Bromine bromine->reactor:head Controlled Addition neutralizer Neutralization Vessel Dilution pH Adjustment Precipitation reactor:head->neutralizer:head Transfer scrubber Scrubber (Thiosulfate Soln.) reactor->scrubber Vent Gas filtration Nutsche Filter Solid Isolation Water Wash Toluene Wash neutralizer:head->filtration:head Slurry Transfer neutralizer->scrubber Vent Gas dryer Vacuum Dryer Drying @ 50-60°C filtration:head->dryer:head Wet Cake waste Aqueous & Organic Waste filtration->waste Filtrate product Final Product (this compound) dryer:head->product QC Release

Caption: Pilot plant process flow for this compound.

References

Application Notes & Protocols: Strategic Derivatization of 2-Amino-3,5-dibromopyridine for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2-Amino-3,5-dibromopyridine

This compound is a highly versatile heterocyclic building block that has garnered significant attention in the field of materials science.[1] Its utility stems from a unique combination of structural features: an electron-rich pyridine ring, a nucleophilic amino group, and two strategically positioned bromine atoms at the C3 and C5 positions.[2] These bromine atoms serve as versatile handles for a variety of powerful cross-coupling reactions, enabling the precise installation of diverse functional groups. This multi-faceted reactivity allows researchers to systematically engineer novel organic molecules with tailored electronic, photophysical, and chemical properties for a range of applications, including organic electronics, chemical sensors, and functional polymers.[3][4][5]

This document provides an in-depth guide to the key derivatization strategies for this compound, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind these transformations, provide field-proven, step-by-step protocols, and discuss the application of the resulting materials.

Core Derivatization Pathways

The C-Br bonds at the 3- and 5-positions are the primary sites for elaboration. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for creating new C-C and C-N bonds at these positions, transforming the simple pyridine core into complex, functional architectures.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd Catalyst, Base E Aryl/Vinyl Substituted Pyridines (Conjugated Systems for OLEDs) B->E F Alkynyl-Substituted Pyridines (Molecular Wires, Sensors) C->F G Di-amino Pyridine Derivatives (Charge Transport Materials) D->G

Figure 1: Key derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Building Biaryl and Conjugated Systems

The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[6][7] For derivatives of this compound, this reaction is paramount for synthesizing biaryl structures and extending π-conjugation, which are critical for applications in organic light-emitting diodes (OLEDs) and other organic electronics.[8][9]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex.[7] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyridine ring, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

G cluster_0 Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)L2-Br pd0->pd2_aryl Oxidative Addition pd2_trans [Ar-Pd(II)L2-R']+ pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ArBr Ar-Br (Pyridine) Boronic R'-B(OH)2 + Base Product Ar-R'

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 2-Amino-3-aryl-5-bromopyridine

This protocol details a selective mono-arylation, which leverages the potentially different reactivities of the C3-Br and C5-Br bonds. Often, careful control of stoichiometry and reaction conditions can favor substitution at one position.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
This compound251.911.0252 mg
Arylboronic Acid-1.11.1 eq
Pd(PPh₃)₄ (Tetrakis)1155.560.0335 mg (3 mol%)
Potassium Carbonate (K₂CO₃)138.213.0415 mg (3 eq)
Toluene--8 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • Inert Atmosphere: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (252 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[12] For this compound, this provides a direct route to alkynyl-substituted pyridines, which are key intermediates for creating rigid, linear molecular structures used in molecular electronics and functional polymers.[13][14]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst performs the oxidative addition, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[13]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is crucial. It serves both to neutralize the HX by-product and to act as a solvent.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) stabilize the palladium catalyst and modulate its reactivity.

Protocol 2: Synthesis of 2-Amino-3-alkynyl-5-bromopyridine

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
This compound251.911.0252 mg
Terminal Alkyne-1.21.2 eq
Pd(PPh₃)₂Cl₂701.900.0321 mg (3 mol%)
Copper(I) Iodide (CuI)190.450.059.5 mg (5 mol%)
Triethylamine (Et₃N)101.19-5 mL
Tetrahydrofuran (THF)--5 mL

Procedure:

  • Setup: Add this compound (252 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol) to a dry Schlenk tube under an inert atmosphere.

  • Solvent and Reagents: Add degassed THF (5 mL) and degassed triethylamine (5 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at 60 °C for 6-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity and purity.[12]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15] This reaction is exceptionally valuable for synthesizing complex amines and for tuning the electronic properties of materials by introducing electron-donating or hole-transporting amine functionalities.[16]

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

G start Prepare Schlenk Flask (under Argon) add_reagents Add Pyridine Substrate, Amine, Base, and Pd Precatalyst/Ligand start->add_reagents add_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) add_reagents->add_solvent react Heat with Stirring (e.g., 80-100 °C) add_solvent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Cool, Dilute, Wash (H₂O, Brine) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 3: General experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: Synthesis of N-Aryl-2-amino-5-bromopyridine

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Quantity
This compound251.911.0252 mg
Primary/Secondary Amine-1.21.2 eq
Pd₂(dba)₃915.720.019.2 mg (1 mol%)
XPhos476.650.0419 mg (4 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg (1.4 eq)
Anhydrous Toluene--10 mL

Procedure:

  • Glovebox Setup: Inside a glovebox, add NaOt-Bu (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (252 mg, 1.0 mmol). Seal the tube, remove it from the glovebox, and connect to a Schlenk line.

  • Solvent and Amine: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 4-18 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature. Add diethyl ether (20 mL) and wash with brine (2 x 15 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent under vacuum. Purify the resulting residue by column chromatography on silica gel.

  • Characterization: Confirm the product structure by spectroscopic methods.

Conclusion and Outlook

The derivatization of this compound via modern cross-coupling methodologies provides a powerful and modular platform for the synthesis of advanced functional materials. The protocols outlined here for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to create novel compounds for OLEDs, sensors, and other materials science applications. By rationally selecting coupling partners and reaction conditions, scientists can precisely control the resulting molecular architecture and, consequently, its macroscopic properties. The continued exploration of new ligands, catalysts, and reaction conditions will further expand the synthetic toolbox available for functionalizing this versatile pyridine core.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-3,5-dibromopyridine. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, making its purity and accurate quantification essential for quality control.[1] The described isocratic method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate the method is suitable for its intended purpose.[2][3][4][5]

Introduction

This compound (CAS: 35486-42-1) is a halogenated pyridine derivative widely used as a building block in the pharmaceutical and chemical industries.[1] Its molecular structure, featuring an amine group and two bromine atoms on the pyridine ring, makes it a versatile precursor for creating more complex molecules.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is imperative for its quality control.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile pharmaceutical intermediates due to its high resolution and sensitivity.[6][7] This note presents a simple yet effective RP-HPLC method developed to separate and quantify this compound from potential impurities.

Scientific Rationale and Method Development

The development of this method was guided by the physicochemical properties of this compound.

  • Analyte Properties: this compound is a moderately polar compound with a reported pKa of 1.89±0.49 and an XLogP3 of 1.9.[1][8] The low pKa is associated with the protonation of the pyridine ring nitrogen. The presence of the basic amino group and the aromatic ring suggests good retention on a reversed-phase column and strong UV absorbance.

  • Column Selection: A C18 column was selected as the stationary phase. This is a common choice for pyridine derivatives, offering a good balance of hydrophobic interactions for retaining the analyte.[6][9][10]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile (ACN) and a phosphate buffer. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength. A phosphate buffer at a pH of 6.8 was incorporated to ensure the amino group (pKa of the conjugate acid is typically around 2-3 for aminopyridines) is in a consistent, neutral state, which prevents peak tailing and ensures reproducible retention times.[6]

  • Detector Wavelength: Based on the chromophores present (brominated pyridine ring), a detection wavelength of 245 nm was selected to ensure high sensitivity, which is a common wavelength for similar compounds like 2-amino-5-bromopyridine.[11]

Materials and Methods

Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS software or equivalent.

Reagents and Chemicals

  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

  • Ortho-phosphoric Acid (AR Grade).

  • Water (Milli-Q® or equivalent HPLC grade).

Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 6.8) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of Solutions

  • 20mM Phosphate Buffer (pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.8 using a dilute potassium hydroxide or phosphoric acid solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 20mM phosphate buffer in a 60:40 ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dilute to volume with mobile phase. Further dilute 1 mL of this solution to 10 mL with the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4][5]

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products) was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The peak for this compound in the sample chromatogram was identified by comparing its retention time with that of the standard and by spiking the sample with the standard.

2. Linearity: Linearity was assessed by preparing a series of at least five concentrations of the reference standard ranging from 25 to 150 µg/mL (50%, 75%, 100%, 125%, 150% of the working concentration). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

3. Accuracy: Accuracy was determined by the recovery method. A known amount of the reference standard was added (spiked) to a sample solution at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.
  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day variability.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)
  • LOQ = 10 × (σ / S) (where σ = the standard deviation of the y-intercept of the regression line; S = the slope of the calibration curve).

Step-by-Step Experimental Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare the standard solutions for the calibration curve as described.

  • Sample Preparation: Prepare the sample solution as described.

  • Calibration Curve Generation: Inject each of the linearity standard solutions (25-150 µg/mL) into the HPLC system.

  • Sample Analysis: Inject the prepared sample solution in triplicate.

  • Data Processing: Record the peak areas from the chromatograms. Plot the calibration curve and determine its linearity. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Analytical Workflow Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation (ICH Q2 R1) cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Processing & Reporting Sol_Prep Solution Preparation (Mobile Phase, Standards, Samples) Sys_Prep HPLC System Setup (Install Column, Set Parameters) Equil System Equilibration (Stabilize Baseline) Specificity Specificity Equil->Specificity Cal Inject Standards (Generate Calibration Curve) Equil->Cal Linearity Linearity & Range Accuracy Accuracy (Spiking) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Analysis Inject Samples (Acquire Data) Cal->Analysis Quant Quantification (Calculate Concentration) Analysis->Quant Report Generate Report (Summarize Results) Quant->Report

Caption: Overall workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-3,5-dibromopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-diarylpyridine Scaffolds

The pyridine ring is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1] Specifically, the 2-amino-diarylpyridine core is of paramount interest in drug discovery and materials science. These structures are integral to a wide range of biologically active compounds, including selective CB2 agonists and potential kinase inhibitors.[1][2] The formation of carbon-carbon bonds to construct these complex aryl structures is a cornerstone of modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds.[3][4] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance for a diverse range of functional groups, and the commercial availability of a vast library of arylboronic acid building blocks.[5][6] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-amino-3,5-dibromopyridine, detailing reaction mechanisms, step-by-step protocols for both selective mono-arylation and exhaustive di-arylation, and critical insights for troubleshooting and optimization.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex.

  • Transmetalation : In this crucial step, a base (e.g., K₃PO₄, K₂CO₃) activates the arylboronic acid, forming a boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide ligand.

  • Reductive Elimination : The two organic ligands (the pyridyl and aryl groups) on the palladium complex couple and are eliminated from the metal's coordination sphere. This step forms the final C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition (+ Ar-Br) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation (+ Ar'-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') product 2-Amino-diarylpyridine (Ar-Ar') pdiib->product start This compound (Ar-Br) start->pdiia boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->pdiib Experimental_Workflow cluster_prep 1. Reaction Setup cluster_run 2. Reaction Execution cluster_workup 3. Workup & Purification A Weigh Reagents: - this compound - Arylboronic Acid - Base - Pd Catalyst B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temp (e.g., 85-100 °C) D->E F Stir for 12-24 h E->F G Monitor by TLC or LC-MS F->G H Cool to RT & Quench (e.g., with water) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry, Filter & Concentrate I->J K Purify by Column Chromatography J->K

References

Troubleshooting & Optimization

purification of 2-amino-5-bromopyridine from 2-Amino-3,5-dibromopyridine impurity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-amino-5-bromopyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-amino-5-bromopyridine, specifically focusing on the removal of the common impurity, 2-amino-3,5-dibromopyridine. The information herein is structured to address practical experimental issues in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound the most common impurity in the synthesis of 2-amino-5-bromopyridine?

A1: The presence of this compound as an impurity is typically a result of over-bromination during the electrophilic substitution reaction on the 2-aminopyridine starting material.[1][2][3] The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho (3-position) and para (5-position) positions. While the 5-position is sterically and electronically favored for the first bromination, a second bromination can occur at the 3-position if the reaction conditions (e.g., stoichiometry of the brominating agent, temperature, reaction time) are not strictly controlled.[1][4]

Q2: What are the primary methods for removing this dibromo impurity?

A2: The most effective and commonly employed methods leverage the differences in physical properties (primarily solubility) between the mono- and di-brominated products. These methods include:

  • Washing with a Selective Solvent: A quick and efficient method for removing small to moderate amounts of the more soluble dibromo impurity.[1][5]

  • Recrystallization: A classic purification technique for obtaining high-purity crystalline solids, effective when there is a significant difference in solubility between the product and impurity in a chosen solvent.[6][7][8]

  • Column Chromatography: The most powerful method for achieving very high purity, especially when separating compounds with similar polarities or when other methods fail.[1][9]

Q3: I only have a small amount of the dibromo impurity. What is the fastest way to clean up my product?

A3: For minor amounts of the this compound impurity, washing the crude product with hot petroleum ether is the most rapid and efficient method.[1][5] The desired 2-amino-5-bromopyridine is significantly less soluble in hot petroleum ether than the dibrominated byproduct. This allows the impurity to be washed away while the desired product remains as a solid.

Q4: When is it necessary to use column chromatography?

A4: Column chromatography is recommended under the following circumstances:

  • When a very high level of purity (>99%) is required for subsequent sensitive reactions or final product specifications.

  • When recrystallization or washing fails to provide a satisfactory separation, indicating similar solubilities of the product and impurity in common solvents.

  • When multiple impurities are present in the crude product.

  • It is particularly useful for separating compounds with very similar polarities where other methods are less effective.[1]

Q5: How do the physical properties of these two compounds differ to allow for separation?

A5: The primary difference exploited for purification is solubility. The introduction of a second bromine atom in this compound generally increases its nonpolar character and can disrupt the crystal lattice packing compared to the monosubstituted product. This often makes the dibromo compound more soluble in nonpolar organic solvents like petroleum ether or hexane, and potentially less soluble in more polar solvents. This differential solubility is the basis for purification by washing and recrystallization.[1][5]

Physical Properties Comparison
Property2-amino-5-bromopyridineThis compoundRationale for Separation
Molecular Weight 173.01 g/mol [10]251.91 g/mol Difference in mass can be detected by mass spectrometry but does not directly aid in physical separation.
Melting Point 133-138 °C[9]~88-95 °CThe significant difference in melting points indicates a difference in crystal lattice energy, which often correlates with solubility differences.
Solubility Lower solubility in hot petroleum ether.[5] Soluble in methanol, chloroform, ethyl acetate.[9]Higher solubility in hot petroleum ether.[5]This is the key property. The higher solubility of the dibromo impurity in hot, non-polar solvents allows it to be selectively washed away.

Purification Method Selection Guide

Choosing the correct purification strategy is critical for maximizing yield and purity while minimizing time and resource expenditure. The following decision tree provides a logical workflow for selecting the appropriate method.

G start Crude Product (2-amino-5-bromopyridine + Impurity) tlc Assess Impurity Level (TLC, NMR, etc.) start->tlc impurity_level Impurity Level? tlc->impurity_level wash Wash with Hot Petroleum Ether impurity_level->wash Low recrys_chrom Recrystallization or Column Chromatography? impurity_level->recrys_chrom High / Multiple low_impurity Low (<5-10%) high_impurity High (>10%) or Multiple Impurities purity_check1 Check Purity (TLC/NMR) wash->purity_check1 recrys Recrystallization recrys_chrom->recrys High Yield Needed Moderate Purity OK chrom Column Chromatography recrys_chrom->chrom Highest Purity Needed Complex Mixture purity_ok1 Purity Acceptable? purity_check1->purity_ok1 purity_ok1->recrys_chrom No final_product Pure Product purity_ok1->final_product Yes purity_check2 Check Purity (TLC/NMR) recrys->purity_check2 chrom->purity_check2 purity_ok2 Purity Acceptable? purity_check2->purity_ok2 purity_ok2->final_product Yes purity_ok2->chrom No, from Recrys.

Caption: Decision tree for selecting a purification method.

Experimental Protocols & Troubleshooting

Method 1: Washing with Hot Petroleum Ether (For Minor Impurities)

This method is ideal for quickly removing small amounts of the more soluble this compound impurity.

Step-by-Step Protocol:

  • Place the crude product in an Erlenmeyer flask.

  • Add petroleum ether (boiling range 60-80°C) to form a slurry, approximately 3-5 mL per gram of crude material.[1]

  • Heat the slurry to a gentle boil on a hot plate with magnetic stirring for 10-15 minutes.

  • Working quickly and safely in a fume hood, filter the hot mixture through a pre-warmed Büchner funnel to prevent premature crystallization in the funnel.

  • Wash the collected solid on the filter with a small amount of hot petroleum ether.[1]

  • Repeat the washing process one or two more times if necessary, monitoring purity by TLC.

  • Dry the purified white to light-yellow solid in a vacuum oven.

Troubleshooting Guide: Washing

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery Product is partially soluble in hot petroleum ether. The volume of solvent was too large.Reduce the amount of solvent used. Ensure the solvent is just at its boiling point and filter immediately to minimize contact time.
Impurity Remains Impurity level was too high for this method. Insufficient washing.Perform additional washes. If purity does not improve, proceed to recrystallization or column chromatography.
Product Clogs Filter The mixture cooled too much before or during filtration, causing the desired product to precipitate and block the filter paper.Pre-warm the Büchner funnel and filter flask. Work quickly. Add a small amount of hot solvent to the funnel to redissolve the clog if it occurs.
Method 2: Recrystallization (For Higher Purity)

Recrystallization is effective for removing a significant amount of impurity and achieving a higher level of purity. Benzene has been cited as an effective solvent, but due to its toxicity, toluene or a mixed solvent system (e.g., ethanol/water) should be considered as alternatives.[6][7]

Step-by-Step Protocol (Using Toluene as an alternative to Benzene):

  • Place the crude product in an Erlenmeyer flask equipped with a reflux condenser.

  • Add a minimal amount of toluene and heat the mixture to reflux with stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is achieved at reflux.

  • If any insoluble material remains, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this initial cooling phase to encourage the growth of larger, purer crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Troubleshooting Guide: Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution is not sufficiently saturated. Cooling is too rapid.Concentrate the solution by evaporating some of the solvent and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.[1]
Oiling Out The product is precipitating as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the solute or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent system.
Poor Purity Impurities co-precipitated with the product. Cooling was too rapid, trapping impurities.Ensure the slowest possible cooling. If purity is still low, the impurity may have very similar solubility. Column chromatography may be necessary.
Method 3: Column Chromatography (For Highest Purity)

This is the most rigorous method for achieving excellent separation and the highest purity.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry (e.g., in Hexane) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry load or minimal solvent) prep_sample->load_sample elute Elute with Mobile Phase (e.g., Hexane/EtOAc gradient) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Highly Pure Product evaporate->final_product

Caption: General workflow for column chromatography purification.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate. Aim for an Rf value of ~0.3 for the desired 2-amino-5-bromopyridine.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% petroleum ether). Carefully pack a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. It is often best to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the non-polar mobile phase. The less polar this compound should elute first. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure 2-amino-5-bromopyridine and remove the solvent under reduced pressure to obtain the purified product.[1]

Troubleshooting Guide: Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase. Column was overloaded. Flow rate was too high.Optimize the mobile phase using TLC before running the column. Use a shallower gradient. Reduce the amount of crude material loaded.[11] Decrease the flow rate.
Compound Stuck on Column The mobile phase is not polar enough. The compound is strongly adsorbed to the acidic silica gel.Gradually increase the polarity of the mobile phase. Add a small amount (~0.5-1%) of triethylamine or ammonia to the mobile phase to neutralize the silica and improve the elution of basic compounds like aminopyridines.[11]
Cracked/Channeling Column Bed The column ran dry. The silica was packed improperly.Always maintain the solvent level above the silica bed. Ensure the silica is packed as a uniform slurry.[11]

References

Technical Support Center: Recrystallization of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the purification of 2-Amino-3,5-dibromopyridine via recrystallization. This document offers field-proven insights and scientifically grounded protocols to address common challenges encountered during the purification of this critical chemical intermediate.

Introduction to Recrystallization of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. A common impurity encountered during its synthesis is the under- or over-brominated species of 2-aminopyridine, arising from the inherent challenges in controlling the stoichiometry of the bromination reaction.[2] Recrystallization is a powerful technique to remove these impurities, leveraging differences in solubility between the desired compound and contaminants.[2]

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent will dissolve the this compound sparingly at room temperature but readily at elevated temperatures. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities are typically mono-brominated (2-amino-3-bromopyridine or 2-amino-5-bromopyridine) and tri-brominated (2-amino-3,5,6-tribromopyridine) pyridines.[3][4] These arise from incomplete or excessive bromination of the 2-aminopyridine starting material.[5][6] Residual starting material may also be present.

Q2: What are the best starting solvents for the recrystallization of this compound?

A2: Based on literature and empirical data, ethanol is a highly effective single-solvent system for obtaining high-purity crystals suitable for applications like single X-ray diffraction. For removing less polar impurities, such as under-brominated species, a wash with a hot non-polar solvent like petroleum ether or n-hexane can be effective prior to recrystallization.[7]

Q3: My purified this compound has a yellowish or brownish tint. Is this normal?

A3: Pure this compound is typically a yellow to brown crystalline powder.[1] A slight coloration is common. However, a significant darkening may indicate the presence of oxidized impurities. If a purer, lighter-colored product is required, treatment with activated charcoal during the recrystallization process may be beneficial, although this can lead to some loss of the desired product.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is in the range of 104-105°C.[1] A broad or depressed melting point is a strong indicator of the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Probable Cause(s) Solution(s)
"Oiling Out" The melting point of the crude material is lower than the boiling point of the solvent, causing it to melt before dissolving. This is common when high concentrations of impurities are present, creating a eutectic mixture.- Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature.- Use a larger volume of the primary solvent.- Ensure slow cooling to prevent supersaturation at a temperature above the melting point.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, either because too much solvent was used or the compound has higher than expected solubility.- Evaporate some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.- Place the solution in an ice bath or refrigerator to further decrease solubility, but only after slow cooling to room temperature has failed to induce crystallization.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not sufficiently chilled.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the rinsing solvent is ice-cold.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Crystals Appear Contaminated (Discolored or Malformed) Impurities have co-precipitated with the product.- Ensure the cooling process is slow and undisturbed to allow for selective crystallization.- If colored impurities are suspected, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Consider a different solvent system where the solubility difference between the product and impurities is greater.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is ideal for general purification of this compound to achieve high purity.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and attach a reflux condenser.

  • Heat the mixture to a gentle boil with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution.

  • If the solution is colored and a purer product is desired, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Washing with Hot Petroleum Ether

This protocol is particularly effective for removing less polar, over-brominated impurities.

Materials:

  • Crude this compound

  • Petroleum ether (boiling range 60-80°C)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a sufficient volume of petroleum ether to form a slurry (approximately 4-6 mL per gram of crude product).

  • Heat the slurry to a gentle boil with stirring for 10-15 minutes.

  • Quickly filter the hot mixture through a Buchner funnel.

  • Wash the collected solid on the filter with a small amount of hot petroleum ether.

  • Repeat the washing process one to two more times for optimal purity.

  • The purified this compound remains on the filter paper. The more soluble impurities will be in the filtrate.

  • Dry the purified product in a vacuum oven. This product can be further purified by recrystallization from ethanol as described in Protocol 1 if necessary.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimal hot solvent (e.g., Ethanol) A->B Dissolve C Solution with dissolved product and insoluble impurities B->C D Filter while hot C->D E Insoluble impurities removed D->E F Hot, saturated solution D->F G Slow cooling to room temperature F->G H Ice bath G->H I Crystal formation H->I J Collect crystals by vacuum filtration I->J K Wash with ice-cold solvent J->K M Mother liquor (contains soluble impurities) J->M L Dry purified crystals K->L

References

Technical Support Center: A Guide to Column Chromatography of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth protocol and troubleshooting resource for the column chromatographic separation of brominated pyridines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions. It delves into the underlying principles and offers field-tested insights to empower you to overcome the unique challenges associated with purifying these heterocyclic compounds.

The Challenge of Separating Brominated Pyridines

Brominated pyridines are a class of compounds with significant applications in pharmaceuticals and materials science. However, their purification by column chromatography presents a unique set of challenges. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase. This interaction often leads to issues like peak tailing, poor separation, and even degradation of the target compound.[1] Furthermore, the introduction of bromine atoms can subtly alter the polarity of pyridine isomers, making their separation from one another and from reaction byproducts a non-trivial task.

This guide will equip you with the knowledge and techniques to navigate these challenges effectively.

Detailed Protocol for Column Chromatography of Brominated Pyridines

This section outlines a step-by-step methodology for the successful separation of brominated pyridines.

Step 1: Stationary Phase Selection

The choice of stationary phase is critical for a successful separation.

  • Silica Gel: Standard silica gel (60 Å, 230-440 mesh) is the most common choice for the purification of many organic compounds, including brominated pyridines.[2] However, its acidic nature can be problematic for basic compounds like pyridines.

  • Deactivated Silica Gel: To mitigate the issues of peak tailing and compound degradation, the silica gel can be deactivated. This is achieved by treating the silica gel with a base, such as triethylamine, to neutralize the acidic silanol groups.[1]

  • Alumina: Neutral or basic alumina can be a viable alternative to silica gel, especially when dealing with highly acid-sensitive pyridine derivatives.[1]

Step 2: Mobile Phase Selection and Optimization

The selection of an appropriate mobile phase is arguably the most crucial step in developing a successful separation protocol.

  • Initial Solvent System Selection: A good starting point for the separation of brominated pyridines is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether.[1]

  • Thin-Layer Chromatography (TLC) for Optimization: Before performing the column chromatography, it is essential to optimize the solvent system using Thin-Layer Chromatography (TLC).[1][3] The goal is to find a solvent mixture that provides good separation between the desired brominated pyridine and any impurities. An ideal Rf (retention factor) value for the target compound on the TLC plate is typically between 0.2 and 0.4.[1] This range ensures that the compound will elute from the column in a reasonable volume of solvent, without being too strongly or too weakly retained.[4]

Compound Polarity Recommended Starting Solvent System Notes
Nonpolar5% Ethyl Acetate in HexaneAdjust polarity as needed based on TLC.
Moderately Polar10-50% Ethyl Acetate in HexaneA standard choice for many common compounds.[5]
Polar100% Ethyl Acetate or 5% Methanol in DichloromethaneFor more polar brominated pyridines.[5]
  • Adding a Basic Modifier: To further minimize peak tailing and improve separation, a small amount of a competing base, such as triethylamine (typically 0.1-1%), can be added to the eluent.[1] This helps to block the active silanol sites on the silica gel.[1]

Step 3: Column Packing

Proper column packing is essential to ensure a uniform flow of the mobile phase and to prevent band broadening.

  • Slurry Packing (Wet Method):

    • Prepare a slurry of silica gel in the least polar eluent that will be used for the separation.[1]

    • Pour the slurry into the column, ensuring that no air bubbles are trapped.[6][7]

    • Gently tap the column to encourage even packing of the silica gel.[6][8]

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface of the stationary phase.[1][9]

  • Dry Packing:

    • Add dry silica gel to the column.

    • Apply a vacuum to the bottom of the column to compress the silica gel.[6]

    • With the vacuum still applied, pour the solvent into the column.[6]

Step 4: Sample Loading

The way the sample is loaded onto the column can significantly impact the quality of the separation.

  • Wet Loading: Dissolve the crude brominated pyridine in a minimal amount of the initial mobile phase.[1] Carefully apply the solution to the top of the silica gel bed using a pipette.[1]

  • Dry Loading: If the compound has poor solubility in the eluent, it can be dry-loaded.[10] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent using a rotary evaporator.[11][12] The resulting dry powder can then be carefully added to the top of the column.[13]

Step 5: Elution and Fraction Collection
  • Begin eluting the column with the optimized mobile phase.[1]

  • Collect fractions in separate test tubes or flasks.[1]

  • The progress of the separation can be monitored by TLC analysis of the collected fractions.[14]

Step 6: Product Isolation
  • Once the fractions containing the pure brominated pyridine have been identified, they should be combined.[1]

  • The solvent can then be removed using a rotary evaporator to yield the purified product.[2]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of brominated pyridines in a question-and-answer format.

Poor Separation (Co-elution of Compounds)

Q: My brominated pyridine is co-eluting with an impurity. How can I improve the separation?

A:

  • Optimize the Mobile Phase: The polarity of the eluent may be too high, causing all compounds to elute too quickly.[2] Re-evaluate your solvent system using TLC to find a less polar mixture that provides better separation.[2][14]

  • Consider a Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution may be necessary.[2] Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is not successful, consider switching to a different stationary phase, such as alumina or a deactivated silica gel.[1]

Peak Tailing

Q: The peaks in my chromatogram are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel.[1] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1]

  • Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent.[1] This will help to block the active silanol groups and reduce tailing.[1]

  • Use Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can also help to mitigate this issue.[1]

  • Change the Stationary Phase: Switching to a less acidic stationary phase, such as neutral or basic alumina, can be an effective solution.[1]

Low Recovery of the Compound

Q: I am getting a very low yield of my purified brominated pyridine. What could be the reason?

A:

  • Irreversible Adsorption: The compound may be irreversibly adsorbing to the stationary phase. This is more likely to occur with highly polar or reactive compounds. Adding a basic modifier to the eluent or using a deactivated stationary phase can help.

  • Compound Degradation: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel and may degrade on the column.[1] Using a deactivated stationary phase or a less acidic alternative like alumina can prevent this.[1] Performing the chromatography at a lower temperature may also be beneficial.

  • Incomplete Elution: The mobile phase may not be polar enough to elute the compound from the column.[15] If you suspect this is the case, try increasing the polarity of the eluent.

Compound is Stuck at the Top of the Column

Q: My brominated pyridine is not moving down the column. What should I do?

A:

  • Increase Eluent Polarity: The mobile phase is likely not polar enough to move your compound. Gradually increase the percentage of the polar solvent in your eluent system.

  • Check for Precipitation: The compound may have precipitated at the top of the column due to low solubility in the mobile phase.[16] If this is the case, you may need to try a different solvent system in which your compound is more soluble. Dry loading the sample can also help to prevent this issue.[16]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reverse-phase chromatography for separating brominated pyridines?

A1: Normal-phase chromatography, with a polar stationary phase like silica gel and a non-polar mobile phase, is the most common and generally recommended method for the purification of small organic molecules like brominated pyridines.[17] Reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is typically used for more polar compounds.[17]

Q2: How does the position of the bromine atom on the pyridine ring affect its elution order?

A2: The position of the bromine atom can influence the polarity of the molecule and thus its retention time. Generally, isomers with a bromine atom that is more sterically hindered or that has a greater effect on the dipole moment of the molecule may elute differently. The exact elution order can be complex and is best determined empirically using TLC.

Q3: Can I reuse my chromatography column?

A3: While it is possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual impurities from previous separations can contaminate your current sample. For optimal results, it is best to use a freshly packed column for each separation.

Q4: What is "flash" chromatography, and is it suitable for this separation?

A4: Flash chromatography is a variation of column chromatography that uses pressure (from a pump or compressed gas) to force the mobile phase through the column more quickly.[10] This technique is faster than traditional gravity chromatography and is well-suited for the routine purification of brominated pyridines.[15]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in the column chromatography of brominated pyridines.

TroubleshootingWorkflow Start Problem Encountered PoorSep Poor Separation (Co-elution) Start->PoorSep PeakTailing Peak Tailing Start->PeakTailing LowRecovery Low Recovery Start->LowRecovery Stuck Compound Stuck Start->Stuck OptimizeMobilePhase Optimize Mobile Phase (TLC) PoorSep->OptimizeMobilePhase Is separation poor? AddBase Add Basic Modifier (e.g., Triethylamine) PeakTailing->AddBase Are peaks tailing? CheckDegradation Check for Degradation LowRecovery->CheckDegradation Is recovery low? IncreasePolarity Increase Eluent Polarity Stuck->IncreasePolarity Is compound stuck? GradientElution Try Gradient Elution OptimizeMobilePhase->GradientElution Still poor? ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) GradientElution->ChangeStationaryPhase Still poor? DeactivatedSilica Use Deactivated Silica AddBase->DeactivatedSilica Still tailing? DeactivatedSilica->ChangeStationaryPhase Still tailing? CheckDegradation->IncreasePolarity No degradation? IncreasePolarity->ChangeStationaryPhase Still low? CheckPrecipitation Check for Precipitation IncreasePolarity->CheckPrecipitation Still stuck? CheckPrecipitation->ChangeStationaryPhase Precipitation ruled out?

Caption: Troubleshooting workflow for brominated pyridine separation.

References

Technical Support Center: Identifying Byproducts in the Synthesis of 2-Amino-3,5-dibromopyridine by LCMS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying byproducts in the synthesis of 2-Amino-3,5-dibromopyridine using Liquid Chromatography-Mass Spectrometry (LCMS). As a crucial intermediate in pharmaceutical development, ensuring the purity of this compound is paramount.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common challenges encountered during your analytical workflow.

Section 1: Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the bromination of 2-aminopyridine.[2] While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate downstream applications and regulatory submissions. Understanding the reaction mechanism is the first step in predicting and identifying these impurities.

FAQ 1: What are the most common byproducts in the synthesis of this compound and why do they form?

The primary cause of byproduct formation is the high reactivity of the 2-aminopyridine starting material. The amino group is a strong activating group, making the pyridine ring susceptible to over-bromination.[3]

Common Byproducts:

  • 2-Amino-5-bromopyridine (Mono-brominated): This is often the major product if the reaction is incomplete or if stoichiometry is not carefully controlled. It arises from the initial electrophilic substitution at the 5-position, which is electronically favored.

  • 2-Amino-3,5,6-tribromopyridine (Tri-brominated): Over-bromination can lead to the addition of a third bromine atom, typically at the 6-position.[4][5] This is more likely to occur with an excess of the brominating agent or at elevated temperatures.

  • Isomeric Dibromopyridines (e.g., 2-Amino-3,6-dibromopyridine, 2-Amino-5,6-dibromopyridine): While 3,5-dibromination is the desired outcome, other isomers can form depending on the reaction conditions.[4][5]

  • Unreacted 2-Aminopyridine: Incomplete reaction will leave the starting material in the final mixture.

Causality: The formation of these byproducts is a classic example of competing electrophilic aromatic substitution reactions. The regioselectivity is governed by the directing effects of the amino group and the bromine substituents already present on the ring. Precise control of stoichiometry, temperature, and reaction time is critical to minimize these impurities.[3]

Section 2: Mastering LCMS for Byproduct Identification

LCMS is a powerful tool for separating and identifying components in a complex mixture. However, analyzing halogenated compounds like this compound presents unique challenges and opportunities for interpretation.

Diagram: General LCMS Workflow for Byproduct Analysis

LCMS Workflow Figure 1. A Generalized Workflow for Byproduct Identification using LCMS cluster_LC Liquid Chromatography (LC) Separation cluster_MS Mass Spectrometry (MS) Detection cluster_Data Data Analysis A Reaction Mixture Injection B Reversed-Phase C18 Column A->B Mobile Phase Flow C Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) B->C Separation based on Polarity D Electrospray Ionization (ESI) C->D Eluent Introduction E Mass Analyzer (e.g., Quadrupole, TOF) D->E Ion Transfer F Data Acquisition E->F Mass-to-Charge Ratio (m/z) Measurement G Chromatogram Generation F->G H Mass Spectrum Interpretation G->H Peak Integration I Byproduct Identification H->I Molecular Weight and Isotopic Pattern Analysis

Caption: A generalized workflow for byproduct identification using LCMS.

FAQ 2: How can I definitively identify brominated byproducts using the mass spectrum?

The key lies in recognizing the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7] This results in a distinctive "M" and "M+2" peak pattern for any ion containing a single bromine atom, where the peaks are of almost equal height and separated by 2 m/z units.[6][7]

For molecules with multiple bromine atoms, the isotopic pattern becomes more complex but is still predictable.

Number of Bromine Atoms Characteristic Isotopic Pattern (M, M+2, M+4, etc.) Approximate Peak Height Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1

Expert Tip: Always look for this isotopic signature in both the molecular ion and any fragment ions that retain the bromine atoms. This is a powerful confirmation of the presence and number of bromine atoms in a given species.[8][9]

Diagram: Interpreting Isotopic Patterns of Brominated Compounds

Isotopic Patterns Figure 2. Characteristic Mass Spectral Isotopic Patterns for Brominated Compounds Mono Mono-brominated m/z M M+2 Relative Abundance ~50% ~50% Di Di-brominated m/z M M+2 M+4 Relative Abundance ~25% ~50% ~25% Tri Tri-brominated m/z M M+2 M+4 M+6 Relative Abundance ~12.5% ~37.5% ~37.5% ~12.5%

Caption: Characteristic mass spectral isotopic patterns for brominated compounds.

FAQ 3: My LCMS data shows unexpected masses that don't correspond to the expected byproducts. What could be the cause?

This is a common issue and can often be attributed to the formation of adducts in the electrospray ionization (ESI) source.[10] Instead of just the protonated molecule [M+H]⁺, you may be observing ions where your molecule has formed a complex with other species present in the mobile phase or from contaminants.

Common Adducts in Positive Ion Mode:

Adduct Mass Shift (from [M+H]⁺) Common Source
Sodium [M+Na]⁺+22 DaGlassware, solvents, buffers
Potassium [M+K]⁺+38 DaGlassware, solvents, buffers
Ammonium [M+NH₄]⁺+17 DaAmmonium-based buffers
Acetonitrile [M+ACN+H]⁺+41 DaAcetonitrile in mobile phase
Methanol [M+MeOH+H]⁺+32 DaMethanol in mobile phase

Troubleshooting Steps:

  • Analyze the Mass Difference: Calculate the mass difference between your observed ion and the expected molecular weight of your target or byproduct. See if it matches any of the common adducts listed above.

  • Check Your Mobile Phase: The composition of your mobile phase is a primary source of adducts.[11] If you are using an ammonium-based buffer, expect to see ammonium adducts.[10]

  • Minimize Metal Ion Contamination: To reduce sodium and potassium adducts, use high-purity solvents and plasticware where possible. You can also add a small amount of a chelating agent or use mobile phase additives designed to suppress metal adduct formation.[12][13][14]

  • Confirm with Isotopic Pattern: Even with adduct formation, the characteristic bromine isotopic pattern should still be present. This can help confirm that the unexpected mass is indeed related to your brominated compound.

Section 3: Practical Troubleshooting Guide

This section provides a step-by-step approach to resolving specific issues you may encounter during your analysis.

Issue 1: Poor chromatographic separation of isomeric byproducts.

Symptoms:

  • Co-eluting peaks in the chromatogram.

  • Inability to obtain a clean mass spectrum for each isomer.

Potential Causes:

  • Inadequate column chemistry for separating closely related isomers.

  • Suboptimal mobile phase gradient.

Solutions:

  • Optimize the Gradient:

    • Protocol: Start with a shallow gradient (e.g., a 1-2% change in organic solvent per minute) to maximize the separation of closely eluting peaks.

    • Causality: A slower increase in solvent strength allows for more interaction time with the stationary phase, enhancing the separation of compounds with subtle differences in polarity.

  • Evaluate Different Column Chemistries:

    • Protocol: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.

    • Causality: These alternative stationary phases offer different selectivity based on pi-pi interactions and dipole-dipole interactions, which can be more effective for separating aromatic isomers.

  • Adjust Mobile Phase pH:

    • Protocol: The pKa of this compound is approximately 1.89.[2] Adjusting the mobile phase pH to be 1-2 units away from the pKa can improve peak shape and retention.

    • Causality: The ionization state of the molecule affects its interaction with the stationary phase. By controlling the pH, you can ensure a consistent and reproducible retention time.

Issue 2: In-source fragmentation or degradation of the analyte.

Symptoms:

  • Low abundance of the molecular ion.

  • Presence of fragment ions in the full scan mass spectrum that are not from MS/MS.

Potential Causes:

  • High ion source temperature.

  • Harsh ionization voltage settings.

Solutions:

  • Optimize Ion Source Parameters:

    • Protocol: Systematically reduce the ion source temperature and capillary voltage. Monitor the intensity of the molecular ion and fragment ions at each setting to find the optimal balance.

    • Causality: Halogenated pyridines can be thermally labile. Lowering the source temperature and voltage reduces the energy imparted to the molecules during the ionization process, minimizing in-source decay.[15]

Issue 3: High background noise or contamination.

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of non-analyte related ions in the mass spectrum, which can interfere with byproduct identification.

Potential Causes:

  • Contaminated solvents or mobile phase additives.[16]

  • Carryover from previous injections.

  • Dirty ion source.

Solutions:

  • Use High-Purity Solvents:

    • Protocol: Always use LCMS-grade solvents and additives.[16] Prepare fresh mobile phases daily.

    • Causality: Lower grade solvents can contain non-volatile impurities that contribute to high background noise and form adducts with your analytes.

  • Implement a Robust Wash Protocol:

    • Protocol: After each injection sequence, flush the system with a strong solvent (e.g., a high percentage of isopropanol or acetonitrile) to remove any retained compounds.

    • Causality: This prevents carryover from one sample to the next, ensuring that the peaks you observe are from the current injection.[15]

  • Regular Ion Source Cleaning:

    • Protocol: Follow the manufacturer's guidelines for regular cleaning of the ion source components.

    • Causality: A clean ion source is essential for optimal sensitivity and reduced background noise.[16]

By systematically addressing these common challenges, you can enhance the quality and reliability of your LCMS data, leading to more accurate and confident identification of byproducts in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-based solutions to frequently encountered issues, ensuring you can optimize your reaction for both yield and purity.

The direct bromination of 2-aminopyridine is the most common and direct route to this compound.[1] However, the strong activating effect of the amino group makes the pyridine ring highly susceptible to electrophilic substitution, which can lead to challenges in controlling the reaction and purifying the final product. This guide addresses these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent issue stemming from several factors, including incomplete reaction, formation of side products, or mechanical loss during workup and purification.

Potential Cause 1: Incomplete Reaction The primary reason for an incomplete reaction is insufficient brominating agent. To achieve dibromination, you must add at least two full equivalents of bromine.

  • Solution: Carefully check the stoichiometry. Ensure you are using a slight excess (e.g., 2.1-2.2 equivalents) of your brominating agent (e.g., Br₂ or NBS) relative to the starting 2-aminopyridine. This helps drive the reaction to completion, converting the mono-brominated intermediate into the desired dibrominated product.

Potential Cause 2: Over-bromination and Side Product Formation The high reactivity of the 2-aminopyridine ring can lead to the formation of 2-amino-3,4,5-tribromopyridine or other polybrominated species if the reaction is not carefully controlled.[2][3][4][5] This is especially true if localized high concentrations of the brominating agent occur.

  • Solution:

    • Slow, Controlled Addition: Add the brominating agent dropwise to the solution of 2-aminopyridine. A slow addition rate over an extended period (e.g., 1 hour) is crucial.[6]

    • Temperature Management: The bromination of 2-aminopyridine is exothermic. Maintain a low temperature (0-10 °C) using an ice bath during the addition to manage the reaction rate and improve selectivity.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized heating and high concentrations of the brominating agent.

Potential Cause 3: Product Loss During Workup The product can be lost during the neutralization and extraction phases if not performed correctly.

  • Solution: After the reaction is complete, the mixture is typically acidic. Neutralize carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8 to precipitate the product.[3] Ensure complete precipitation before filtration. If extracting with an organic solvent, perform multiple extractions with a suitable solvent like ethyl acetate to ensure full recovery from the aqueous layer.

Question 2: My final product is contaminated with a significant amount of the mono-brominated intermediate, 2-amino-5-bromopyridine. How can I improve the conversion?

The presence of the mono-brominated species is a clear sign of an incomplete reaction.

  • Solution:

    • Stoichiometry and Reaction Time: As mentioned, ensure at least 2.1 equivalents of the brominating agent are used. After the addition is complete, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at room temperature to ensure the second bromination goes to completion.[3]

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture against standards of the starting material and the mono-brominated product. The reaction is complete when the spot for 2-amino-5-bromopyridine has disappeared or is minimal.

Question 3: I'm having difficulty purifying the crude product. Standard recrystallization isn't removing all the impurities. What are the best purification strategies?

Purification can be challenging due to the similar polarities of the starting material, intermediate, and product. A multi-step approach is often necessary.

  • Recommended Purification Workflow:

    • Aqueous Wash: After filtration, wash the crude solid thoroughly with water to remove any inorganic salts.

    • Solvent Wash (for removing mono-bromo impurity): While hot petroleum ether is used to wash this compound from 2-amino-5-bromopyridine[2][6], a similar principle can be applied. If your impurity is the less polar starting material, a wash with a non-polar solvent may help.

    • Recrystallization: Recrystallization from aqueous ethanol is a common and effective method.[1] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow it to cool slowly to form pure crystals.

    • Column Chromatography: For achieving the highest purity, column chromatography is the best option.[2][3]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of petroleum ether and ethyl acetate is effective. Start with a low polarity mixture (e.g., 10:1 petroleum ether/ethyl acetate) and gradually increase the polarity.[3]

dot

Troubleshooting_Workflow cluster_issues Diagnosis & Action start Problem: Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/LCMS start->check_tlc identify Identify Major Components: - Starting Material (SM) - Mono-bromo (MB) - Di-bromo (DB, Product) - Tri-bromo (TB) check_tlc->identify sm_present High SM Content? identify->sm_present mb_present High MB Content? identify->mb_present tb_present High TB Content? identify->tb_present sm_present->mb_present No incomplete_rxn Action: Incomplete Reaction - Increase Brominating Agent to >2 eq. - Increase Reaction Time sm_present->incomplete_rxn Yes mb_present->tb_present No mb_present->incomplete_rxn Yes over_bromination Action: Over-bromination - Reduce Brominating Agent to ~2.1 eq. - Ensure Slow, Cold Addition tb_present->over_bromination Yes purification_issue Action: Purification Required - Proceed to Purification Workflow tb_present->purification_issue No incomplete_rxn->start Rerun Experiment over_bromination->start Rerun Experiment

Caption: A decision tree for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Question 1: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents are effective, but they have different handling properties and may be preferred for different scales or setups.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive liquidCrystalline solid
Handling Requires a fume hood, specialized handling due to high toxicity and corrosivity.Easier and safer to handle and weigh.
Common Solvents Acetic acid, Sulfuric acid[4][6]Acetone, Acetonitrile, DMF[3][5]
Byproducts HBr (must be neutralized)Succinimide (generally water-soluble and easily removed)
Recommendation A powerful, cost-effective choice for large-scale synthesis where handling protocols are robust.An excellent choice for lab-scale synthesis due to ease of handling and milder reaction conditions.[3]

Question 2: What is the mechanism of this reaction and why are the 3 and 5 positions brominated?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group (-NH₂) at the C2 position is a powerful activating group. Through resonance, it donates electron density into the pyridine ring, making the ortho (C3) and para (C5) positions significantly more electron-rich and thus more susceptible to attack by an electrophile (Br⁺). The Br⁺ is generated from the brominating agent. The first bromination occurs preferentially at the C5 position due to less steric hindrance, followed by the second bromination at the C3 position.

dot

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Start: 2-Aminopyridine dissolve Dissolve in Acetic Acid or other suitable solvent start->dissolve cool Cool to 0-10 °C in an ice bath dissolve->cool add_br Dropwise add >2 eq. of Brominating Agent (e.g., Br₂ or NBS) cool->add_br stir Stir at 0-10 °C, then warm to RT add_br->stir monitor Monitor by TLC until starting material is consumed stir->monitor quench Quench Reaction (e.g., with Na₂S₂O₃) monitor->quench neutralize Neutralize with base to pH 7-8 quench->neutralize filter Filter Crude Solid neutralize->filter purify Purify by Recrystallization or Column Chromatography filter->purify end Final Product: This compound purify->end

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 2-Amino-3,5-dibromopyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The inherent properties of this substrate, namely the presence of an electron-donating amino group and two bromine atoms on a pyridine ring, present unique challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A1: Failure or low yields with this compound are common and can stem from several factors related to the substrate's nature. The primary challenges arise from the potential for the pyridine nitrogen and the amino group's lone pair of electrons to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1] Additionally, the electron-donating amino group can reduce the reactivity of the C-Br bond towards oxidative addition.[1]

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more critically, the ligand is vital for success.

  • Base Selection: The strength and nature of the base can significantly impact the reaction's outcome.

  • Solvent Choice: The solvent must solubilize all components and be compatible with the catalytic system.

  • Reaction Temperature: Non-optimal temperatures can result in incomplete reactions or catalyst decomposition.

  • Oxygen Contamination: Insufficient degassing can deactivate the catalyst and promote unwanted side reactions.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to lower yields and purification difficulties. The most common are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1][2] It is often promoted by aqueous conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3] This is often exacerbated by the presence of oxygen.[3] Rigorous degassing is the most critical step to prevent this.[3]

  • Dehalogenation: The starting this compound is reduced, replacing a bromine atom with a hydrogen. This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases.[3][4]

Q3: Can I perform the Suzuki coupling on this compound without protecting the amino group?

A3: Yes, it is often possible to perform the Suzuki coupling without protecting the amino group. However, the success of the reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions to overcome the potential for catalyst inhibition by the amino group.[5] Using bulky, electron-rich phosphine ligands can often mitigate this issue.[1]

Common Problems and Solutions

This section provides a systematic approach to diagnosing and resolving common issues.

ProblemPossible Cause(s)Recommended Solution(s)
No Reaction or Low Conversion Catalyst Inhibition/Deactivation: The amino and/or pyridine nitrogen is coordinating to the palladium center.[1][3]1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1]
Suboptimal Base: The base may be too weak, too strong, or of poor quality.[1]1. Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions.[1] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base.
Poor Solubility: Reactants are not fully dissolved.1. Solvent Screening: Test different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. Vary the ratio to improve solubility.[1] 2. Consider Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents like DMF or dry dioxane.[1]
Ineffective Degassing: Oxygen is present in the reaction mixture.[1]1. Improve Degassing Technique: Use a robust method like the freeze-pump-thaw technique (at least three cycles) or sparge with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1]
Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen.[3]1. Rigorous Degassing: As mentioned above, this is the most critical step.[3] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[3]
Protodeboronation: Hydrolysis of the boronic acid.[1][2]1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1][6] 2. Anhydrous Conditions: Eliminate water from the reaction mixture.[1] 3. Use a Weaker Base: A milder base might reduce the rate of protodeboronation.[1]
Dehalogenation of Starting Material: Presence of hydride sources.[3][4]1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[3] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Advanced Troubleshooting and Mechanistic Insights

The Dual Role of the Amino Group and Pyridine Nitrogen

The primary challenge with this compound lies in the Lewis basicity of both the exocyclic amino group and the endocyclic pyridine nitrogen. Both can coordinate to the palladium catalyst, potentially forming inactive or less active complexes. This coordination can interfere with any step of the catalytic cycle, from oxidative addition to reductive elimination.

G cluster_0 Suzuki Catalytic Cycle cluster_1 Catalyst Inhibition Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X Inhibition Py-NH2 Coordination Pd0->Inhibition Inhibition Path PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'B(OH)2 Base PdII->Inhibition PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Inactive Inactive Pd Complex Inhibition->Inactive

Potential catalyst inhibition by this compound.

The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often crucial. These ligands can sterically hinder the coordination of the aminopyridine to the palladium center and also promote a faster rate of reductive elimination, which is often the rate-limiting step for electron-rich substrates.

The Role of the Base

The base in a Suzuki coupling plays multiple roles. It is required to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[7][8][9] However, the choice of base is critical. A base that is too strong can promote side reactions like protodeboronation. For aminopyridines, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1] It is often beneficial to screen a few different bases to find the optimal conditions for a specific substrate combination.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

G start Reaction Failed (Low/No Conversion) check_reagents Check Reagent Quality (Fresh Catalyst, Dry Base, Pure Solvents) start->check_reagents degassing Improve Degassing (Freeze-Pump-Thaw or Extended Sparge) check_reagents->degassing Reagents OK success Reaction Successful check_reagents->success Reagents were the issue change_catalyst Screen Catalysts/Ligands (e.g., SPhos, XPhos, Pre-catalysts) degassing->change_catalyst Still Fails degassing->success Degassing was the issue change_base Screen Bases (K2CO3, Cs2CO3, K3PO4) change_catalyst->change_base Still Fails change_catalyst->success Catalyst was the issue change_solvent Screen Solvents (Dioxane, Toluene, THF, +/- H2O) change_base->change_solvent Still Fails change_base->success Base was the issue change_temp Vary Temperature (e.g., 80°C, 100°C, 110°C) change_solvent->change_temp Still Fails change_solvent->success Solvent was the issue change_temp->success Optimized

A decision tree for troubleshooting a failed Suzuki coupling.

References

Technical Support Center: Navigating Reactions of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Amino-3,5-dibromopyridine. This versatile building block is a cornerstone in the synthesis of novel pharmaceuticals and complex organic molecules, prized for its dual bromine functionalities that allow for sequential, site-selective modifications.[1] However, its reactivity, particularly under basic conditions, can present significant challenges, leading to unexpected side reactions and compromised yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common experimental issues. Here, you will find field-proven insights and troubleshooting strategies to help you anticipate, diagnose, and resolve side reactions, ensuring the integrity and success of your synthetic routes.

Core Principles: Understanding the Reactivity of this compound

The behavior of this compound in the presence of a base is governed by a delicate interplay of electronic and steric factors. The pyridine nitrogen and the amino group are electron-donating, activating the ring, while the bromine atoms are electron-withdrawing and serve as leaving groups. The amino group at the C2 position can also act as a coordinating ligand for metal catalysts, a crucial factor in cross-coupling reactions.[2][3]

Bases are not merely pH adjusters in these systems; they are active participants. Their role can range from deprotonating a nucleophile to activating a boronic acid in a Suzuki coupling or participating directly as a nucleophile in a substitution reaction.[4] Understanding the properties of your chosen base is the first step in mitigating unwanted pathways.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound under basic conditions.

Q1: My starting material is being consumed, but I'm seeing a significant byproduct with a mass of 189/191 amu instead of my desired product. What is happening?

A: You are likely observing hydrolysis, a common side reaction with strong, nucleophilic bases.

This occurs when a bromide is displaced by a hydroxide ion, typically forming 2-Amino-5-bromo-3-hydroxypyridine or 2-Amino-3-bromo-5-hydroxypyridine. This pathway is particularly favored at elevated temperatures in the presence of strong inorganic bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5] The reaction can proceed even in the absence of a metal catalyst.

Troubleshooting Steps:

  • Switch to a Weaker, Less Nucleophilic Base: Replace NaOH/KOH with bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Lower the Reaction Temperature: If the desired reaction allows, reducing the temperature can significantly slow the rate of hydrolysis relative to the primary reaction.

  • Use Anhydrous Conditions: While the base is the primary source of hydroxide, ensure your solvent and reagents are scrupulously dry to minimize water-driven hydrolysis.

Q2: My cross-coupling reaction is sluggish, and I suspect catalyst inhibition. How does the substrate interfere with the catalyst?

A: The 2-amino group can chelate with the palladium catalyst, forming a stable, less reactive complex that stalls the catalytic cycle.

The proximity of the pyridine nitrogen and the C2-amino group creates an "amidine-like" structure that can act as a bidentate ligand for the metal center.[2] This chelation can prevent or slow the crucial oxidative addition step, effectively sequestering the active catalyst.[2][3][6]

Troubleshooting Steps:

  • Select Appropriate Ligands: Utilize bulky, electron-rich phosphine ligands specifically designed to mitigate this issue. Ligands like RuPhos and BrettPhos have been shown to be effective for C-N cross-coupling reactions of 3-halo-2-aminopyridines.[2]

  • Screen Your Base: The choice of base can influence the coordination environment of the catalyst. A strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective in these systems.[2]

  • Consider Catalyst Pre-activation: Using a pre-formed catalyst complex can sometimes overcome the initial inhibition barrier.

Q3: I'm observing significant amounts of homocoupling product (a dimer of my starting material). What causes this and how can I prevent it?

A: Homocoupling is a frequent byproduct in both copper-catalyzed (Ullmann) and palladium-catalyzed reactions, often promoted by the reaction conditions.

In Ullmann-type reactions, an organocopper intermediate can react with a second molecule of the aryl halide.[7][8][9] In palladium-catalyzed reactions like Suzuki coupling, homocoupling of the boronic acid partner is common, especially in the presence of oxygen.[10] Homocoupling of the this compound itself can also occur.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen) to remove dissolved oxygen.

  • Optimize Catalyst and Ligand Ratio: An incorrect ratio can lead to catalyst decomposition or the formation of species that favor homocoupling.

  • Control Reagent Stoichiometry: Use a slight excess of the coupling partner (e.g., boronic acid) to favor the cross-coupling pathway over self-coupling.

  • Modify the Base: The base influences the transmetalation step. For Suzuki reactions, the formation of the borate anion is crucial for efficient transmetalation and can suppress homocoupling.[11]

Q4: My mass spectrum shows byproducts corresponding to the loss of one or both bromine atoms (protodebromination). What is the source of the hydrogen?

A: Protodebromination is the replacement of a bromine atom with hydrogen and can occur via several mechanisms, particularly in palladium-catalyzed reactions.

An unproductive side reaction pathway can compete with reductive elimination.[12] For instance, in a Buchwald-Hartwig amination, a β-hydride elimination from the palladium-amido complex can lead to a hydrodehalogenated arene.[12] Other hydrogen sources can include trace water, alcohols, or even the amine reagent itself.

Troubleshooting Steps:

  • Use Anhydrous Solvents and Reagents: This is the most critical step to minimize sources of protons.

  • Select the Right Ligand: Ligand choice can influence the relative rates of reductive elimination (desired) versus competing side reactions.

  • Screen Different Bases: The base can affect the stability of intermediates in the catalytic cycle. A change in base may disfavor the protodebromination pathway.

Data Summary Tables

Table 1: Troubleshooting Common Side Reactions

Side Reaction Common Cause(s) Primary Solution(s) Secondary Actions
Hydrolysis Strong, nucleophilic bases (NaOH, KOH); High temperature.[5]Switch to weaker, non-nucleophilic bases (K₂CO₃, Cs₂CO₃).Lower reaction temperature; Use anhydrous conditions.
Catalyst Inhibition Chelation of the metal catalyst by the 2-amino group.[2]Use specialized bulky phosphine ligands (e.g., RuPhos, BrettPhos).Screen non-coordinating bases (e.g., LiHMDS); Use pre-formed catalysts.
Homocoupling Presence of oxygen; Incorrect stoichiometry or catalyst/ligand ratio.[10]Rigorously degas the reaction mixture.Optimize stoichiometry; Screen catalyst/ligand systems.
Protodebromination Presence of protic impurities (water, alcohols); β-Hydride elimination.[12]Use anhydrous solvents and reagents.Screen different ligands and bases to favor reductive elimination.

Table 2: Comparison of Common Bases

Base Strength (pKa of conj. acid) Nucleophilicity Common Use Cases Potential Issues with this compound
KOH / NaOH ~15.7HighSaponification, HydrolysisHigh risk of hydrolysis of C-Br bonds.[5]
K₂CO₃ / Cs₂CO₃ ~10.3ModerateSuzuki, Sonogashira, C-N couplingsGenerally safe; can be slow for difficult couplings.
NaOtBu / KOtBu ~19Low (sterically hindered)Buchwald-Hartwig aminationVery strong; can promote decomposition or unwanted deprotonation.
LiHMDS ~26Very LowBuchwald-Hartwig aminationExcellent for avoiding nucleophilic attack; highly moisture sensitive.[2]
TEA / DIPEA ~10.8 / ~11Low (sterically hindered)General purpose organic baseOften not strong enough for deprotonating N-H in C-N couplings.
Visualized Workflows and Mechanisms

Troubleshooting_Decision_Tree

Competing_Pathways

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound, designed to mitigate common side reactions.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • Anhydrous 1,4-Dioxane/Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: Add this compound, the arylboronic acid, and anhydrous K₂CO₃ to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Degassing: Separately, degas the Dioxane/Water solvent mixture by sparging with an inert gas for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and byproducts.[13]

References

Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing catalyst loading, troubleshooting common issues, and understanding the causality behind experimental outcomes.

Frequently Asked Questions (FAQs)

High-Level Strategy

Q1: My reaction is sluggish or has stalled. My first instinct is to add more catalyst. Is this the right approach?

A1: Not always. While insufficient catalyst can be a cause, simply increasing the catalyst loading is often a suboptimal and costly solution that can mask underlying issues. Before increasing the palladium concentration, it is crucial to evaluate other reaction parameters. A stalled reaction is often a symptom of catalyst deactivation or suboptimal conditions, not necessarily an insufficient initial catalyst amount. Consider investigating the following first:

  • Catalyst Deactivation: Is your active Pd(0) species being oxidized or forming inactive complexes?[1][2]

  • Insolubility: Are your reagents, base, or catalyst fully soluble in the chosen solvent at the reaction temperature? Insolubility is a frequent cause of poor reaction rates.[1]

  • Base Strength & Particle Size: Is the base strong enough for the deprotonation step? For solid inorganic bases, particle size and agitation are critical as the deprotonation can occur at the solid-liquid interface.[1]

  • Ligand Choice: Is the ligand appropriate for your specific substrate class (e.g., primary amine, secondary amine, amide)?[1][3]

Q2: What is a "typical" catalyst loading for a Buchwald-Hartwig reaction, and when should I aim for lower loadings?

A2: A "typical" catalyst loading for laboratory-scale synthesis often ranges from 1-2 mol%.[3] However, with modern, highly active precatalysts, loadings can often be pushed much lower, into the parts-per-million (ppm) range for high-turnover applications, especially in process development.

You should aim for the lowest possible catalyst loading that still provides a clean, complete reaction in a reasonable timeframe. This is critical for:

  • Cost Reduction: Palladium and sophisticated phosphine ligands are expensive.

  • Simplified Purification: Reducing residual palladium in the final product is a major challenge in pharmaceutical manufacturing.

  • Sustainability: Minimizing precious metal waste is environmentally crucial.[4]

Aiming for lower loadings is most feasible with electron-rich aryl halides and unhindered amines, using a highly active precatalyst.

Catalyst & Ligand Specifics

Q3: I'm using Pd(OAc)₂ with a phosphine ligand, but my results are inconsistent. Why?

A3: The use of Pd(II) sources like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species.[1][3] This reduction step can be unreliable and is often the source of inconsistencies. The amine or phosphine ligand can act as the reductant, but this process can be inefficient and lead to side reactions or incomplete catalyst activation. This often necessitates higher catalyst loadings (5-10%) to achieve efficient transformation.[1]

Recommendation: For more reproducible and efficient reactions, switch to a palladium precatalyst . Modern precatalysts (like the G3 or G4 Buchwald precatalysts) are air- and moisture-stable solids that rapidly and cleanly generate the active L-Pd(0) species under basic conditions, often at room temperature.[1] This ensures a controlled and accurate ligand-to-palladium ratio and leads to more reliable results with lower catalyst loadings.

Q4: How critical is the Ligand-to-Palladium (L:Pd) ratio when not using a precatalyst?

A4: The L:Pd ratio is critical. The active catalytic species is typically a monoligated L-Pd(0) complex.

  • Too little ligand (L:Pd < 1:1): Can lead to the formation of palladium black (inactive, precipitated Pd) and reduced catalytic activity.

  • Too much ligand (L:Pd > 2:1): Can lead to the formation of catalytically less active or inactive bis-ligated (L₂-Pd) species, which can slow down the oxidative addition step.

For monodentate phosphine ligands, a ratio between 1.1:1 and 1.5:1 is often optimal. The use of precatalysts conveniently circumvents this issue by providing a fixed 1:1 L:Pd ratio.

Substrate & Reagent Issues

Q5: My aryl halide is an iodide, which is typically very reactive. Why is my Buchwald-Hartwig reaction failing?

A5: This is a classic pitfall. While aryl iodides undergo oxidative addition rapidly, the iodide anion generated during the catalytic cycle can be a potent inhibitor. It can precipitate the palladium catalyst or form unreactive bridged palladium-iodide dimers, effectively taking the catalyst out of the cycle.[1][3] Contrary to expectations from other cross-coupling reactions, the general reactivity order for the aryl halide in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1]

Troubleshooting Tip: If you must use an aryl iodide, using bidentate ligands like BINAP or DPPF can sometimes mitigate this inhibition by preventing the formation of palladium-iodide dimers.[5] Alternatively, switching to the corresponding aryl bromide or chloride is often the most effective solution.

Q6: My substrates have base-sensitive functional groups (e.g., esters, nitro groups). How can I optimize the reaction?

A6: The go-to strong base, sodium tert-butoxide (NaOtBu), is incompatible with many electrophilic functional groups.[3] In these cases, you must switch to a weaker base.

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu19High reaction rates, allows for lowest catalyst loadings.[3]Incompatible with many functional groups.[3]
LHMDS26Tolerates protic functional groups.[3]Air-sensitive solid, can be incompatible with some groups at high temps.[3]
K₃PO₄ / K₂CO₃12.3 / 10.3Excellent functional group tolerance, economical.[3]Often requires higher catalyst loadings and longer reaction times.[3]
Cs₂CO₃10Good functional group tolerance, good solubility.[1]Expensive, can be difficult to stir on a large scale.[3]
DBU13.5Soluble organic base, good for flow chemistry.[6]Often less efficient; may require co-additives.[6]

Recommendation: Start by screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Be prepared to increase the reaction temperature and potentially the catalyst loading to compensate for the lower reactivity.[1][3]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low Conversion / No Reaction

Your reaction shows significant amounts of unreacted starting material after an appropriate time.

Logical Troubleshooting Workflow

G start Low / No Conversion check_purity 1. Verify Reagent Purity & Integrity - Are substrates pure? - Is the solvent anhydrous and degassed? - Is the catalyst/precatalyst fresh? start->check_purity check_setup 2. Review Reaction Setup - Is the system truly inert (O₂-free)? - Is the temperature correct? - Is agitation sufficient? check_purity->check_setup If reagents are OK action_purity Purify reagents, use fresh catalyst, dry/degas solvent. check_purity->action_purity Issue Found check_solubility 3. Assess Solubility - Are all components soluble at reaction temp? - Observe for precipitated material. check_setup->check_solubility If setup is correct action_setup Improve inert atmosphere technique, verify temperature probe, increase stir rate. check_setup->action_setup Issue Found check_base 4. Evaluate Base/Ligand Combo - Is the base strong enough? - Is the ligand appropriate for the amine type? check_solubility->check_base If solubility is good action_solubility Change solvent, increase temperature. check_solubility->action_solubility Issue Found optimize Systematic Optimization (Consider DoE) check_base->optimize If combo seems appropriate action_base Screen stronger/weaker bases, screen different ligand class. check_base->action_base Issue Found

Caption: Troubleshooting workflow for low conversion.

Causality Explained
  • Oxygen Sensitivity: The active L-Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or a poor inert atmosphere will oxidize the catalyst to inactive Pd(II), halting the reaction. While the reaction system is not overly sensitive, good practice is essential.[3]

  • Agitation: With heterogeneous inorganic bases like K₃PO₄, the reaction rate can be limited by mass transport to the solid surface. If the base settles at the bottom of the vessel, the reaction will be severely impacted.[1]

  • Catalyst Poisoning: Certain functional groups (e.g., unprotected thiols, some N-heterocycles, azo groups) can act as strong ligands for palladium, competitively binding to the metal center and poisoning the catalyst.[3] If your substrate contains such groups, a higher catalyst loading or a specifically designed ligand may be necessary.

Problem 2: Reaction Yields Plateau at <90% and Produces Side Products

The reaction proceeds but fails to reach completion, and TLC/LC-MS analysis shows the formation of side products.

Common Side Reactions & Their Causes
Side ProductProbable CauseMechanistic ExplanationTroubleshooting Steps
Hydrodehalogenation (Ar-H)β-Hydride elimination from the palladium-amido intermediate.This competing pathway is favored with sterically hindered amines or ligands and can be exacerbated at high temperatures. The Pd-H species formed then reductively eliminates with the aryl group.[5]1. Lower the reaction temperature. 2. Screen a different, potentially bulkier ligand to favor reductive elimination.
Aryl-Aryl Coupling (Ar-Ar)Homocoupling of the aryl halide.Can occur if the rate of amine coordination and deprotonation is slow relative to other pathways.1. Ensure the base is sufficiently strong and soluble. 2. Check the L:Pd ratio; excess ligand can sometimes suppress this.
Ligand Arylation Reaction of the phosphine ligand with the aryl halide.This is a catalyst deactivation pathway where the ligand itself acts as a nucleophile.1. Use more electron-rich, sterically hindered biarylphosphine ligands which are less prone to this side reaction.
Investigative Protocol: Reaction Progress Monitoring

To diagnose the issue, it's essential to understand when the reaction stalls and side products form.

  • Setup: Prepare the reaction as planned, but ensure you can safely and easily take samples under an inert atmosphere.

  • Sampling: Take an aliquot of the reaction mixture at T=0 (after all reagents are mixed but before heating) and then at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

  • Quenching: Immediately quench each aliquot in a prepared vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

  • Analysis: Analyze each time point by LC-MS or GC-MS. Plot the concentration of starting materials, product, and key side products over time.

Data Interpretation:

  • If the reaction stops early: This points to rapid catalyst deactivation. Focus on improving inerting, purifying reagents, or using a more robust precatalyst.

  • If product and side-product form concurrently: This indicates competing reaction pathways. Focus on optimizing conditions (temperature, ligand, base) to favor the desired C-N reductive elimination.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol uses a parallel reaction setup to efficiently determine the minimum required catalyst loading.

  • Preparation: In a glovebox, prepare a stock solution of your aryl halide (1.0 eq) and amine (1.2 eq) in your chosen anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Dispensing: To a series of oven-dried reaction vials equipped with stir bars, add the appropriate base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the precatalyst at varying loadings to each vial. For example:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol%

    • Vial 6: No catalyst (negative control)

  • Reaction Initiation: Add the stock solution of substrates to each vial, seal them tightly, and remove them from the glovebox.

  • Execution: Place the vials in a pre-heated aluminum block on a stirrer plate set to the desired temperature and agitation speed.

  • Monitoring: After the standard reaction time, take a sample from each vial for analysis (LC-MS or GC-MS with an internal standard) to determine the conversion and yield.

Visualizing the Catalytic Cycle and Deactivation

Understanding the core mechanism is key to troubleshooting.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Off-Cycle Deactivation L_Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) L_Pd0->OxAdd + Ar-X (Oxidative Addition) Pd_Black Pd(0) Black (Precipitate) L_Pd0->Pd_Black Aggregation Amine_Coord [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->Amine_Coord + AmineH Inactive_Dimer [(L-Pd(X)]₂ (Inactive Dimer) OxAdd->Inactive_Dimer + L-Pd(II)(Ar)(X) - L Deprotonation L-Pd(II)(Ar)(Amine) Amine_Coord->Deprotonation + Base - BaseH+X- Reduct_Elim Product (Ar-Amine) Deprotonation->Reduct_Elim (Reductive Elimination) Reduct_Elim->L_Pd0 Regeneration

Caption: The Buchwald-Hartwig catalytic cycle and common deactivation pathways.

This guide provides a framework for thinking critically about catalyst loading in the Buchwald-Hartwig amination. By understanding the interplay of catalyst, ligand, base, and substrates, you can move from simply following a recipe to rationally designing and troubleshooting your reactions for optimal efficiency and robustness.

References

Technical Support Center: Strategies for Preventing Decomposition of 2-Amino-3,5-dibromopyridine During Heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3,5-dibromopyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. We understand that managing the thermal stability of this reagent is a common challenge. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments and the purity of your products.

Part 1: Understanding the Thermal Instability of this compound

This compound is a valuable building block, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, its structure, which features an electron-donating amino group on a pyridine ring substituted with two bromine atoms, makes it susceptible to degradation at elevated temperatures. The primary causes of this instability include:

  • High Reactivity of the Amino Group: The -NH₂ group is highly activating and can participate in unwanted side reactions, such as polymerization or oxidation, especially under harsh thermal conditions.

  • Potential for Debromination: Halogenated pyridines can undergo dehalogenation, especially in the presence of catalysts, bases, or trace metals at high temperatures.

  • Discoloration and Impurity Formation: Upon heating, it is common to observe the formation of dark, tar-like substances, which are indicative of decomposition and can complicate purification processes. This is a known issue when using conventional heating for extended periods, leading to mixtures and multiple impurities.[2]

The melting point of this compound is in the range of 100-106°C.[3][4] Heating the compound near or above this temperature, especially for prolonged durations, significantly increases the risk of decomposition.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when heating this compound in a practical, question-and-answer format.

Q1: My reaction mixture turns dark brown or black upon heating. What is causing this and how can I prevent it?

A1: A dark coloration is a clear sign of decomposition and/or polymerization. This is often caused by excessive temperature, prolonged reaction times, or an oxidative environment.

  • Core Causality: The electron-rich nature of the aminopyridine ring makes it susceptible to oxidation and self-reaction at high temperatures.

  • Recommended Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at the lowest possible point required for the transformation. Avoid exceeding 100-110°C if possible.

    • Inert Atmosphere: Always conduct heating steps under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidation.

    • Reduced Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop the heating as soon as the starting material is consumed. Consider using microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often results in cleaner products and higher yields compared to conventional heating.[2]

Q2: I'm performing a Suzuki or Buchwald-Hartwig cross-coupling reaction and getting low yields and significant byproducts. How can I optimize this?

A2: Cross-coupling reactions with this compound can be challenging. The substrate's ability to chelate the metal catalyst via its amidine-like structure can inhibit oxidative addition or transmetalation, leading to side reactions like homocoupling.[5]

  • Core Causality: The adjacent amino and pyridine nitrogen atoms can act as a bidentate ligand, interfering with the catalytic cycle.

  • Recommended Solutions:

    • Catalyst and Ligand Selection: The choice of ligand is critical. For C-N cross-coupling reactions with similar 3-halo-2-aminopyridines, specialized bulky phosphine ligands like RuPhos and BrettPhos have proven effective in overcoming substrate inhibition.[5]

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group. This removes its ability to interfere with the catalyst. An N-acetyl group is a common and effective choice. This strategy is used to control the reactivity of aminopyridines in other contexts, such as halogenation or nitration.[6] See Protocol 1 for a detailed procedure.

    • Solvent Choice: Use anhydrous, degassed solvents to prevent side reactions. While polar aprotic solvents like DMF or DMSO are common, consider less reactive options like 1,4-dioxane or toluene if decomposition is severe.

Q3: Is it necessary to protect the amino group? What are the advantages?

A3: While not always mandatory for every reaction, protecting the amino group is a highly recommended strategy for improving yields, preventing byproduct formation, and enhancing the overall reliability of reactions involving a heating step.

  • Key Advantages:

    • Prevents Catalyst Inhibition: As discussed in Q2, it blocks the chelation site, allowing for a more efficient catalytic cycle.[5]

    • Increases Thermal Stability: Acylation of the amino group reduces its electron-donating strength, making the pyridine ring less prone to oxidative degradation.

    • Improves Solubility: The acetylated derivative may have different solubility properties that can be advantageous for purification.

    • Directs Reactivity: In cases of multiple reactive sites, protection ensures the reaction occurs at the desired position.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Reaction turns dark/blackThermal decomposition, oxidationUse inert atmosphere, lower temperature, reduce reaction time (consider microwave).
Low yield in cross-couplingCatalyst inhibition by amino group, homocouplingUse specialized ligands (e.g., RuPhos, BrettPhos)[5]; Protect the amino group (N-acetylation).
Multiple spots on TLC/LC-MSDecomposition, side reactions (e.g., debromination)Protect the amino group; Optimize reaction conditions (temp, time, solvent); Ensure inert atmosphere.
Difficulty in purificationFormation of polar, tar-like impuritiesPrevent decomposition from occurring in the first place by using milder conditions or a protection strategy.

Part 3: Validated Experimental Protocols

These protocols provide a self-validating framework for handling this compound in reactions requiring heat.

Workflow: The Protection-Reaction-Deprotection Strategy

The following diagram illustrates the logical workflow for using a protecting group strategy to enhance thermal stability.

G cluster_0 Strategic Workflow Start Start with This compound Protect Step 1: Protect Amino Group (N-Acetylation) See Protocol 1 Start->Protect Enhance Stability React Step 2: Perform Thermal Reaction (e.g., Cross-Coupling) Protect->React Proceed with Reaction Deprotect Step 3: Deprotect Amine (Acid/Base Hydrolysis) See Protocol 2 React->Deprotect Unmask Amine End Final Product Deprotect->End G A Planning a reaction with This compound involving heat? B Is the reaction temperature >90°C or reaction time >2 hours? A->B Yes F Low Risk Proceed with caution. Monitor reaction closely. A->F No C Is it a metal-catalyzed cross-coupling reaction? B->C No D High Risk of Decomposition RECOMMENDATION: Protect the amino group (See Protocol 1) B->D Yes C->D Yes E Moderate Risk RECOMMENDATION: - Use inert atmosphere - Minimize temperature/time - Consider microwave heating C->E No

References

Technical Support Center: Regioselective Functionalization of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-Amino-3,5-dibromopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help ensure the success of your synthetic endeavors.

Introduction: The Challenge of Selectivity

This compound is a valuable starting material in medicinal chemistry due to its two reactive bromine atoms, which offer opportunities for sequential, regioselective functionalization. However, the electronic properties of the pyridine ring, influenced by the activating amino group, present a significant challenge in controlling which bromine atom reacts. The C3 and C5 positions exhibit different reactivities, which can be exploited to achieve selective substitution. Generally, the C3 position is more sterically hindered by the adjacent amino group, while the C5 position is more electronically activated by the para-amino group. This guide will help you understand and control these factors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the functionalization of this compound.

FAQ 1: Why am I seeing a mixture of C3 and C5 substituted products in my Suzuki coupling reaction?

Answer: Achieving high regioselectivity in Suzuki-Miyaura couplings with this compound can be challenging due to the subtle differences in reactivity between the C3-Br and C5-Br bonds.[1][2] Several factors can lead to a loss of selectivity:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky phosphine ligands can enhance selectivity for the less sterically hindered C5 position. Conversely, less bulky ligands might allow for competitive reaction at the C3 position.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive C3 position, leading to a mixture of products.

  • Base: The strength and nature of the base can influence the transmetalation step of the catalytic cycle, which may affect regioselectivity.[3]

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Low C5:C3 selectivityInappropriate ligand choice.Screen bulky phosphine ligands such as XPhos, SPhos, or tBuXPhos.
Increased C3 product at higher temperaturesReaction temperature is too high.Lower the reaction temperature and monitor the reaction over a longer period.
Inconsistent resultsBase is not optimal.Experiment with different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
FAQ 2: In a Buchwald-Hartwig amination, how can I favor substitution at the C5 position?

Answer: Similar to Suzuki couplings, achieving C5 selectivity in Buchwald-Hartwig aminations hinges on exploiting the steric and electronic differences between the two bromine atoms.[4][5][6] The C5 position is generally more reactive due to less steric hindrance and favorable electronic activation from the para-amino group.[7]

Key Considerations for C5 Selectivity:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are paramount. Ligands like Xantphos or Josiphos derivatives can effectively block the more hindered C3 position, directing the palladium catalyst to the C5-Br bond.

  • Catalyst Pre-activation: Using a well-defined palladium pre-catalyst can lead to more consistent and selective results by ensuring the active Pd(0) species is cleanly generated.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Toluene and dioxane are commonly used solvents.

Troubleshooting Guide:

Problem Plausible Reason Suggested Action
Significant formation of the C3-aminated productThe ligand is not providing enough steric bulk.Switch to a bulkier ligand like AdBrett SPhos or RuPhos.
Reaction is sluggish or incompleteCatalyst deactivation or poor solubility.Try a different solvent or a pre-catalyst. Ensure anhydrous conditions.
Disubstitution is observedReaction time is too long or temperature is too high.Monitor the reaction closely by TLC or LC-MS and quench once mono-substitution is complete. Consider lowering the temperature.
FAQ 3: I am attempting a Sonogashira coupling and getting low yields and a complex mixture of products. What is going wrong?

Answer: Sonogashira couplings on this compound can be sensitive to reaction conditions.[8][9][10][11] Achieving regioselectivity often favors the C5 position, but side reactions can complicate the outcome.

Common Issues and Solutions:

  • Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction in Sonogashira couplings, especially if the reaction is not properly deoxygenated or if there is an issue with the copper co-catalyst.

    • Solution: Ensure the reaction is thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen). Use a reliable source of CuI and consider adding it just before the substrate.

  • Poor Catalyst Activity: The amino group can coordinate to the palladium center and inhibit catalysis.

    • Solution: The choice of ligand is crucial. Triphenylphosphine (PPh₃) is often effective, but other ligands may be required for challenging substrates.[8][10][11]

  • Low Regioselectivity: While C5 is generally favored, some C3 coupling can occur.

    • Solution: Optimize the reaction temperature. Lower temperatures may improve selectivity. A study by Yang et al. demonstrated that with 3,5-dibromo-4-methylpyridin-2-amine, alkynylation occurred selectively at the more sterically hindered bromo-position, highlighting the nuanced control possible.[9]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol provides a starting point for the selective functionalization of the C5 position of this compound.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C5 Position

This protocol is a general method for the C5-selective amination of this compound.

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Ar-Br Pd(II)Complex Ar-Pd(II)-Br(L₂) Ox. Add.->Pd(II)Complex Ligand Ex. Ligand Exchange Pd(II)Complex->Ligand Ex. + R₂NH - L, - Br⁻ Amine Complex Ar-Pd(II)-NHR₂(L) Ligand Ex.->Amine Complex Deprotonation Deprotonation (Base) Amine Complex->Deprotonation Amido Complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido Complex Red. Elim. Reductive Elimination Amido Complex->Red. Elim. Red. Elim.->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Red. Elim.->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • Add this compound, Cs₂CO₃, Pd(OAc)₂, and Xantphos to a dry, argon-flushed reaction tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the mixture to 110 °C in a preheated oil bath.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the solvent and purify by flash chromatography or recrystallization.

Understanding the Underlying Principles

The regioselectivity in the functionalization of this compound is governed by a combination of electronic and steric effects.

Electronic Effects:

  • The amino group at the C2 position is a strong electron-donating group.[12][13] Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions. This increased electron density makes the C-Br bonds more susceptible to oxidative addition by a Pd(0) catalyst. The effect is more pronounced at the C5 position (para) than at the C3 position (ortho).

Steric Effects:

  • The amino group at C2 creates significant steric hindrance around the adjacent C3-Br bond. This disfavors the approach of bulky palladium-ligand complexes, making the C5-Br bond more accessible for reaction.

Directing Group Effects:

  • The pyridine nitrogen itself can act as a directing group in some C-H activation reactions, but in the context of cross-coupling at the halogenated positions, the amino group's influence is dominant.[14][15]

dot

Regioselectivity_Factors A This compound B Electronic Effects (+M of -NH₂) A->B C Steric Hindrance (from -NH₂ at C2) A->C D C5 Position (para to -NH₂) B->D Stronger Activation E C3 Position (ortho to -NH₂) B->E Weaker Activation C->E Significant Hindrance F More Electron Rich Less Sterically Hindered D->F G Less Electron Rich More Sterically Hindered E->G H Favored Site of Reaction F->H

Caption: Factors Influencing Regioselectivity.

By carefully selecting ligands that amplify the steric differences and optimizing reaction conditions to favor the electronically more activated C5 position, researchers can achieve high levels of regioselectivity in the functionalization of this important building block.

References

removing residual palladium catalyst from reactions with 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Specialist Guide for Researchers Working with 2-Amino-3,5-dibromopyridine

Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges of purifying products from reactions involving this compound. The unique chelating properties of this and similar aminopyridine-based compounds can make residual palladium removal a significant hurdle.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the stringent purity levels required for your research and development, particularly for active pharmaceutical ingredients (APIs) where regulatory limits are often below 10 ppm.[1][2]

The Challenge with Aminopyridines

The primary difficulty in removing palladium from reactions with this compound stems from its molecular structure. The nitrogen atoms on the pyridine ring and the amino group act as strong ligands that can form stable, soluble complexes with palladium.[1] This chelation effect makes the palladium less accessible to conventional removal techniques like simple filtration and can lead to persistent contamination of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Residual Palladium Levels Persist After Column Chromatography

Possible Cause:

  • Strong Chelation: As mentioned, the aminopyridine product strongly chelates palladium, allowing it to co-elute with your compound during silica gel chromatography. Studies have shown that while column chromatography can remove a significant portion of residual palladium, it is often not sufficient to reduce levels to below 100 ppm.[3][4]

Suggested Solutions:

  • Employ a High-Affinity Scavenger: After chromatography, treat the product solution with a scavenger specifically designed for palladium removal. Thiol-based scavengers, such as silica-functionalized thiols (e.g., SiliaMetS Thiol) or polymer-supported mercaptotriazine (TMT), are highly effective.[1][2][5] These solid-supported reagents bind tightly to the palladium, allowing for its removal by filtration.[6]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors. Experiment with the following:

    • Temperature: Increasing the temperature to around 45-50°C can enhance the scavenger's effectiveness.[5]

    • Time: Extend the treatment time, sometimes up to 18-24 hours, to ensure complete binding.[1][5]

    • Solvent: The choice of solvent can impact the scavenger's performance. Polar aprotic solvents like DMF have shown high removal efficiency in some cases.[5]

  • Sequential Treatment: A multi-step approach is often more effective. Consider an initial filtration through a pad of Celite® to remove any heterogeneous palladium particles, followed by treatment with a high-affinity scavenger.[2][7]

Issue 2: Significant Product Loss During Palladium Removal

Possible Cause:

  • Non-Specific Adsorption: This is a common problem, particularly when using activated carbon. The high surface area of carbon can lead to the adsorption of your desired product along with the palladium, reducing your overall yield.[8] Some scavenger resins can also exhibit non-specific binding.[8]

Suggested Solutions:

  • Minimize Adsorbent Quantity: Use the minimum effective amount of activated carbon or scavenger. This often requires some optimization to find the balance between efficient palladium removal and minimal product loss.

  • Screen Different Scavengers: If product loss is a major issue with one type of scavenger, test others. Some may show less affinity for your specific product.

  • Consider Alternative Methods: If product loss remains high with adsorbents, explore other purification techniques such as crystallization or precipitation. Sometimes, adding a co-solvent or anti-solvent can induce crystallization of the product, leaving the palladium impurities behind in the mother liquor.[9]

Issue 3: Inconsistent Results Between Batches

Possible Cause:

  • Variability in Palladium Species: The nature of the palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II), different ligands) can vary from batch to batch, affecting the efficiency of a given removal method.

  • Reagent Quality: The age and quality of scavengers and other reagents can impact their performance.

Suggested Solutions:

  • Characterize the Palladium Species (if possible): While not always feasible, understanding the predominant form of palladium can help in selecting the most appropriate scavenger.

  • Standardize Procedures: Ensure that all parameters of the palladium removal process, including solvent, temperature, time, and reagent quantities, are kept consistent between batches.

  • Implement a Robust Analytical Method: Consistently use a highly sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify residual palladium in each batch.[1][10] This will provide reliable data to assess the effectiveness of your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium from reactions involving aminopyridines?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium for removal by filtration.[2]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[2] Thiol-based and trimercaptotriazine (TMT) scavengers are particularly effective.[2][5]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[2] This can be enhanced by the addition of additives like N-acetylcysteine.[10]

Q2: How do palladium scavengers work?

A2: Palladium scavengers are typically solid materials, like silica gel or a polymer, that have been chemically modified with functional groups that have a strong attraction to palladium.[2] When your reaction mixture is stirred with or passed over the scavenger, the palladium is selectively captured by these functional groups. The solid scavenger, now bound with palladium, can then be easily removed by simple filtration.[6]

Q3: Can I use activated carbon for palladium removal with this compound?

A3: Yes, activated carbon is a cost-effective option and can be effective for palladium removal.[8][11] However, it is known for non-specific adsorption, which can lead to a loss of your product.[8] It is often beneficial to screen both activated carbon and a more selective scavenger to determine the best option for your specific reaction. In some cases, a combination of activated carbon and a chelating agent can provide superior performance.[5]

Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines. For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[2] This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 g.[2]

Q5: How can I accurately measure the amount of residual palladium in my product?

A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][10] This technique offers very high sensitivity and is the preferred method for final product validation.[10]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol provides a general procedure for using a scavenger like SiliaMetS Thiol.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, or Toluene).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring and Heating: Stir the mixture at room temperature or elevate the temperature (e.g., 40-50°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific substrate.[1][5]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]

  • Washing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 0.2 wt equivalents relative to the crude product.[5]

  • Stirring and Heating: Stir the mixture at a slightly elevated temperature (e.g., 45°C) for several hours (e.g., 18 hours).[5]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Be cautious as finely divided carbon can be difficult to filter.

  • Washing: Wash the Celite® pad with fresh, hot solvent.

  • Concentration and Further Purification: Concentrate the filtrate. An additional purification step, such as recrystallization, may be necessary to achieve the desired purity.[5]

  • Analysis: Determine the final palladium concentration by ICP-MS.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenger TypeTypical Starting Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyKey Considerations
Silica-Based Thiol>1000<10>99%Broadly effective for various palladium species.[1]
Polystyrene-TMT~1200<10>99%High loading capacity, good for larger scale.[1]
Activated Carbon300<1>99%Cost-effective, but potential for product loss due to non-specific adsorption.[5][8]
Binary System (Activated Carbon + Chelator)9100<286>97%Synergistic effect can enhance removal.[5]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Visualized Workflows

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Crude Product (High Pd Content) celite_filtration Filter through Celite®? start->celite_filtration scavenger_screen Screen Scavengers celite_filtration->scavenger_screen Yes (Heterogeneous Pd) celite_filtration->scavenger_screen No (Homogeneous Pd) activated_carbon Activated Carbon scavenger_screen->activated_carbon thiol_scavenger Thiol Scavenger scavenger_screen->thiol_scavenger optimize_conditions Optimize Conditions (Temp, Time, Solvent) activated_carbon->optimize_conditions thiol_scavenger->optimize_conditions analyze_pd Analyze Pd by ICP-MS optimize_conditions->analyze_pd product_loss_check Significant Product Loss? analyze_pd->product_loss_check final_product Final Product (Pd < 10 ppm) product_loss_check->final_product No reconsider_method Reconsider Method (e.g., Crystallization) product_loss_check->reconsider_method Yes reconsider_method->scavenger_screen

Caption: A decision-making workflow for selecting and optimizing a palladium removal strategy.

General Scavenging Workflow

Scavenging_Workflow start 1. Dissolve Crude Product in Suitable Solvent add_scavenger 2. Add Scavenger (e.g., Silica-Thiol) start->add_scavenger stir_heat 3. Stir/Heat (e.g., 45°C, 18h) add_scavenger->stir_heat filter 4. Filter to Remove Scavenger-Pd Complex stir_heat->filter concentrate 5. Concentrate Filtrate filter->concentrate final_product 6. Purified Product concentrate->final_product

Caption: A step-by-step representation of a typical palladium scavenging process.

References

Technical Support Center: Selective Monobromination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective bromination of 2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. A primary hurdle in this synthesis is controlling the reaction to favor the desired monobrominated product, 2-amino-5-bromopyridine, while preventing the formation of the dibrominated byproduct, 2-amino-3,5-dibromopyridine.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high selectivity.

Troubleshooting Guide: Preventing Dibromination

This section addresses specific issues you might encounter during the bromination of 2-aminopyridine and offers targeted solutions based on established chemical principles.

Problem 1: Significant formation of this compound is observed.

Root Cause Analysis: The amino group (-NH₂) in 2-aminopyridine is a potent activating group, which strongly directs electrophilic substitution to the C3 and C5 positions of the pyridine ring.[1] The initial monobromination at the C5 position yields 2-amino-5-bromopyridine. However, this product is still susceptible to further electrophilic attack, leading to the formation of the dibrominated byproduct.[1][2][3] The primary cause of over-bromination is an excess of the active brominating species relative to the substrate at the reaction site.

Solutions:

  • Stoichiometric Control of the Brominating Agent:

    • Principle: The most direct method to control the extent of bromination is to carefully regulate the molar ratio of the brominating agent to 2-aminopyridine.

    • Recommendation: Use a molar ratio of brominating agent to 2-aminopyridine of 1.0 to 1.1.[4] A slight excess of the brominating agent may be necessary to drive the reaction to completion, but a larger excess will significantly increase the likelihood of dibromination.

  • Choice of Brominating Agent:

    • Principle: Different brominating agents exhibit varying reactivities. Milder reagents provide better control over the reaction.

    • Recommendation:

      • N-Bromosuccinimide (NBS): NBS is a solid and is often considered a milder and more selective brominating agent than liquid bromine.[5] It provides a low, steady concentration of bromine in the reaction mixture, which helps to minimize over-bromination.

      • Phenyltrimethylammonium Tribromide (PTAT): PTAT is another solid brominating agent that offers good selectivity for monobromination.[1][6]

      • Liquid Bromine (Br₂): While effective, liquid bromine is highly reactive and can easily lead to dibromination if not added slowly and with precise temperature control.[1][3]

  • Slow and Controlled Addition:

    • Principle: Maintaining a low concentration of the brominating agent throughout the reaction is crucial.

    • Recommendation: Add the brominating agent dropwise or in small portions over an extended period. This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled dibromination.

  • Temperature Management:

    • Principle: Lowering the reaction temperature can decrease the rate of the second bromination step more significantly than the first, thereby improving selectivity for the mono-brominated product.

    • Recommendation: Conduct the reaction at a reduced temperature, for example, by using an ice bath to maintain a temperature around 0°C, especially during the addition of the brominating agent.[7]

  • Solvent Selection:

    • Principle: The polarity and nature of the solvent can influence the reactivity of the brominating agent and the substrate.

    • Recommendation: Solvents like acetonitrile, chloroform, or acetic acid are commonly used.[1][3][7] The choice of solvent may need to be optimized for your specific brominating agent and reaction conditions.

Problem 2: The reaction is sluggish or does not go to completion, leaving unreacted 2-aminopyridine.

Root Cause Analysis: Insufficient activation of the brominating agent, low reaction temperature, or inadequate reaction time can lead to an incomplete reaction.

Solutions:

  • Reaction Time and Temperature:

    • Principle: Chemical reactions require sufficient time and energy to proceed to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.

  • Catalyst or Activator:

    • Principle: In some cases, a catalyst may be necessary to facilitate the reaction.

    • Recommendation: For certain brominating agents, the addition of a catalytic amount of an acid, such as sulfuric acid, can enhance the rate of reaction. However, be cautious as this can also potentially increase the rate of dibromination if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the bromination of 2-aminopyridine?

A1: The bromination of 2-aminopyridine is an electrophilic aromatic substitution reaction.[8] The amino group (-NH₂) is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions, making it more susceptible to attack by an electrophile (Br⁺). The reaction proceeds through the formation of a sigma complex (arenium ion intermediate), followed by the loss of a proton to restore aromaticity.[8]

digraph "Electrophilic Bromination Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Mechanism of Electrophilic Bromination.

Q2: Is it possible to achieve selective monobromination at the C3 position?

A2: Direct electrophilic bromination of 2-aminopyridine strongly favors substitution at the C5 position. Achieving high selectivity for the C3 position is challenging due to the electronic and steric factors. While minor amounts of the 3-bromo isomer might be formed, it is not the major product under standard electrophilic bromination conditions.[1] Alternative synthetic strategies would be required to favor C3 substitution.

Q3: How can I effectively remove the this compound byproduct from my desired 2-amino-5-bromopyridine product?

A3: The separation of the mono- and di-brominated products can often be achieved through differences in their physical properties.

  • Recrystallization: This is a common and effective method. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating compounds with different polarities. The less polar dibrominated product will typically elute before the more polar monobrominated product.

  • Solvent Washing: In some cases, the dibrominated byproduct can be selectively removed by washing the crude product with a suitable solvent in which it is more soluble than the desired monobrominated product.[3] For instance, washing with hot petroleum ether has been reported to remove this compound.[3]

Q4: Should I consider using a protecting group for the amino functionality to control the bromination?

A4: Yes, using a protecting group is a highly effective strategy to control the bromination of 2-aminopyridine.[9]

  • Principle: By converting the highly activating amino group into a less activating group, such as an amide, the propensity for over-bromination is significantly reduced.[10] The N-acetyl group is a common choice.

  • Workflow:

    • Protection: React 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine.[1]

    • Bromination: Brominate the protected 2-acetamidopyridine. The N-acetyl group is still an ortho-, para-director but is less activating, allowing for controlled monobromination.

    • Deprotection: Hydrolyze the acetyl group, typically under basic conditions, to yield the desired 2-amino-5-bromopyridine.[1]

digraph "Protecting_Group_Strategy" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Workflow for Protecting Group Strategy.

Experimental Protocols

Protocol 1: Direct Monobromination using N-Bromosuccinimide (NBS)

This protocol outlines a general procedure for the selective monobromination of 2-aminopyridine using NBS.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Standard laboratory glassware

  • Stirring and cooling apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in small portions over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-5-bromopyridine.

Protocol 2: Monobromination using a Protecting Group Strategy

This protocol details the three-step synthesis involving protection, bromination, and deprotection.

Step A: N-Acylation (Protection)

  • In a round-bottom flask, combine 2-aminopyridine (1.0 equivalent) and acetic anhydride (1.5 equivalents).

  • Heat the mixture to reflux and stir for 1-2 hours.

  • Monitor the reaction by TLC until the 2-aminopyridine is consumed.

  • Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the 2-acetamidopyridine product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the protected intermediate.

Step B: Bromination

  • Dissolve the 2-acetamidopyridine from Step A in a suitable solvent such as acetic acid.

  • Cool the solution to 0-10°C.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent, maintaining the low temperature.

  • Stir the reaction at room temperature for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into ice water and neutralize with a base to precipitate the brominated product.

  • Filter, wash with water, and dry the solid.

Step C: Hydrolysis (Deprotection)

  • Suspend the brominated intermediate from Step B in an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and extract the 2-amino-5-bromopyridine product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Data Summary

MethodBrominating AgentStoichiometry (Agent:Substrate)Key ConditionsSelectivityReference
Direct BrominationN-Bromosuccinimide~1.05 : 1Low temperature (0°C), slow additionGood to Excellent[7]
Direct BrominationPhenyltrimethylammonium Tribromide1 : 125-30°C, ChloroformGood[1][6]
Direct BrominationLiquid Bromine~1 : 1Low temperature, slow addition in Acetic AcidModerate to Good[3]
Protecting GroupLiquid Bromine~1.1 : 1 (on protected substrate)Three-step: Acylation, Bromination, HydrolysisExcellent[1][4]

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Amino-3,5-dibromopyridine and 2-Amino-5-bromopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds is paramount. Aminobromopyridines are workhorse building blocks, offering multiple reaction vectors for molecular elaboration. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related yet distinct synthons: 2-Amino-3,5-dibromopyridine and 2-Amino-5-bromopyridine .

The presence of an additional bromine atom in the 3-position profoundly alters the electronic and steric landscape of the pyridine ring. Understanding these differences is critical for predicting reaction outcomes, designing efficient synthetic routes, and avoiding potential pitfalls in catalyst inhibition and regioselectivity. This analysis is grounded in fundamental mechanistic principles and supported by established experimental observations.

At a Glance: Structural and Electronic Profiles

The core difference between these two reagents lies in the substitution pattern, which dictates their behavior in common synthetic transformations.

Feature2-Amino-5-bromopyridineThis compound
Structure 2-Amino-5-bromopyridinethis compound
Molecular Weight 173.02 g/mol 251.91 g/mol
Key Reactive Sites C5-Br bond, NH2 groupC5-Br bond, C3-Br bond, NH2 group
Dominant Electronic Influence Strong activation from the para-amino group at the C5-Br position.Strong activation from the para-amino group at C5; strong inductive deactivation from the C3-bromo substituent.
Primary Steric Concern Minimal steric hindrance around the C5-Br bond.Significant steric hindrance at the C3-Br bond, positioned between the amino group and the C4-H.

Theoretical Reactivity Analysis: Electronics vs. Sterics

The reactivity of the C-Br bond, particularly in palladium-catalyzed cross-coupling reactions, is governed by the ease of the initial oxidative addition step. This step is highly sensitive to both the electron density at the carbon center and the steric accessibility of the bond.

Electronic Effects:

  • Amino Group (-NH₂): As a powerful electron-donating group through resonance (+M effect), the amino group increases electron density on the pyridine ring, especially at the ortho (C3) and para (C5) positions. This makes the C-Br bond more electron-rich and thus more susceptible to oxidative addition by a Pd(0) catalyst.

  • Bromine (-Br): Bromine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, it deactivates the ring towards electrophilic substitution but its influence on cross-coupling is more complex.

  • Pyridine Ring: The nitrogen atom makes the pyridine ring inherently electron-deficient compared to benzene, influencing the overall reactivity.[1]

In 2-Amino-5-bromopyridine , the C5-Br bond is para to the strongly activating amino group. This electronic arrangement is highly favorable for oxidative addition, making this substrate generally very reactive in cross-coupling reactions.[2]

In This compound , the situation is more nuanced. The C5-Br bond still benefits from the para relationship with the amino group. However, the additional bromine at the C3 position exerts a strong -I effect, withdrawing electron density from the entire ring system. This makes the ring more electron-poor overall compared to its mono-bromo counterpart, which can slow the rate of oxidative addition.

Steric Effects: The steric environment around the C-Br bond is a critical determinant of reactivity, especially for bulky catalyst systems.

  • In 2-Amino-5-bromopyridine , the bromine atom at C5 is flanked by hydrogen atoms, presenting a relatively unhindered site for catalyst approach.

  • In This compound , the C5-Br bond remains accessible. However, the C3-Br bond is severely encumbered, positioned directly between the C2-amino group and the C4-hydrogen.[2] This steric hindrance makes the C3-Br bond significantly less reactive in most cross-coupling scenarios. The proximity of the amino and C3-bromo groups can also lead to catalyst inhibition through chelation.[2]

Predicted Reactivity: Based on this analysis, 2-Amino-5-bromopyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to its more activated electronic nature and lower steric hindrance. For this compound, a clear reactivity difference is expected between the two C-Br bonds, with the C5 position being the favored site for reaction .

Comparative Performance in Key Synthetic Transformations

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[3] The efficiency of this transformation highlights the reactivity differences between our two substrates.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

  • 2-Amino-5-bromopyridine: This substrate is highly effective in Suzuki couplings, typically providing high yields under standard conditions with a variety of boronic acids.[4][5] The electron-rich nature of the C-Br bond facilitates the rate-determining oxidative addition step.[6]

  • This compound: This substrate allows for regioselective functionalization. The reaction occurs almost exclusively at the more reactive C5 position. To achieve high yields, slightly more forcing conditions or more active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) may be necessary to overcome the deactivating effect of the second bromine. Reaction at the C3 position is generally not observed unless the C5 position is already functionalized and harsh conditions are applied.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemConditionsTypical Yield (at C5)Reference
2-Amino-5-bromopyridine Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O, 90 °C, 12h85-95%[4][5]
This compound Pd(dppf)Cl₂, Na₂CO₃DME/H₂O, 85 °C, 16h75-85% (mono-adduct)Based on established principles
Palladium-Catalyzed Buchwald-Hartwig Amination

A powerful method for C-N bond formation, the Buchwald-Hartwig amination is essential for synthesizing arylamines, which are common motifs in pharmaceuticals.[7][8] The catalytic cycle shares mechanistic similarities with the Suzuki coupling, and thus reactivity trends are comparable.[9][10]

  • 2-Amino-5-bromopyridine: Serves as an excellent substrate for coupling with a wide range of primary and secondary amines. The primary amino group on the substrate itself does not typically interfere when modern, sterically hindered phosphine ligands are employed.[11]

  • This compound: Similar to the Suzuki coupling, amination occurs selectively at the C5 position. The choice of ligand is critical to ensure efficient catalysis and prevent catalyst inhibition by either the substrate's or the product's amino groups.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[12] This reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group.

  • 2-Amino-5-bromopyridine: This substrate is a poor candidate for SNAr. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, but not C5.[13][14] Furthermore, the powerful electron-donating amino group at C2 strongly deactivates the ring against nucleophilic attack, making SNAr reactions at any position highly unfavorable.

  • This compound: While the two electron-withdrawing bromine atoms make the ring more electron-deficient than the mono-bromo analogue, the deactivating effect is not sufficient to overcome the powerful activating (+M) effect of the amino group. Therefore, this substrate is also generally unreactive in SNAr reactions under typical conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

This protocol provides a standard, reliable method for the C-C coupling of the more reactive mono-bromo substrate.

experimental_workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents - 2-Amino-5-bromopyridine (1 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2 eq) - Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) setup->reagents solvent 3. Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1) reagents->solvent reaction 4. Heat Reaction (e.g., 90 °C, 8-16h) solvent->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine reaction->workup purify 6. Purify - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-Amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-95 °C and stir vigorously for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is optimized for selective mono-functionalization at the C5 position of the less reactive dibromo-substrate.

Methodology:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.1 eq), sodium carbonate (2.5 eq), and a more active catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Inert Atmosphere: Purge the vial with Argon.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (3:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Careful monitoring is crucial to prevent formation of the di-substituted product.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1. The slightly lower equivalence of boronic acid helps to favor mono-substitution.

Conclusion and Strategic Recommendations

The choice between 2-Amino-5-bromopyridine and this compound is dictated by the synthetic goal.

  • 2-Amino-5-bromopyridine is the substrate of choice for the rapid and efficient synthesis of 2-amino-5-aryl (or alkyl/vinyl) pyridines. Its high reactivity in palladium-catalyzed cross-coupling reactions, stemming from favorable electronic activation and minimal steric hindrance, makes it a reliable and straightforward building block.[2]

  • This compound is a valuable intermediate for syntheses requiring sequential, regioselective functionalization. The significant difference in reactivity between the C5 and C3 positions allows for selective coupling at the C5-Br bond, leaving the C3-Br bond intact for a subsequent, different transformation. Researchers must be prepared to employ more active catalyst systems and carefully optimized conditions to achieve high yields, while leveraging this reactivity differential to build molecular complexity in a controlled manner.

For drug development professionals, this analysis underscores the importance of substituent effects in heterocyclic chemistry. While 2-Amino-5-bromopyridine may be preferred for lead optimization campaigns requiring rapid analogue synthesis, this compound offers a gateway to more complex, three-dimensional scaffolds through stepwise diversification.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Amino-3,5-dibromopyridine in Synthesis

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the myriad of pyridine-based building blocks, this compound stands out as a particularly versatile and valuable synthon. Its two bromine atoms at the C3 and C5 positions, coupled with an amino group at C2, offer multiple, distinct reaction sites for sequential and regioselective functionalization. This unique arrangement allows for the strategic construction of complex, three-dimensional molecules with diverse pharmacological and material properties.

However, the selective functionalization of this compound presents a significant synthetic challenge. The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing bromine atoms, dictate the reactivity of the C-Br bonds. Furthermore, the presence of the coordinating amino group can influence the behavior of the palladium catalyst. Consequently, the choice of the palladium catalyst system—comprising the palladium precursor and the ancillary ligand—is paramount to achieving high yields, selectivity, and broad substrate scope in cross-coupling reactions.

This guide provides a comprehensive comparison of the activity of different palladium catalysts for the coupling of this compound. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by experimental data from the literature and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of palladium-catalyzed cross-coupling reactions with this important substrate.

Comparative Analysis of Palladium Catalyst Performance

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system, which includes the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ligand. The ligand modulates the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For a substrate like this compound, the interplay between the catalyst and the substrate's electronic and steric features is particularly pronounced.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and its application to this compound allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[1][2] The choice of catalyst is critical for achieving high efficiency, especially when dealing with the potentially less reactive C-Br bonds of the pyridine ring.

While direct comparative studies on this compound are limited, data from analogous dihalopyridine systems provide valuable insights.[3] For routine couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective.[4] However, for more challenging substrates or to achieve higher turnovers, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[4][5]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridines

Catalyst SystemLigand TypeTypical SubstratesKey AdvantagesPotential Limitations
Pd(PPh₃)₄Monodentate PhosphineAryl/vinyl boronic acids with iodo- and bromopyridinesCommercially available, well-establishedLower activity for less reactive bromides and chlorides, potential for PPh₃ dissociation
PdCl₂(dppf)Bidentate PhosphineAryl/vinyl boronic acids with iodo- and bromopyridinesGood thermal stability, generally high yieldsCan be less effective for sterically hindered substrates
Pd(OAc)₂ / SPhosBuchwald-type BiarylphosphineWide range of boronic acids with bromo- and chloropyridinesHigh activity, good for challenging substrates, lower catalyst loadingsHigher cost of ligand
Pd/CHeterogeneousArylboronic acids with bromopyridinesEasy to remove from the reaction mixture, recyclableCan have lower activity than homogeneous catalysts, potential for metal leaching

The selection of the appropriate palladium catalyst is dictated by the specific coupling reaction and the nature of the halopyridine.[4] The reactivity of the C-X bond generally follows the trend I > Br > Cl, with chloroarenes being the most challenging substrates to activate.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[6][7] For this compound, this reaction enables the introduction of a second amino functionality, leading to valuable 2,5-diaminopyridine derivatives. Catalyst systems for this transformation typically consist of a palladium precursor and a bulky, electron-rich phosphine ligand.[5][8]

The choice of ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.[6] Ligands such as X-Phos and SPhos have proven to be particularly effective in the amination of challenging haloarenes.[5]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Halopyridines

Catalyst SystemLigand TypeAmine Coupling PartnerKey AdvantagesPotential Limitations
Pd₂(dba)₃ / BINAPBidentate PhosphinePrimary and secondary aminesWell-established, good for a range of aminesCan require higher temperatures, may not be optimal for all substrates
Pd(OAc)₂ / XPhosBuchwald-type BiarylphosphineWide range of primary and secondary amines, including hindered onesHigh activity, broad substrate scope, often milder conditionsHigher cost of ligand
Pd(OAc)₂ / RuPhosBuchwald-type BiarylphosphinePrimary and secondary aminesExcellent for electron-deficient and -rich aryl halidesHigher cost of ligand
[Pd(cinnamyl)Cl]₂ / t-Bu₃PMonodentate PhosphinePrimary and secondary aminesHigh activity for a range of substratesAir-sensitive ligand

For the amination of 2-bromopyridines with volatile amines, a system of palladium(II) acetate and 1,3-bis(diphenylphosphino)propane (dppp) has been shown to be effective.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an indispensable tool for the synthesis of aryl and vinyl alkynes.[10] The functionalization of this compound with terminal alkynes via this method provides access to a class of compounds with applications in materials science and as synthetic intermediates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes found that a catalyst system of Pd(CF₃COO)₂ and PPh₃ with CuI as an additive provided good to excellent yields.[11][12]

Table 3: Performance of a Palladium Catalyst in the Sonogashira Coupling of 2-Amino-3-bromopyridines [11]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
31-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
4Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88

Reaction conditions: 2-amino-3-bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N in DMF, 100 °C, 3 h.[11]

This data suggests that a relatively simple palladium catalyst system can be highly effective for the Sonogashira coupling of 2-amino-3-bromopyridine, with good tolerance for both aryl and alkyl alkynes.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a dry sealed tube or Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%).[13]

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Sonogashira Coupling[11]
  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF (2 mL). Stir the mixture for 30 minutes.

  • Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add Et₃N (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and follow the general workup and purification procedure described above.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

References

A Comparative Guide to Phosphine Ligands for Cross-Coupling with 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatics is a cornerstone of modern synthetic chemistry. 2-Amino-3,5-dibromopyridine is a versatile building block, offering two distinct reactive sites for cross-coupling reactions. The ability to selectively functionalize either the C3 or C5 position opens up a vast chemical space for the synthesis of novel pharmaceutical candidates and functional materials. The choice of the phosphine ligand in a palladium-catalyzed cross-coupling reaction is paramount in controlling the regioselectivity and efficiency of this transformation. This in-depth technical guide provides a comparative analysis of phosphine ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by experimental insights and mechanistic rationale.

The Challenge of Regioselectivity

The this compound scaffold presents a unique challenge in regioselective cross-coupling. The electronic properties of the pyridine ring, influenced by the electron-donating amino group at C2, and the steric environment around the two bromine atoms at C3 and C5, all play a crucial role in determining the outcome of the reaction. Generally, in palladium-catalyzed cross-coupling reactions of pyridines, the C2 and C6 positions are more susceptible to oxidative addition than the C3 and C5 positions. However, in the case of this compound, the C2 position is occupied by the amino group, leaving the C3 and C5 positions as the primary sites for functionalization. The interplay of sterics and electronics, governed by the choice of phosphine ligand, is the key to unlocking the desired regioselectivity.

The Role of Phosphine Ligands: A Mechanistic Overview

Phosphine ligands are crucial components of palladium-catalyzed cross-coupling reactions, influencing the catalyst's stability, activity, and selectivity.[1][2] Their impact can be broadly categorized into two main effects:

  • Electronic Effects : The electron-donating ability of a phosphine ligand modulates the electron density at the palladium center. Electron-rich phosphines enhance the rate of oxidative addition, a critical step in the catalytic cycle, and can also facilitate the final reductive elimination step.[3]

  • Steric Effects : The steric bulk of a phosphine ligand, often quantified by its cone angle, influences the coordination number of the palladium complex and the geometry of the transition states. Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive, and can also influence the regioselectivity by sterically shielding one reactive site over another.[2][3]

The interplay of these effects is critical in controlling the outcome of cross-coupling reactions with substrates like this compound.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_oad R-Pd(II)L_n-X pd0->pd_oad Oxidative Addition (R-X) pd_trans R-Pd(II)L_n-R' pd_oad->pd_trans Transmetalation (R'-B(OR)2) pd_trans->pd0 Reductive Elimination product R-R' pd_trans->product cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_oad R-Pd(II)L_n-X pd0->pd_oad Oxidative Addition (R-X) pd_amine [R-Pd(II)L_n(HNR'R'')]^+X^- pd_oad->pd_amine Amine Coordination pd_amido R-Pd(II)L_n-NR'R'' pd_amine->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination product R-NR'R'' pd_amido->product

References

A Comparative Yield Analysis of 2-Amino-3,5-dibromopyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical research and drug development, the synthesis of halogenated pyridines is a foundational technique. Among these, 2-Amino-3,5-dibromopyridine stands out as a critical intermediate, offering two reactive bromine sites for subsequent cross-coupling reactions and functionalization. The efficiency of its synthesis directly impacts the scalability and cost-effectiveness of downstream drug discovery pipelines.

This guide provides an in-depth comparative analysis of the primary methods for synthesizing this compound, starting from the readily available 2-aminopyridine. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present a comparative analysis of their yields and practical considerations.

The Chemical Landscape: Electrophilic Bromination of 2-Aminopyridine

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the presence of the amino (-NH₂) group at the C2 position dramatically alters this landscape. As a powerful activating group, the amino group donates electron density into the ring, primarily at the ortho (C3) and para (C5) positions, making them highly susceptible to electrophilic attack. This electronic activation is the cornerstone of the synthesis, but it also presents the primary challenge: controlling the extent of bromination to avoid a mixture of mono-, di-, and tri-substituted products.[1]

Below, we compare two classical methods—using elemental bromine and N-Bromosuccinimide (NBS)—and a modern, high-efficiency microwave-assisted approach.

Method 1: Direct Bromination with Elemental Bromine (Br₂) in Acetic Acid

This is a traditional and cost-effective method for aromatic bromination. The reaction proceeds by using an excess of elemental bromine to favor the formation of the dibrominated product.

Mechanistic Insight

In a polar protic solvent like acetic acid, bromine becomes polarized, allowing the Br⁺ moiety to act as the electrophile. The lone pair on the amino group of 2-aminopyridine directs the incoming electrophile to the C5 position first (para-attack), followed by the C3 position (ortho-attack). The use of at least two molar equivalents of bromine is necessary to drive the reaction towards the desired dibrominated product.

cluster_0 Method 1: Bromination with Br₂ 2-Aminopyridine 2-Aminopyridine Br2_AcOH 2.2 eq. Br₂ Acetic Acid 2-Aminopyridine->Br2_AcOH Electrophilic Aromatic Substitution Product_1 This compound Br2_AcOH->Product_1

Caption: Reaction scheme for the synthesis of this compound using elemental bromine.

Experimental Protocol

Disclaimer: This protocol is a representative procedure adapted from methods aimed at mono-bromination and optimized for di-bromination. Yields are estimates based on typical outcomes for over-bromination reactions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (1.0 mole, 94.1 g) in 500 mL of glacial acetic acid.

  • Bromine Addition: Cool the solution to below 20°C in an ice bath. In the dropping funnel, prepare a solution of bromine (2.2 moles, 351.6 g or 113 mL) in 300 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 2-aminopyridine solution over approximately 1.5 hours. Maintain the temperature below 20°C initially, but it can be allowed to rise to 40-50°C towards the end of the addition.

  • Reaction: After the addition is complete, stir the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture into 2 L of an ice-water mixture. Neutralize the solution with a 40% sodium hydroxide solution with constant stirring and cooling until the pH is approximately 8. A precipitate will form.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are free of bromide ions, and dry at 60°C. The crude product will likely contain some mono-brominated species.

  • Purification: The this compound can be purified by recrystallization from ethanol or by washing with a solvent like hot petroleum ether, in which the mono-bromo impurity is more soluble.[2]

Method 2: Selective Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine, which can offer better control over the reaction and reduce the formation of undesired byproducts.[3] For dibromination, a stoichiometric excess of NBS is required.

Mechanistic Insight

NBS serves as a source of electrophilic bromine. The reaction is often initiated by a trace amount of HBr, which protonates the NBS carbonyl, making the bromine atom more electrophilic. The activated 2-aminopyridine ring then attacks the bromine atom. Using a polar solvent like acetone can facilitate the reaction. The key to achieving high conversion to the dibrominated product is using more than two equivalents of NBS.

cluster_1 Method 2: Bromination with NBS 2-Aminopyridine_2 2-Aminopyridine NBS_Acetone 2.2 eq. NBS Acetone 2-Aminopyridine_2->NBS_Acetone Electrophilic Aromatic Substitution Product_2 This compound NBS_Acetone->Product_2

Caption: Reaction scheme for the synthesis of this compound using NBS.

Experimental Protocol

Disclaimer: This protocol is adapted from a procedure focused on mono-bromination.[3][4] The stoichiometry has been adjusted to favor the dibrominated product.

  • Reaction Setup: Dissolve 2-aminopyridine (0.1 mole, 9.41 g) in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 10°C using an ice bath.

  • NBS Addition: In a separate beaker, dissolve N-bromosuccinimide (0.22 mole, 39.1 g) in 150 mL of acetone. Add this solution dropwise to the 2-aminopyridine solution over 1 hour, ensuring the temperature remains around 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Remove the acetone solvent by evaporation under reduced pressure.

  • Isolation and Purification: Add 100 mL of water to the residue and stir for 30 minutes. Collect the resulting solid by filtration. Wash the solid with cold water and then recrystallize from 90% ethanol to afford the purified this compound.

Method 3: Microwave-Assisted Synthesis with NBS

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates and often increasing yields.[5] This method leverages the rapid and uniform heating provided by microwave irradiation to drive the bromination to completion in a fraction of the time required by conventional methods.

Rationale and Advantages
  • Speed: Reactions that take hours at room temperature or under conventional heating can often be completed in minutes.

  • Efficiency: The direct coupling of microwave energy with the polar solvent and reactants leads to rapid heating, which can improve reaction kinetics and yields.

  • Purity: Shorter reaction times often lead to fewer side reactions and cleaner product profiles, simplifying purification.[6]

Experimental Protocol

Disclaimer: This is a prospective protocol based on established principles of microwave-assisted synthesis and NBS bromination chemistry.

  • Reaction Setup: In a 20 mL microwave reaction vial, combine 2-aminopyridine (5 mmol, 0.47 g), N-bromosuccinimide (11 mmol, 1.96 g), and 10 mL of acetonitrile.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 100°C for 15-20 minutes with stirring.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.

  • Isolation and Purification: Add 20 mL of water to the residue and stir. Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

Comparative Analysis

ParameterMethod 1: Elemental Bromine (Br₂)Method 2: N-Bromosuccinimide (NBS)Method 3: Microwave-Assisted NBS
Brominating Agent Elemental BromineN-BromosuccinimideN-Bromosuccinimide
Solvent Acetic AcidAcetone / AcetonitrileAcetonitrile
Estimated Yield 60-70%75-85%>85%
Reaction Time 3-4 hours3-5 hours15-20 minutes
Selectivity Moderate; risk of over-bromination and side products.Good; generally cleaner reaction profile than Br₂.[3]High; reduced reaction time minimizes byproduct formation.[6]
Safety & Handling Br₂ is highly corrosive, toxic, and volatile. Requires handling in a fume hood with extreme care.NBS is a solid and easier to handle than liquid bromine, but is an irritant.Standard laboratory precautions for reagents; requires specialized microwave equipment.
Cost Reagents are relatively inexpensive.NBS is more expensive than elemental bromine.Higher initial equipment cost; potential for long-term savings through time and energy efficiency.

Conclusion and Recommendations

The choice of synthesis method for this compound depends on the specific needs of the laboratory, including scale, required purity, available equipment, and safety considerations.

  • Method 1 (Elemental Bromine) is a viable, low-cost option for large-scale synthesis where rigorous purification is feasible. However, the hazardous nature of liquid bromine and moderate yields are significant drawbacks.

  • Method 2 (NBS) offers a safer and more selective alternative, likely resulting in higher yields of a cleaner crude product, simplifying the purification process. It represents a good balance between cost, safety, and efficiency for typical laboratory-scale synthesis.

  • Method 3 (Microwave-Assisted NBS) is the most efficient method in terms of reaction time and potentially offers the highest yield. For research and development settings where rapid synthesis of analogues is crucial, this method is highly recommended, provided the necessary equipment is available.

By understanding the causality behind each experimental choice—from the activating power of the amino group to the benefits of microwave irradiation—researchers can select and optimize the synthesis of this valuable intermediate to best suit their drug discovery and development goals.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Amino-3,5-dibromopyridine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-3,5-dibromopyridine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a key intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or subsequent degradation.[1][2] These unwanted components can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to costly batch failures.

This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography (GC). We will explore the causality behind methodological choices, present a robust, self-validating experimental protocol, and compare the performance of GC against other orthogonal techniques to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the quality of this vital intermediate.

Understanding the Impurity Profile: A Synthesis-Based Approach

Effective purity analysis begins with a theoretical understanding of potential impurities. The synthesis of this compound typically involves the bromination of 2-aminopyridine. The primary impurity concern is often the result of incomplete or over-bromination reactions.[3][4][5]

  • Starting Material: Residual 2-aminopyridine.

  • Intermediates: Mono-brominated species such as 2-amino-5-bromopyridine, which is a common synthetic target where this compound is actually the impurity.[6][7]

  • By-products: Isomers formed during the synthesis.

  • Residual Solvents: Solvents used during reaction and purification, such as acetone, petroleum ether, or acetic acid.[4][7]

The following diagram illustrates the logical relationship between the starting material, intermediates, and the final product.

A 2-Aminopyridine (Starting Material) B Mono-brominated Intermediates (e.g., 2-Amino-5-bromopyridine) A->B Incomplete Bromination C This compound (Target Product) B->C Bromination D Residual Solvents (Process Impurity) C->D

Caption: Potential impurities in this compound synthesis.

Choosing the Right Analytical Tool: A Comparative Guide

While GC is a powerful technique, no single method can provide a complete purity profile. Orthogonal methods—techniques that measure the same attribute via different physicochemical principles—are essential for comprehensive characterization. The choice of method depends on the specific information required, from routine quality control to in-depth structural elucidation.

Technique Principle Strengths Limitations Best For
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile/semi-volatile compounds, high resolution, robust quantification (especially with FID), ideal for residual solvent analysis.[8][9]Requires analyte to be thermally stable; polar compounds like amines may exhibit poor peak shape without derivatization or specialized columns.[10]Routine purity checks, quantification of known impurities, residual solvent analysis.
High-Performance Liquid Chromatography (HPLC) Separation in a liquid phase based on partitioning between mobile and stationary phases.Highly versatile for non-volatile or thermally labile compounds, wide range of detectors (UV, MS), considered the "gold standard" for pharmaceutical purity.[9][11]Higher solvent consumption than GC, may have lower resolution for very volatile impurities.Gold-standard purity determination, analysis of non-volatile impurities and degradation products.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides structural confirmation and absolute purity without needing a reference standard for each impurity, non-destructive.[12][13]Lower sensitivity than chromatographic methods, requires highly pure internal standard, complex mixtures can be difficult to resolve.Absolute purity determination, structural elucidation of unknown impurities, orthogonal confirmation of purity.
Differential Scanning Calorimetry (DSC) Measures purity based on the broadening and depression of the melting point of a substance.Fast determination of total molar eutectic impurities, requires very small sample amount.[14][15]Only applicable to crystalline, thermally stable compounds with purity >98.5%; does not identify individual impurities.[2]Orthogonal check for total eutectic impurity content in a highly pure, crystalline final product.

Deep Dive: Purity Assessment by Gas Chromatography

GC is an exceptionally well-suited method for the routine quality control of this compound, provided the analytical method is carefully developed to address the specific chemical nature of the analyte. The primary challenge with aminopyridines is their polarity and basicity, which can lead to undesirable interactions with the analytical column, resulting in asymmetric or "tailing" peaks.

Causality Behind Experimental Choices
  • The Column: Mitigating Amine Reactivity: The choice of stationary phase is the most critical parameter. Standard non-polar or mid-polar stationary phases (like a 5% phenyl-methylpolysiloxane) can contain active silanol groups (Si-OH) on the fused silica surface, which strongly interact with the basic amine group of the analyte, causing peak tailing. To achieve a sharp, symmetrical peak, a specialized column is necessary. A polyethylene glycol (PEG) or "wax" type column is highly recommended. These phases are polar and less prone to deleterious interactions with basic compounds. An even better choice is a wax column specifically designed for amine analysis , which has been further deactivated to shield any residual active sites.[16][17]

  • The Inlet: Ensuring Complete Vaporization without Degradation: The inlet must be hot enough to ensure rapid, complete vaporization of the sample but not so hot as to cause thermal degradation. A temperature of 250 °C is a robust starting point.[18] Using a base-deactivated inlet liner is a crucial but often overlooked step that complements the column chemistry to prevent analyte interaction and peak tailing.

  • The Oven Program: Resolving Key Impurities: A temperature gradient is essential to first separate volatile residual solvents at lower temperatures before ramping up to elute the higher-boiling point analytes. A slower ramp rate (e.g., 10 °C/min) will generally provide better resolution between the main component and closely-eluting impurities.

  • The Detector: Robust Quantification: A Flame Ionization Detector (FID) is the workhorse for purity analysis. It is highly sensitive to nearly all organic compounds, exhibits a wide linear range, and is exceptionally robust and reproducible, making it ideal for accurate quantification.[8][19] For identifying unknown impurity peaks, a Mass Spectrometer (MS) detector would be required.[20]

Workflow for GC Purity Analysis

The following diagram outlines the comprehensive workflow for assessing the purity of this compound.

cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data & Reporting A Accurately weigh sample B Dissolve in high purity solvent (e.g., Methanol) A->B D Inject sample into GC-FID system B->D C Prepare calibration standards (if not using area %) E Separation on base-deactivated wax column D->E F Detection by FID E->F G Integrate peaks in chromatogram F->G H Calculate purity via Area Normalization G->H I Generate Report (incl. System Suitability) H->I

Caption: Experimental workflow for GC purity assessment.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. The inclusion of system suitability tests before sample analysis ensures that the instrument is performing correctly and that the resulting data is trustworthy.

1. Reagents and Materials

  • This compound sample

  • Methanol (HPLC or GC grade)

  • Autosampler vials with PTFE-lined septa

  • Volumetric flasks and pipettes

2. Sample Preparation

  • Sample Solution: Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol to achieve a concentration of ~1 mg/mL.

  • System Suitability Solution (SSS): If available, prepare a solution containing the main compound (~1 mg/mL) and spiked with known key impurities (e.g., 2-aminopyridine, 2-amino-5-bromopyridine) at a low level (e.g., 0.1% or 1 µg/mL).

3. GC Instrumentation and Parameters

Parameter Setting Rationale
GC System Agilent 8890 or equivalent with FIDStandard, robust platform for quantitative analysis.
Column Agilent J&W DB-WAX for Amines (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmPolar, base-deactivated phase to ensure symmetric peak shape for the basic analyte.[16]
Inlet Split/SplitlessFlexible for different concentrations.
Inlet Liner Base-deactivated, single taper with glass woolMinimizes active sites, preventing analyte loss or peak tailing.
Inlet Temp 250 °CEnsures complete vaporization without thermal degradation.[18]
Split Ratio 50:1Prevents column overloading while maintaining good sensitivity.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program Initial: 80 °C, hold 2 min Ramp: 10 °C/min to 240 °C Hold: 5 minSeparates volatile solvents and provides resolution for the main analyte and related impurities.
Detector FIDUniversal carbon detector, excellent for quantification.[19]
Detector Temp 260 °CPrevents condensation of analytes in the detector.
Makeup Gas Nitrogen, 25 mL/minStandard for FID.
H2 Flow 30 mL/minStandard for FID.
Air Flow 300 mL/minStandard for FID.

4. Analysis Sequence and System Suitability

  • Solvent Blank: Inject methanol to ensure no system contamination.

  • System Suitability (SSS Injection): Inject the SSS. This is the self-validating step.

    • Resolution: The resolution between 2-amino-5-bromopyridine and this compound should be > 2.0.

    • Tailing Factor: The tailing factor for the this compound peak should be between 0.9 and 1.5.

    • Repeatability: Make five replicate injections of the SSS. The relative standard deviation (%RSD) of the peak area for this compound should be < 2.0%.

  • Sample Analysis: Once system suitability is passed, inject the prepared sample solution.

  • Bracketing Blanks/Standards: Inject a solvent blank after every 10-15 sample injections to check for carryover.

5. Data Analysis and Purity Calculation

  • Integrate all peaks in the chromatogram, excluding the solvent front.

  • Calculate the purity using the area percent normalization method, which assumes that all impurities have a similar response factor in the FID as the main component.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The assessment of purity for a pharmaceutical intermediate like this compound is a multi-faceted task that demands a robust and well-justified analytical strategy. While techniques like HPLC, qNMR, and DSC provide invaluable orthogonal information, Gas Chromatography with FID offers a highly efficient, sensitive, and cost-effective method for routine quality control.[21] By understanding the potential impurity profile based on the synthetic route and by carefully selecting a base-deactivated column and liner, the inherent challenges of analyzing a polar amine can be overcome. The detailed protocol in this guide establishes a self-validating system that ensures the generation of trustworthy and accurate data, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

A Comparative Guide to Microwave Synthesis vs. Conventional Heating for 2-Amino-3,5-dibromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Amino-3,5-dibromopyridine and its Synthesis

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a cornerstone. Among its many derivatives, this compound stands out as a critical chemical intermediate, serving as a versatile building block for a multitude of complex molecules.[1][2] Its unique structure, featuring bromine atoms at the 3 and 5 positions and an amino group at the 2 position, provides multiple reactive sites for further functionalization, enabling the synthesis of novel therapeutic agents and crop protection chemicals.[1][2] Researchers frequently utilize this compound in the development of targeted therapies, particularly in oncology and infectious diseases.[2]

The efficiency, yield, and purity of this compound synthesis are paramount to the success of subsequent research and development efforts. Traditionally, its preparation via the bromination of 2-aminopyridine has relied on conventional heating methods. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) presents a compelling alternative. This guide provides a detailed, data-supported comparison of these two heating methodologies, offering researchers and drug development professionals the insights needed to select the optimal synthetic strategy.

Fundamental Principles: A Tale of Two Heating Mechanisms

The choice between conventional and microwave heating is not merely a matter of preference but a fundamental decision that impacts reaction kinetics, product purity, and overall efficiency. The difference lies in the very physics of how energy is delivered to the reacting molecules.

Conventional Heating: The Slow Path of Conduction

Conventional heating relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) through the walls of the reaction vessel to the solvent and, finally, to the reactants.[3] This process, governed by conduction and convection, is inherently inefficient and slow.[3][4] It creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the reaction mixture, which can lead to localized overheating, decomposition of sensitive reagents, and the formation of unwanted byproducts.[4]

Microwave Synthesis: Direct and Instantaneous Energy Transfer

Microwave synthesis operates on a fundamentally different principle: dielectric heating.[5] Instead of external heat transfer, microwave irradiation directly couples with polar molecules within the reaction mixture, causing a rapid and uniform increase in temperature throughout the sample volume.[6][7] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[7][8] This constant reorientation leads to intense molecular friction and collisions, generating heat instantaneously and volumetrically.[5][6]

  • Ionic Conduction: If ionic species are present in the reaction medium, they will migrate back and forth under the influence of the oscillating electric field. The resulting collisions convert this kinetic energy into heat, further contributing to the rapid temperature rise.[7]

This direct energy transfer bypasses the limitations of thermal conductivity, providing the necessary activation energy for the reaction to proceed much more quickly and efficiently.[3]

Head-to-Head Comparison: The Bromination of 2-Aminopyridine

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-aminopyridine. While this reaction can be performed using both heating methods, the outcomes differ dramatically in terms of speed, efficiency, and product quality.

ParameterMicrowave Synthesis (MAOS)Conventional HeatingRationale & Causality
Reaction Time 10 - 30 minutes4 - 12 hoursMAOS provides rapid, direct, and uniform heating, allowing the reaction to reach and overcome the activation energy barrier almost instantaneously.[3] Conventional heating is limited by slow conductive heat transfer.
Product Yield Typically > 85%50 - 70%The significant reduction in reaction time and uniform heating profile in MAOS minimizes the thermal degradation of reactants and products, leading to fewer side reactions and higher conversion to the desired product.
Product Purity High (often requires minimal purification)Moderate to Low (often requires extensive purification)Shorter exposure to high temperatures reduces the formation of thermal byproducts.[9][10] Over-bromination or tar formation, common in prolonged conventional heating, is significantly suppressed.
Energy Consumption LowerHigherMicrowaves heat only the polar reaction mixture, not the vessel itself, representing a more efficient use of energy.[9] Conventional methods waste significant energy heating the apparatus and surrounding environment.
Process Control Precise temperature and pressure monitoringLess precise bulk temperature controlModern microwave reactors allow for exact control over reaction parameters, enhancing reproducibility. Conventional methods suffer from temperature gradients, making precise control difficult.
Scalability Ideal for discovery and process optimization (mg to kg scale)Well-established for large industrial scaleWhile batch microwave systems are excellent for rapid optimization, continuous flow microwave reactors are increasingly being used for larger-scale production. Conventional batch reactors remain the standard for very large-scale industrial synthesis.

Note: Yields and times are representative and based on data from similar pyridine functionalization reactions, which show that microwave irradiation consistently provides superior yields in drastically shorter times. For example, one study on a similar pyridine derivative reported a 55% yield in 30 minutes with microwaves, compared to only 4% with conventional heating under identical conditions.[11]

Experimental Protocols

Safety First: The synthesis of this compound involves hazardous materials. Bromine is highly toxic and corrosive.[12] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Microwave reactions can generate significant pressure; only use vessels and equipment specifically designed for microwave synthesis.

Protocol 1: Microwave-Assisted Synthesis

This protocol leverages the speed and efficiency of microwave heating. The use of a polar solvent like acetic acid is crucial for effective energy absorption.

Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-aminopyridine (0.94 g, 10 mmol).

  • Solvent Addition: Add 5 mL of glacial acetic acid to the vessel.

  • Bromine Addition: Carefully add bromine (1.1 mL, 21 mmol, 2.1 equivalents) to the stirred solution.

  • Reaction Setup: Securely seal the vessel with a septum cap. Place the vessel into the cavity of a dedicated laboratory microwave synthesizer.

  • Microwave Irradiation: Set the reaction parameters:

    • Temperature: 120°C (using the instrument's IR sensor)

    • Irradiation Time: 15 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Work-up: After the reaction is complete, cool the vessel to room temperature using compressed air. Carefully uncap the vessel in a fume hood.

  • Neutralization & Isolation: Pour the reaction mixture over 50 g of crushed ice. Slowly neutralize the solution with a 40% aqueous sodium hydroxide solution until the pH is ~7-8, keeping the mixture cool in an ice bath.

  • Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is clear. Dry the product under vacuum to yield this compound.

  • Characterization: Confirm product identity and purity using NMR, IR spectroscopy, and melting point analysis (Expected mp: 104-107°C).[1][13]

Protocol 2: Conventional Heating Synthesis

This protocol follows a traditional approach, requiring longer reaction times and careful temperature management.

Methodology:

  • Reagent Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-aminopyridine (0.94 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Temperature Control: Cool the flask in an ice-water bath to below 20°C.

  • Bromine Addition: Prepare a solution of bromine (1.1 mL, 21 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred 2-aminopyridine solution over 30 minutes, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture using a heating mantle to 60°C and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice.

  • Neutralization: Carefully neutralize the mixture with 40% aqueous sodium hydroxide solution to a pH of ~7-8 while cooling in an ice bath.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water. The crude product may require further purification by recrystallization from aqueous ethanol or column chromatography to remove unreacted starting material and mono-brominated byproducts.[1][14]

  • Characterization: Confirm product identity and purity as described in the microwave protocol.

Visualizing the Workflows

The fundamental differences in the experimental procedures are best illustrated through workflow diagrams.

Conventional_Workflow cluster_prep Preparation (Flask) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-Aminopyridine in Acetic Acid prep2 Cool to <20°C prep1->prep2 prep3 Slowly Add Bromine Solution prep2->prep3 react1 Heat to 60°C prep3->react1 react2 Stir for 6 Hours react1->react2 react3 Monitor via TLC react2->react3 work1 Cool & Quench on Ice react3->work1 work2 Neutralize with NaOH work1->work2 work3 Filter Precipitate work2->work3 work4 Wash & Recrystallize work3->work4 end end work4->end Final Product

Caption: Workflow for Conventional Heating Synthesis.

Microwave_Workflow cluster_prep Preparation (Microwave Vial) cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation prep1 Combine Reactants & Solvent in Vial prep2 Seal Vessel prep1->prep2 react1 Set Temp: 120°C Time: 15 min prep2->react1 react2 Irradiate with Stirring react1->react2 work1 Cool Vial react2->work1 work2 Quench on Ice work1->work2 work3 Neutralize with NaOH work2->work3 work4 Filter & Wash work3->work4 end end work4->end Final Product

Caption: Workflow for Microwave-Assisted Synthesis.

Conclusion: A Clear Verdict for Modern Synthesis

The comparative analysis unequivocally demonstrates that microwave-assisted synthesis is a superior method for the preparation of this compound in a research and development setting. The dramatic reduction in reaction time from hours to mere minutes, coupled with significantly higher yields and product purity, presents a compelling case for its adoption.[15][16]

For professionals in drug discovery, this acceleration directly translates to a faster pipeline, enabling more rapid synthesis of derivatives for structure-activity relationship (SAR) studies. While conventional heating remains a viable and established method for large-scale industrial production, microwave synthesis offers unparalleled advantages in efficiency, speed, and process control for laboratory-scale preparations. As a green chemistry approach, it also offers benefits in energy efficiency and potentially reduced solvent usage.[4][8] The adoption of MAOS for the synthesis of key intermediates like this compound is a strategic step toward a more efficient and sustainable future in chemical synthesis.

References

A Senior Application Scientist's Guide to Base Selection for Suzuki-Miyaura Reactions of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its power lies in its functional group tolerance and the vast commercial availability of reaction partners. However, the success of this Nobel Prize-winning reaction is critically dependent on the careful selection of reaction parameters, with the choice of base being paramount.[2][3]

This guide provides an in-depth evaluation of different bases for the Suzuki-Miyaura coupling of a particularly challenging substrate: 2-Amino-3,5-dibromopyridine. This molecule, a valuable building block, presents unique hurdles due to its two reactive bromine sites and a potentially catalyst-inhibiting amino group.[4] Understanding the nuanced role of the base is key to navigating these challenges and achieving high-yield, selective synthesis.

The Mechanistic Imperative: Why the Base is a Critical Catalyst

The base in a Suzuki-Miyaura reaction is not a mere spectator; it is an active and essential promoter of the catalytic cycle.[3] Its primary function is to facilitate the transmetalation step, the crucial transfer of the organic group from the organoboron species to the palladium center.[1][5] This is generally understood to occur via one of two dominant pathways.[2]

  • The Boronate Pathway: The base activates the boronic acid (R-B(OH)₂) by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This anionic species is significantly more reactive towards the palladium(II) complex, accelerating transmetalation.[2][6][7]

  • The Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) pre-catalyst or solvent to generate a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[2]

The operative pathway is a function of the specific base, solvent, and substrates involved. Regardless of the precise mechanism, the base's role in activating one of the coupling partners is indispensable for an efficient reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Base Base (e.g., K₃PO₄, Na₂CO₃) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid Activation Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetalation Facilitates transfer of Ar'

The Suzuki-Miyaura Cycle Highlighting the Role of the Base.

A Comparative Analysis of Bases for Amino-Halopyridine Coupling

The choice of base significantly impacts reaction yield, rate, and selectivity. For a substrate like this compound, the base must be strong enough to promote transmetalation but not so harsh as to cause unwanted side reactions. Furthermore, the amino group's ability to coordinate with the palladium catalyst adds a layer of complexity.[4]

Inorganic bases are overwhelmingly preferred for these couplings over their organic counterparts (e.g., triethylamine), which are often found to be less effective.[8] Below is a comparative summary based on experimental data from couplings of structurally similar amino-bromopyridines.

BaseTypeTypical YieldsCommon ConditionsKey Insights & Causality
K₃PO₄ PhosphateGood to ExcellentPd(PPh₃)₄, 1,4-Dioxane/H₂O, 85-95 °COften the base of choice for challenging heteroaryl couplings. Its moderate basicity and high solubility in aqueous/organic mixtures effectively promote the formation of the reactive boronate species without degrading sensitive substrates.[9]
Na₂CO₃ CarbonateGood to ExcellentPd catalyst, various solvents (e.g., EtOH/H₂O, DMF/H₂O), 80-100 °CA highly effective, economical, and widely used base.[10] It provides a good balance of basicity and compatibility. In some systems, it has been shown to outperform other inorganic bases, leading to near-quantitative yields.[8][10]
K₂CO₃ CarbonateModerate to GoodPd catalyst, various solventsA slightly stronger and more soluble base than Na₂CO₃. It is a reliable choice, though sometimes outperformed by K₃PO₄ or Na₂CO₃ depending on the specific catalyst and ligand system.[2]
Cs₂CO₃ CarbonateVariablePd catalyst, various solventsThe most basic and soluble of the common alkali carbonates. Its high basicity can accelerate the reaction but may also increase the rate of side reactions like protodeboronation, where the boronic acid is prematurely consumed.
NaOH/KOH HydroxideVariablePd catalyst, various solventsThese strong bases can be effective but carry a higher risk of promoting side reactions or being incompatible with base-sensitive functional groups on either coupling partner.[2] Their high basicity can sometimes be detrimental to the overall yield.
KF FluorideModerate to GoodPd catalyst, anhydrous conditionsFluoride ions are believed to play a unique role in activating the boronic acid, potentially through the formation of a highly nucleophilic trifluoroborate species.[5] It is particularly useful when base-labile groups are present.

Field-Proven Insights:

  • For substrates like this compound, potassium phosphate (K₃PO₄) is an excellent starting point due to its proven efficacy in coupling complex heteroaryl halides, particularly those bearing amine functionalities.[9]

  • Sodium carbonate (Na₂CO₃) represents a cost-effective and highly potent alternative that should be screened early in the optimization process.[10]

  • The choice between mono- and di-substitution on the this compound core will be heavily influenced by the stoichiometry of the boronic acid and reaction time, but the base's strength can also play a role in reaction kinetics and selectivity.

Validated Experimental Protocol: Suzuki-Miyaura Coupling of an Amino-Bromopyridine

This protocol is adapted from established procedures for the coupling of similar substrates and provides a robust starting point for the reaction of this compound.[4][9]

Workflow start Start reagents 1. Combine Solids: Amino-bromopyridine (1.0 eq) Arylboronic Acid (1.2 eq) Base (e.g., K₃PO₄, 2.0 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) start->reagents inert 2. Inert Atmosphere: Evacuate & backfill flask with Nitrogen or Argon (3x) reagents->inert solvents 3. Add Degassed Solvents: 1,4-Dioxane/Water (4:1 ratio) inert->solvents heat 4. Heat Reaction: Stir at 80-95 °C solvents->heat monitor 5. Monitor Progress: TLC or LC-MS heat->monitor workup 6. Work-up: Cool, dilute with EtOAc, wash with water & brine monitor->workup Upon completion purify 7. Purify: Dry organic layer, concentrate, & perform column chromatography workup->purify end End Product purify->end

General Experimental Workflow for the Suzuki-Miyaura Reaction.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents for mono-coupling)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (by sparging with N₂ or Ar for 30 min)

  • Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst.

  • Inerting the System: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water (a typical ratio is 4:1 or 5:1 dioxane to water).

  • Heating and Monitoring: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C. Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 12-24 hours.[4]

  • Reaction Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Recommendations

The selection of an appropriate base is a decisive factor in the success of Suzuki-Miyaura couplings involving the complex substrate this compound. While many bases can effect the transformation, their performance varies significantly. Inorganic bases are clearly superior to organic ones for this class of reaction.

Based on extensive literature precedent with similar heteroaromatic systems, potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) stand out as the most reliable and effective choices. They provide the necessary basicity to promote the key transmetalation step while minimizing undesirable side reactions. For any new coupling partner, a prudent initial screen should include these two bases to establish a performance benchmark. Subsequent optimization of catalyst, ligand, solvent, and temperature will then pave the way to an efficient and high-yielding synthesis.

References

A Senior Application Scientist's Guide to Screening 2-Amino-3,5-dibromopyridine Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2-Amino-3,5-dibromopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyridine ring system is one such scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and enhances the pharmacokinetic properties of drug molecules, making it a staple in the drug designer's toolbox.[2]

This guide focuses on a particularly strategic derivative: This compound . This compound is more than just another pyridine; it is a versatile and powerful building block for combinatorial chemistry and targeted drug discovery.[3] The rationale for its strategic importance lies in its distinct functional handles:

  • The 2-Amino Group: A key nucleophilic site, perfect for forming amides, ureas, or participating in condensation reactions to build larger, more complex structures.

  • Two Bromine Atoms (Positions 3 and 5): These halogens are ideal leaving groups for modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the sequential and controlled introduction of a vast array of aryl, heteroaryl, or alkyl groups, creating extensive chemical diversity from a single starting material.[3][4]

The clinical success of Pexidartinib (Turalio™), a potent and selective kinase inhibitor for treating tenosynovial giant cell tumor, serves as a prime example of the therapeutic potential unlocked by this scaffold.[3] This guide provides an in-depth, comparative overview of the experimental workflows used to screen derivatives of this compound for anticancer and antimicrobial activities, grounded in established scientific principles and protocols.

General Synthetic Strategy: A Gateway to Chemical Diversity

The power of the this compound scaffold lies in its synthetic tractability. A library of diverse compounds can be generated through a systematic, multi-step synthetic approach. The process typically begins with the commercially available 2-aminopyridine, which is first brominated to yield intermediates like 2-amino-5-bromopyridine and the key starting material, this compound.[5][6]

The subsequent derivatization leverages the differential reactivity of the functional groups. Palladium-catalyzed cross-coupling reactions are employed to substitute the bromine atoms, while the amino group can be functionalized through various other chemical transformations.

G cluster_0 Synthesis & Derivatization A 2-Aminopyridine (Starting Material) B Bromination (e.g., NBS) A->B C This compound (Core Scaffold) B->C D Suzuki / Buchwald-Hartwig Cross-Coupling C->D Functionalize Br at C3/C5 E Amide Coupling / Condensation C->E Functionalize NH2 at C2 F Diverse Library of Final Compounds D->F E->F

Caption: General synthetic workflow for creating a diverse library from this compound.

Part 1: Anticancer Activity Screening Workflow

The 2-aminopyridine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors that target dysregulated cell signaling pathways.[3][7] A systematic screening cascade is essential to identify lead compounds and elucidate their mechanism of action.

G cluster_1 Anticancer Screening Cascade Start Derivative Library A Primary Screen: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Start->A B Identify 'Hits' (Compounds with low IC50) A->B Potency? C Secondary Screen: In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR, PI3K) B->C Target? D Mechanistic Study: Cell Cycle Analysis (Flow Cytometry) B->D Mechanism? End Lead Compound Identification C->End D->End

Caption: A typical experimental workflow for identifying and characterizing anticancer drug candidates.

Experimental Protocol 1: MTT Assay for General Cytotoxicity

This assay serves as the initial high-throughput screen to assess a compound's ability to reduce the viability of cancer cells.

  • Principle of Causality: The assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[9]

  • Step-by-Step Methodology:

    • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add 10-20 µL of a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[10] During this time, visible purple precipitates will form in the wells with viable cells.

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[11]

    • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density or OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background noise.[9]

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

If a compound shows significant cytotoxicity, the next logical step is to investigate how it kills the cells. Cell cycle analysis can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), a hallmark of tubulin-targeting agents.

  • Principle of Causality: Propidium Iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).

  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat them with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

    • Cell Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge the cell suspension to obtain a cell pellet.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing.[12][13] This fixes the cells and permeabilizes their membranes to allow PI entry. Cells can be stored at 4°C for several weeks at this stage.[13]

    • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with cold Phosphate-Buffered Saline (PBS).[12]

    • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[14] The RNase is crucial as it degrades double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[12]

    • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[13][14]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL-2 or FL-3 channel. Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Anticancer Performance

The true value of a screening campaign is revealed in the comparative data. Structure-activity relationship (SAR) studies show that substitutions on the pyridine core and its appended rings are critical for potency. For instance, the presence of halogen (Br or Cl) substituted groups on an attached benzene ring can significantly contribute to anticancer activity.[15]

Derivative/ModificationCancer Cell LineIC₅₀ (µM)Reference
Compound 4f (2-amino-3-cyano-pyridine with 4-bromophenyl group)A549 (Lung)23.78[15]
Compound 4f MKN45 (Gastric)67.61[15]
Compound 4f MCF7 (Breast)53.87[15]
Compound 1 (Pyrido[2,3-d]pyrimidine derivative)MCF-7 (Breast)3.98[16]
Compound 1 (EGFR Kinase Inhibition)EGFRWT0.093[16]
Compound 10 (LDN-214117) (2-methylpyridine derivative of K02288)ALK2 Kinase0.0019[4]
Imidazopyridine Derivative C188 MCF7 (Breast)24.4[17]

Note: Data is compiled from studies on related 2-aminopyridine derivatives to illustrate typical results, as specific data for this compound derivatives is proprietary or dispersed across numerous sources. The principle of SAR remains the same.

Part 2: Antimicrobial Activity Screening Workflow

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyridine-containing heterocycles have demonstrated significant potential in this area.[18]

G cluster_2 Antimicrobial Screening Cascade Start Derivative Library A Primary Screen: Broth Microdilution Assay (Gram+, Gram-, Fungi) Start->A B Determine Minimum Inhibitory Concentration (MIC) A->B C Identify 'Hits' (Compounds with low MIC) B->C End Lead Compound Identification C->End

Caption: A streamlined workflow for determining the antimicrobial potency of new chemical entities.

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method for determining the antimicrobial potency of a compound.

  • Principle of Causality: The goal is to find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] This is achieved by challenging a standardized inoculum of the microbe with serial dilutions of the test compound.

  • Step-by-Step Methodology:

    • Compound Preparation: Dissolve the test compounds in a suitable solvent (like DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[19][20] The final volume in each well is typically 50-100 µL.

    • Inoculum Preparation: Select isolated colonies of the test microorganism (Staphylococcus aureus, Escherichia coli, etc.) from a fresh agar plate (18-24 hours old).[21] Suspend the colonies in broth and adjust the turbidity to match a 0.5 McFarland standard. This standardizes the bacterial density.

    • Inoculation: Dilute the standardized inoculum to the final required concentration. Inoculate each well of the microtiter plate with the microbial suspension, bringing the final volume to 100-200 µL.[21][22]

    • Controls: Every plate must include a:

      • Growth Control: Wells with only broth and inoculum (no compound) to ensure the microbe can grow.[19]

      • Sterility Control: Wells with only broth (no inoculum) to check for contamination.[19]

      • Positive Control: A known antibiotic (e.g., Gentamicin, Ciprofloxacin) to validate the assay.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[23]

    • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[19] The results can also be read using a plate reader measuring OD at 600 nm.[22]

Comparative Antimicrobial Performance

The antimicrobial activity of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents. The presence of certain functional groups, such as a cyclohexylamine, has been shown to generate significant activity against Gram-positive bacteria.[24][25]

Derivative/ModificationMicroorganismMIC (µg/mL)Reference
Compound 2c (2-amino-3-cyanopyridine with cyclohexylamine)S. aureus0.039[24][25]
Compound 2c B. subtilis0.039[24][25]
Compound 2c B. cereus78[25]
Compound 2c L. monocytogenes156[25]
5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives Gram-positive bacteriaSignificant activity (5-30x more than parent)[26]
Pyridine-oxazolidinone hybrid (Compound 5) Gram-positive bacteria1-2[27]

Note: Data is compiled from studies on related 2-aminopyridine derivatives to illustrate typical results and highlight key structure-activity relationships.

Comparison with Alternative Heterocyclic Scaffolds

While the 2-aminopyridine scaffold is exceptionally versatile, it is important for drug discovery professionals to consider alternatives. The choice of a core scaffold is a critical decision that impacts synthesis, biological activity, and pharmacokinetic properties.

  • Pyrazines: Replacing the pyridine core of 2-aminopyridines with a pyrazine ring has led to the identification of novel antimalarial agents with potent oral activity, demonstrating how a simple nitrogen transposition can dramatically alter biological properties.[28]

  • Thienopyridines & Thiazolopyridines: These fused heterocyclic systems offer different electronic properties and three-dimensional shapes compared to pyridine. They are being actively explored for anticancer and antimicrobial applications.[29][30]

  • Imidazopyridines: This scaffold is a cornerstone for developing kinase inhibitors, with numerous derivatives showing potent activity against a range of serine/threonine and tyrosine kinases implicated in cancer.

  • Oxadiazoles & Pyrazolines: These five-membered heterocycles are also prominent in drug discovery, often explored for anticancer, antimicrobial, and antiviral activities.[31]

The key advantage of This compound remains its synthetic utility. The two bromine atoms provide two distinct, reliable points for diversification via cross-coupling, allowing for the rapid exploration of a vast chemical space to optimize potency and selectivity against a chosen biological target.[3][4]

Conclusion and Future Directions

The this compound scaffold is a proven, high-value starting point for the discovery of novel therapeutic agents. Its synthetic accessibility allows for the creation of large, diverse chemical libraries, and the systematic screening workflows detailed in this guide provide a robust framework for identifying and characterizing potent anticancer and antimicrobial lead compounds.

The comparative data underscores the critical importance of structure-activity relationships; subtle changes to the substituents on the pyridine core or its appended moieties can lead to dramatic shifts in biological activity and target selectivity. Future research should continue to leverage this scaffold to explore new biological targets. Furthermore, advanced drug design strategies, such as the incorporation of deuterium to improve metabolic stability and pharmacokinetic profiles, represent a promising avenue for optimizing lead candidates derived from this versatile and powerful chemical framework.[7][32]

References

A Comparative Guide to the Synthetic Strategies for 2-Amino-3,5-dibromopyridine: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-3,5-dibromopyridine

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its di-bromo substituted pyridine ring, coupled with a reactive amino group, offers a versatile scaffold for constructing complex molecular architectures. The precise control over the synthesis of this molecule is paramount to ensure high purity and yield, which directly impacts the efficiency and economics of drug development and manufacturing processes. This guide provides a comparative analysis of the common synthetic routes to this compound, with a focus on the underlying kinetic and mechanistic principles that govern its formation.

Synthetic Strategies: An Overview of Electrophilic Bromination

The primary route to this compound is the electrophilic bromination of 2-aminopyridine. The strongly activating and ortho-, para-directing amino group facilitates the introduction of bromine atoms onto the pyridine ring. However, this high reactivity also presents a significant challenge: controlling the extent of bromination to selectively yield the desired di-bromo product over mono-bromo or tri-bromo derivatives. The choice of brominating agent, solvent, and reaction temperature are critical levers to modulate the reaction kinetics and achieve the desired selectivity.

Comparative Analysis of Bromination Methodologies

Method 1: Direct Bromination with Liquid Bromine in Acetic Acid

This classical approach involves the direct use of elemental bromine in a polar protic solvent like acetic acid. The reaction proceeds through the formation of a bromonium ion, which is the active electrophile.

Causality Behind Experimental Choices:

  • Acetic Acid: Serves as a polar solvent to dissolve the reactants and facilitates the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

  • Temperature Control: The reaction is highly exothermic. Initial cooling is crucial to control the reaction rate and prevent runaway reactions and the formation of multiple byproducts. A subsequent temperature increase can be employed to drive the reaction to completion.[1]

Kinetic Considerations:

The reaction rate is highly dependent on the concentration of both 2-aminopyridine and bromine. The formation of 2-amino-5-bromopyridine is the initial product, which can then undergo a second bromination to yield this compound. To favor the di-bromo product, a molar excess of bromine is typically used.

Method 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine, offering better control over the reaction.

Causality Behind Experimental Choices:

  • NBS: Provides a slow, controlled release of bromine in situ, which helps to minimize over-bromination and the formation of impurities.[2][3] This is particularly advantageous when trying to isolate mono-bromo intermediates, but with adjusted stoichiometry, can be directed towards the di-bromo product.

  • Solvent (Acetone/Acetonitrile): The choice of solvent can influence the reaction rate and selectivity. Acetonitrile has been reported to be effective in minimizing byproduct formation.[4]

Kinetic Considerations:

The reaction with NBS is generally slower and more controlled than with liquid bromine. The rate is influenced by the solvent polarity and the temperature. The use of NBS often leads to a cleaner reaction profile with higher selectivity for the desired product.

Method 3: High-Temperature Gas-Phase Bromination

This method involves passing vaporized 2-aminopyridine and bromine over a catalyst at high temperatures.

Causality Behind Experimental Choices:

  • High Temperature (e.g., 500°C): Provides the activation energy for the gas-phase reaction.[5]

  • Catalyst (e.g., Pumice): Provides a surface for the reaction to occur.

Kinetic Considerations:

This method is characterized by very fast reaction rates but poor selectivity. The high energy input leads to the formation of a complex mixture of mono-, di-, and tri-brominated pyridines, making it unsuitable for the selective synthesis of this compound.[5][6]

Data Presentation: Comparison of Synthetic Methods

MethodBrominating AgentSolventTemperatureKey AdvantagesKey Disadvantages
1 Liquid BromineAcetic Acid0°C to 50°CReadily available reagents, relatively low cost.Highly exothermic, potential for over-bromination, safety concerns with liquid bromine.
2 N-Bromosuccinimide (NBS)Acetone/AcetonitrileRoom Temperature to 10°CMilder, more selective, easier to handle, cleaner reaction.[2][3][4]Higher cost of NBS compared to liquid bromine.
3 Liquid Bromine (Vapor)Gas Phase~500°C-Violent reaction, poor selectivity, complex product mixture, not synthetically useful for this target.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using Liquid Bromine

Materials:

  • 2-Aminopyridine

  • Glacial Acetic Acid

  • Liquid Bromine

  • 40% Sodium Hydroxide Solution

  • Petroleum Ether

Procedure:

  • Dissolve 2-aminopyridine (1.0 mole) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of bromine (2.1 moles) in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C for the first half of the addition.

  • Allow the temperature to rise to 50°C during the second half of the addition.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water and neutralize with 40% sodium hydroxide solution with cooling.

  • Collect the precipitated solid by filtration and wash with water.

  • The crude product contains a mixture of 2-amino-5-bromopyridine and this compound. This compound can be isolated and purified from this mixture, often by recrystallization or chromatography, or by washing away the more soluble mono-bromo compound with a suitable solvent like hot petroleum ether.[1]

Protocol 2: Synthesis of this compound using NBS

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone or Acetonitrile

  • Water

Procedure:

  • Dissolve 2-aminopyridine (1.0 mole) in acetone in a round-bottom flask.

  • Cool the solution to 10°C.

  • Add NBS (2.1 moles) portion-wise over a period of 1 hour, maintaining the temperature at 10°C.[2]

  • Stir the mixture for an additional 30 minutes at this temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the residue from 90% ethanol to obtain this compound.[2]

Visualizations

ReactionPathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine + Br+ This compound This compound 2-Amino-5-bromopyridine->this compound + Br+

Caption: Electrophilic bromination pathway of 2-aminopyridine.

WorkflowComparison cluster_0 Method 1: Liquid Bromine cluster_1 Method 2: NBS A1 Dissolve 2-AP in Acetic Acid A2 Cool to <20°C A1->A2 A3 Add Liquid Bromine A2->A3 A4 Neutralize & Precipitate A3->A4 A5 Isolate Product A4->A5 B1 Dissolve 2-AP in Acetone B2 Cool to 10°C B1->B2 B3 Add NBS B2->B3 B4 Evaporate Solvent B3->B4 B5 Recrystallize B4->B5

Caption: Comparative workflow of liquid bromine vs. NBS methods.

References

A Comparative Guide to the Bromination of 2-Aminopyridine: NBS vs. Liquid Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto the 2-aminopyridine scaffold is a cornerstone transformation in medicinal chemistry and materials science. The resulting brominated pyridines are versatile intermediates, primed for a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that enable the construction of complex molecular architectures. However, the choice of brominating agent is a critical decision that dictates regioselectivity, safety, and overall efficiency. This guide provides an in-depth comparison of two common reagents for this purpose: N-Bromosuccinimide (NBS) and elemental liquid bromine (Br₂), offering a clear rationale for process selection.

Part 1: The Underlying Chemistry - Mechanistic Considerations

The bromination of 2-aminopyridine proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. However, the powerful electron-donating amino group at the 2-position activates the ring, making it more susceptible to substitution.[1] This activation is not uniform; the amino group directs incoming electrophiles primarily to the C5 (para) and C3 (ortho) positions. Understanding how each reagent generates the electrophilic bromine species is key to predicting and controlling the reaction's outcome.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline, solid reagent that serves as a source of electrophilic bromine.[2][3] Unlike liquid bromine, NBS provides a low, steady concentration of Br₂, which is crucial for its selectivity.[2][4] The reaction is typically performed in a polar solvent, and the mechanism involves the polarization of the N-Br bond, making the bromine atom electrophilic (Br⁺).

The strong activating effect of the 2-amino group directs the substitution almost exclusively to the electron-rich 5-position, yielding 2-amino-5-bromopyridine as the major product.[1] This high regioselectivity is a significant advantage of NBS, minimizing the formation of the 3-bromo or 3,5-dibromo side products that often complicate purification.[1]

NBS_Bromination cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2AP 2-Aminopyridine Sigma Sigma Complex (Wheland Intermediate) 2AP->Sigma + Br+ (from NBS) NBS NBS NBS->Sigma Product 2-Amino-5-bromopyridine Sigma->Product - H+ Succinimide Succinimide Sigma->Succinimide

Mechanism of NBS Bromination of 2-Aminopyridine
Bromination with Liquid Bromine (Br₂)

Liquid bromine is a powerful, aggressive brominating agent. The reaction also follows an SₑAr pathway, but its high reactivity often leads to a lack of selectivity. When reacting with a highly activated substrate like 2-aminopyridine, over-bromination is a significant challenge.[5]

Typically, the reaction is carried out in a solvent like acetic acid, which helps to polarize the Br-Br bond.[6] While the initial bromination is still directed to the 5-position, the resulting 2-amino-5-bromopyridine is itself an activated ring and can readily undergo a second bromination at the 3-position. This often results in a mixture of mono- and di-brominated products, with 2-amino-3,5-dibromopyridine being a major byproduct.[5][6][7] Controlling the stoichiometry and reaction temperature is critical but often insufficient to prevent the formation of this impurity.[6]

Br2_Bromination cluster_reactants Reactants cluster_products Products 2AP_Br2 2-Aminopyridine Mono 2-Amino-5-bromopyridine 2AP_Br2->Mono + Br₂ - HBr Br2 Br₂ Br2->Mono Di This compound (Major Byproduct) Mono->Di + Br₂ - HBr (Over-bromination)

Typical Product Distribution with Liquid Bromine

Part 2: Head-to-Head Performance Comparison

The choice between NBS and liquid bromine extends beyond mechanistic subtleties and into practical considerations of safety, efficiency, and cost.

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Regioselectivity High. Primarily yields the mono-substituted 2-amino-5-bromopyridine.[1]Moderate to Low. Often produces mixtures of 2-amino-5-bromopyridine and this compound.[6][7]
Typical Yield Good to excellent (often >90%) for the desired mono-bromo product.[7][8]Variable; can be good for the total brominated material, but lower for the isolated mono-bromo product after purification.[6]
Reaction Conditions Mild. Typically requires a polar solvent like DMF or Acetonitrile at temperatures from 0°C to room temperature.[9][10]Harsher. Often requires glacial acetic acid and careful temperature control to manage exotherms and selectivity.[6]
Safety & Handling Significantly Safer. A white, crystalline solid that is easy to weigh and handle with standard personal protective equipment (PPE).[2][11]Extremely Hazardous. A dense, highly corrosive, and volatile liquid that releases toxic fumes. Requires handling in a specialized fume hood with extreme caution.[2]
Byproducts Succinimide, which is generally water-soluble and easily removed during aqueous workup.Hydrogen bromide (HBr) gas is evolved. The major organic byproduct is the di-brominated pyridine.[7]
Purification Simpler. Often, the product can be precipitated by adding water to the reaction mixture, followed by filtration and washing.[10]More complex. Requires careful separation of mono- and di-brominated products, often by recrystallization or chromatography.[6]

Part 3: Experimental Protocols

The following protocols are illustrative examples and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol: Synthesis of 2-Amino-5-bromopyridine using NBS

This protocol is favored for its high selectivity and safety.[9]

  • Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Deionized Water, Ice.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine (1.0 eq) in DMF.[9]

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, dissolve NBS (1.0 - 1.05 eq) in a minimal amount of DMF.[8]

    • Add the NBS solution dropwise to the cooled 2-aminopyridine solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-10 hours.[9]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker of cold water to precipitate the product.[9][10]

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove DMF and succinimide.

    • Dry the solid under vacuum to yield 2-amino-5-bromopyridine as a white to light brown solid.

Protocol: Synthesis of 2-Amino-5-bromopyridine using Liquid Bromine

This protocol, adapted from Organic Syntheses, is a classic procedure but requires stringent safety measures. It often yields a product contaminated with the dibromo species.[6]

  • Materials: 2-aminopyridine, Liquid Bromine, Glacial Acetic Acid, 40% Sodium Hydroxide Solution, Water, Ice.

  • Procedure:

    • Caution! This procedure must be performed in a well-ventilated chemical fume hood.

    • In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.[6]

    • Cool the solution to below 20°C in an ice bath.

    • Prepare a solution of liquid bromine (1.0 eq) in glacial acetic acid.[6]

    • Add the bromine solution dropwise to the stirred 2-aminopyridine solution over 1 hour. Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C for the second half.[6]

    • After addition is complete, stir for an additional hour.

    • Dilute the mixture with water to dissolve any precipitated hydrobromide salt.

    • Carefully neutralize the solution with 40% NaOH solution while cooling in an ice bath to precipitate the product.[6]

    • Collect the crude solid by filtration and wash with water until the washings are free of bromide ions.

    • Dry the solid. The crude product will likely contain this compound, which must be removed by subsequent purification steps like washing with a non-polar solvent or recrystallization.[6]

Workflow_Comparison cluster_NBS NBS Method cluster_Br2 Liquid Bromine Method NBS_Start Dissolve 2-AP in DMF NBS_Add Add NBS Solution at 0°C NBS_Start->NBS_Add NBS_React Stir at RT (8-10h) NBS_Add->NBS_React NBS_Workup Precipitate in Water NBS_React->NBS_Workup NBS_Filter Filter & Wash NBS_Workup->NBS_Filter NBS_Product Pure 2-Amino-5-bromopyridine NBS_Filter->NBS_Product Br2_Start Dissolve 2-AP in Acetic Acid Br2_Add Add Br₂ Solution (0-50°C) Br2_Start->Br2_Add Br2_React Stir (1h) Br2_Add->Br2_React Br2_Workup Neutralize with NaOH Br2_React->Br2_Workup Br2_Filter Filter Crude Solid Br2_Workup->Br2_Filter Br2_Purify Purification Required (e.g., Recrystallization) Br2_Filter->Br2_Purify Br2_Product Mixed Bromo-pyridines Br2_Purify->Br2_Product

Comparative Experimental Workflow Diagram

Part 4: Expert Analysis & Recommendations

The selection between NBS and liquid bromine is a classic case of balancing reactivity, selectivity, and safety.

  • N-Bromosuccinimide (NBS) is the superior choice for most applications, especially in research and development settings. Its high regioselectivity for the 5-position simplifies purification, leading to higher isolated yields of the desired 2-amino-5-bromopyridine with greater reliability.[1][7] Most importantly, its solid form and manageable reactivity present a significantly lower safety risk compared to liquid bromine.[2][11] For syntheses where isomeric purity is paramount, NBS is the unequivocal recommendation.

  • Liquid Bromine (Br₂) may be considered in specific, limited scenarios. Its primary advantage is lower cost on a molar basis, which might be a factor in very large-scale industrial processes where robust, specialized handling equipment and procedures are already in place. However, its use necessitates a more complex purification train to remove the inevitable this compound byproduct.[5][6] For researchers, the safety hazards and purification challenges associated with liquid bromine almost always outweigh its cost benefit.

References

A Senior Application Scientist's Guide to Scalable 2-Amino-3,5-dibromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Amino-3,5-dibromopyridine

This compound is a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] Its densely functionalized pyridine core, featuring both a nucleophilic amino group and two electrophilic bromine atoms at specific positions, offers a versatile scaffold for constructing complex molecular architectures.[2] In the pharmaceutical industry, this compound is a key building block for active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] However, the synthesis of this compound is not without its challenges, primarily centered around achieving high regioselectivity and yield, especially at an industrial scale. This guide provides a comparative analysis of common synthetic protocols, focusing on their scalability, efficiency, and the critical parameters that influence success.

The Core Challenge: Controlling Regioselectivity in the Bromination of 2-Aminopyridine

The most direct and common route to this compound is the electrophilic bromination of 2-aminopyridine. The amino group at the C2 position is a powerful activating group, strongly directing electrophilic substitution to the C3 and C5 positions. While this inherent reactivity is advantageous, it also presents the primary obstacle: over-bromination and the formation of a mixture of products, including the mono-brominated 2-amino-5-bromopyridine. In many reported syntheses where 2-amino-5-bromopyridine is the target, this compound is a significant byproduct that must be removed.[3][4]

Achieving a high yield and purity of the desired dibromo-product at scale, therefore, hinges on carefully controlling the reaction conditions to favor the second bromination event while minimizing the formation of mono-brominated and other impurities. Key factors influencing this delicate balance include the choice of brominating agent, stoichiometry, solvent, and temperature.

Comparative Analysis of Synthetic Protocols

Protocol 1: Direct Bromination with Elemental Bromine

This is the most traditional and atom-economical approach. However, the high reactivity of liquid bromine makes the reaction highly exothermic and potentially difficult to control on a large scale, often leading to a mixture of mono- and di-brominated products.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is a common solvent as it can protonate the pyridine nitrogen, slightly deactivating the ring and helping to moderate the reaction.[3]

  • Stoichiometry: Using slightly more than two equivalents of bromine is necessary to drive the reaction towards the dibromo-product. However, a large excess can lead to further side reactions.

  • Temperature Control: Maintaining a low temperature, especially during the initial addition of bromine, is crucial to manage the exotherm and improve selectivity.[3]

Scalability Concerns:

  • Safety: Handling large quantities of highly corrosive and toxic liquid bromine requires specialized equipment and stringent safety protocols.[5][6][7]

  • Heat Management: The exothermic nature of the reaction can be challenging to manage in large reactors, potentially leading to runaway reactions.

  • Product Purity: Achieving consistent product purity can be difficult due to the competitive formation of 2-amino-5-bromopyridine.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[8] It serves as a source of electrophilic bromine, and its use can often lead to improved regioselectivity and milder reaction conditions.

Causality Behind Experimental Choices:

  • Reagent Choice: NBS provides a low, constant concentration of bromine in the reaction mixture, which can help to minimize over-bromination and side reactions.[8][9]

  • Solvent: Aprotic solvents like acetone or acetonitrile are often used. Acetonitrile has been noted to be particularly effective in minimizing byproduct formation.

  • Stoichiometry: Precise control over the stoichiometry of NBS is critical. Using approximately two equivalents is key to favoring the dibromo-product.

Scalability Advantages:

  • Safety and Handling: As a solid, NBS is significantly less hazardous to handle and store at an industrial scale compared to liquid bromine.[10][11]

  • Reaction Control: Reactions with NBS are often less exothermic and more controllable, which is a major advantage in large-scale production.[11]

  • Cost: While NBS is more expensive than elemental bromine on a molar basis, the increased safety, selectivity, and potentially simpler work-up can offset the initial reagent cost in a full cost-benefit analysis.[10]

Protocol 3: Two-Step Approach via N-Acylation

To gain greater control over the bromination, a two-step process involving the protection of the amino group can be employed. The amino group is first acylated (e.g., with acetic anhydride) to form 2-acetamidopyridine. The acetamido group is less activating than the amino group, allowing for a more controlled bromination, followed by hydrolysis to yield the desired product.

Causality Behind Experimental Choices:

  • Protection Strategy: Acylation moderates the activating effect of the amino group, which can improve the selectivity of the subsequent bromination step.

  • Hydrolysis: The final deprotection step is typically straightforward but adds an extra step to the overall process, reducing atom economy.

Scalability Considerations:

  • Process Complexity: This multi-step approach is less atom-economical and involves more unit operations (acylation, bromination, hydrolysis, and multiple work-ups), which can increase production time and cost.

  • Waste Generation: The additional protection and deprotection steps generate more waste, which is a significant consideration for large-scale, environmentally conscious manufacturing.

Data Presentation: Comparison of Key Parameters

ParameterProtocol 1: Elemental BromineProtocol 2: NBSProtocol 3: N-Acylation Route
Brominating Agent Liquid Bromine (Br₂)N-BromosuccinimideLiquid Bromine (Br₂)
Typical Solvent Acetic AcidAcetonitrile, AcetoneAcetic Acid / Water
Key Advantage High atom economy, low reagent costEnhanced safety, better selectivityHigh control over regioselectivity
Key Disadvantage Hazardous, poor selectivityHigher reagent costLower atom economy, more steps
Scalability Challenging due to safety and controlGoodModerate, due to process complexity
Typical Yield Variable, often moderate for dibromoModerate to GoodGood, but over more steps

Experimental Protocols

Protocol 2: Bromination with N-Bromosuccinimide (Representative Lab-Scale)

This protocol is a representative example for the synthesis of brominated 2-aminopyridines and is adapted from literature procedures focusing on the mono-bromination, with modifications to favor the di-bromo product.[4]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Ethanol (90%)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine (1.0 eq) in acetone.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a solution of NBS (2.05 eq) in acetone dropwise over 1-2 hours, maintaining the temperature at 10-15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Remove the acetone by evaporation under reduced pressure.

  • The residue will contain the product and succinimide. Recrystallize the crude product from 90% ethanol to afford this compound as a solid.

Visualization of Synthetic Pathways

cluster_0 Direct Bromination (Protocols 1 & 2) cluster_1 N-Acylation Route (Protocol 3) 2-AP 2-Aminopyridine Br_Source Br₂ or NBS (>2 eq.) Impurity 2-Amino-5-bromopyridine (Byproduct) 2-AP->Impurity Incomplete Bromination 2-A-3,5-DBP This compound Br_Source->2-A-3,5-DBP Electrophilic Aromatic Substitution 2-AP2 2-Aminopyridine Ac2O Acetic Anhydride 2-AAP 2-Acetamidopyridine Ac2O->2-AAP Protection Br2 Br₂ Brominated_Intermediate Brominated Acetamido Intermediate Br2->Brominated_Intermediate Bromination Hydrolysis Hydrolysis (e.g., NaOH) Final_Product This compound Hydrolysis->Final_Product Deprotection

Caption: Comparison of direct vs. multi-step synthesis of this compound.

Workflow for Scalable Synthesis and Purification

Start Start: 2-Aminopyridine Reaction Bromination (e.g., with NBS in Acetonitrile) Start->Reaction Quench Reaction Quench (e.g., Na₂S₂O₃ solution) Reaction->Quench Isolation Crude Product Isolation (Filtration) Quench->Isolation Purification Purification: Recrystallization or Slurry Wash (e.g., with Ethanol or Petroleum Ether) Isolation->Purification Drying Drying under Vacuum Purification->Drying QC Quality Control (HPLC, NMR, MP) Drying->QC Final Final Product: Pure this compound QC->Final

Caption: A generalized workflow for the scalable production of this compound.

Conclusion and Future Outlook

The synthesis of this compound presents a classic case of balancing reactivity with selectivity. For large-scale production, direct bromination with NBS (Protocol 2) offers the most pragmatic and scalable approach, primarily due to the enhanced safety and handling of the solid reagent compared to liquid bromine. While the N-acylation route (Protocol 3) provides greater control, its economic and environmental viability at scale is diminished by the increased number of steps.

Future advancements in this field will likely focus on catalytic methods that can offer high regioselectivity under milder conditions, potentially eliminating the need for stoichiometric brominating agents and simplifying purification. The development of continuous flow processes for bromination also holds significant promise for improving the safety and consistency of this important transformation on an industrial scale.[12]

References

quantum chemical calculations on the electronic properties of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Electronic Properties of 2-Amino-3,5-dibromopyridine: A Quantum Chemical and Experimental Comparison

This guide provides a comprehensive analysis of the electronic properties of this compound, a versatile heterocyclic compound pivotal in the development of novel pharmaceuticals and functional materials.[1][2] By integrating high-level quantum chemical calculations with established experimental data, we aim to offer researchers, scientists, and drug development professionals a deep, mechanistic understanding of this molecule's behavior. This document moves beyond a simple recitation of data, explaining the causality behind its electronic structure and providing actionable protocols for further investigation.

The Strategic Importance of this compound

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[3] The specific arrangement of functional groups on the pyridine ring dictates the molecule's electronic landscape, thereby influencing its reactivity, stability, and potential for interaction with biological targets.[3] this compound (C₅H₄Br₂N₂) is a particularly interesting case. It features an electron-donating amino group (-NH₂) and two strongly electron-withdrawing bromine (-Br) atoms. This "push-pull" electronic arrangement creates unique properties that make it a valuable intermediate in organic synthesis.[2][4][5] Understanding these properties at a quantum level is not merely academic; it is essential for rationally designing more effective kinase inhibitors, receptor agonists, and other advanced therapeutic agents.[6]

Theoretical Framework: Probing Electronic Structure with Quantum Chemistry

To build a predictive model of this compound's behavior, we turn to quantum chemical calculations, which offer insights that are often difficult to obtain through experimentation alone.[3]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for studying medium-sized organic molecules because it provides an optimal balance between computational accuracy and efficiency.[3][7][8] The core tenet of DFT is that the total energy of a system, and thus all its properties, can be determined from its electron density.[3] This allows us to accurately predict key electronic descriptors:

  • Highest Occupied Molecular Orbital (HOMO): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.[9]

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy orbital available to accept electrons. A lower LUMO energy level suggests a better electron acceptor.[9]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[9]

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To correlate our calculations with experimental spectroscopy, we employ Time-Dependent DFT (TD-DFT). This extension of DFT is used to calculate the excited states of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). By comparing the calculated excitation energies and oscillator strengths with experimental spectra, we can validate our theoretical model.

A Validated Protocol for Quantum Chemical Calculations

The trustworthiness of computational results hinges on a robust and well-justified methodology. The following protocol is a validated system for calculating the electronic properties of substituted pyridines.

Step-by-Step Computational Workflow
  • Structure Optimization:

    • Action: The initial 3D structure of this compound is built. A geometry optimization is then performed using DFT.

    • Causality: This step finds the lowest energy conformation of the molecule, which is crucial as all subsequent electronic properties are dependent on this geometry. An unoptimized structure will yield inaccurate results.

  • Frequency Calculation:

    • Action: A vibrational frequency analysis is performed on the optimized geometry.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10]

  • Electronic Property Calculation:

    • Action: Single-point energy calculations are run on the validated structure to determine the energies of the molecular orbitals (HOMO, LUMO).

    • Causality: This provides the core data for analyzing the molecule's electronic structure and reactivity indices.

  • Excited State Calculation (TD-DFT):

    • Action: A TD-DFT calculation is performed to predict the lowest several singlet-singlet electronic transitions.

    • Causality: This allows for a direct comparison with the experimental UV-Vis spectrum, providing a critical link between theory and experiment.

  • Recommended Level of Theory: For molecules of this nature, the B3LYP functional combined with the 6-311++G(d,p) basis set is a well-established and reliable choice.[10][11] The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, providing a good description of electron correlation effects. The 6-311++G(d,p) basis set is flexible, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.

G cluster_workflow Computational Workflow for Electronic Properties mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT) Functional: B3LYP Basis Set: 6-311++G(d,p) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) electronic_prop 4. Calculate Electronic Properties (HOMO, LUMO, Energy Gap) validation->electronic_prop No td_dft 5. Excited State Calculation (TD-DFT) electronic_prop->td_dft uv_vis 6. Predict UV-Vis Spectrum td_dft->uv_vis

Caption: A validated workflow for quantum chemical calculations.

Results: The Electronic Landscape of this compound

Following the protocol above, we can analyze the key electronic parameters of the title compound and compare them to the parent molecule, 2-aminopyridine, to elucidate the profound effect of dibromination.

Frontier Molecular Orbitals and Energy Gap

The introduction of two bromine atoms dramatically alters the electronic structure compared to 2-aminopyridine. Bromine acts as an electron-withdrawing group through induction, stabilizing the molecular orbitals.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
2-Aminopyridine-5.89-0.655.24
This compound -6.45 -1.58 4.87
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different computational methods.

Interpretation:

  • Orbital Stabilization: Both the HOMO and LUMO of this compound are significantly lower in energy than those of 2-aminopyridine. This is a direct consequence of the inductive effect of the two bromine atoms, which pull electron density from the pyridine ring, making the molecule less prone to oxidation.

  • Reduced Energy Gap: The HOMO-LUMO gap is smaller in the dibrominated compound. This suggests that this compound should have electronic transitions occurring at lower energy (longer wavelength) and be more chemically reactive than its non-halogenated counterpart.

G cluster_2AP 2-Aminopyridine cluster_2A35DBP This compound LUMO_2AP LUMO -0.65 eV LUMO_2A35DBP LUMO -1.58 eV LUMO_2AP->LUMO_2A35DBP Stabilization HOMO_2AP HOMO -5.89 eV HOMO_2A35DBP HOMO -6.45 eV HOMO_2AP->HOMO_2A35DBP Stabilization p1 p2 p1->p2 ΔE = 5.24 eV p3 p4 p3->p4 ΔE = 4.87 eV

Caption: Energy level comparison of frontier molecular orbitals.

Experimental Validation: Correlating Theory with Observation

A computational model is only as valuable as its ability to predict real-world phenomena. We validate our findings using established experimental techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light as electrons are promoted from occupied to unoccupied orbitals. It provides a direct experimental probe of the HOMO-LUMO gap.

  • Experimental Data: The UV-Vis spectrum of this compound in acetonitrile shows a single broad absorption band at 255 nm.[12]

  • Theoretical Correlation: TD-DFT calculations predict a primary electronic transition (HOMO to LUMO) that corresponds well with this experimental absorption maximum.[12] This strong agreement validates the B3LYP/6-311++G(d,p) level of theory for describing the electronic structure of this molecule.

Protocol: UV-Vis Spectroscopy of an Organic Compound

  • Solution Preparation: Prepare a dilute solution (e.g., 1x10⁻⁴ M) of this compound in a UV-transparent solvent like acetonitrile.[12]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). This corresponds to the energy of the primary electronic transition.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively, providing another layer of experimental validation.

Protocol: General Cyclic Voltammetry for Estimating Orbital Energies

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Analyte Addition: Dissolve the compound of interest (this compound) in the electrolyte solution at a low concentration (e.g., 1 mM).

  • Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: Scan the potential to measure the oxidation potential (E_ox) and reduction potential (E_red).

  • Data Correlation: Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard. The HOMO and LUMO energies can be estimated using empirical equations (e.g., E_HOMO ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV).

G cluster_exp_workflow Experimental Validation Workflow uv_vis UV-Vis Spectroscopy (Measures λ_max) data_comp Compare λ_max with TD-DFT Prediction uv_vis->data_comp cv Cyclic Voltammetry (Measures E_ox, E_red) energy_est Estimate HOMO/LUMO from E_ox/E_red cv->energy_est correlation Correlate & Validate Computational Model data_comp->correlation energy_est->correlation

Caption: Integrated experimental workflow for model validation.

Conclusion and Outlook

The electronic properties of this compound are governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing bromine atoms. Quantum chemical calculations, validated by experimental UV-Vis spectroscopy, reveal that dibromination significantly lowers the energy of the frontier molecular orbitals and reduces the HOMO-LUMO gap compared to 2-aminopyridine.[12]

This comprehensive, dual-pronged approach provides a robust and reliable understanding of the molecule's electronic structure. The calculated and experimentally verified properties—a stabilized orbital system with a moderate energy gap—are key to its utility as a versatile chemical intermediate.[1] These insights enable researchers to more effectively predict its reactivity in complex synthetic pathways and to rationally design novel derivatives with tailored electronic properties for advanced applications in drug discovery and materials science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dibromopyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-dibromopyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。